3,4,5-trihydroxypentanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H44N7O20P3S |
|---|---|
Molekulargewicht |
899.7 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,4,5-trihydroxypentanethioate |
InChI |
InChI=1S/C26H44N7O20P3S/c1-26(2,21(40)24(41)29-4-3-16(37)28-5-6-57-17(38)7-13(35)14(36)8-34)10-50-56(47,48)53-55(45,46)49-9-15-20(52-54(42,43)44)19(39)25(51-15)33-12-32-18-22(27)30-11-31-23(18)33/h11-15,19-21,25,34-36,39-40H,3-10H2,1-2H3,(H,28,37)(H,29,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44) |
InChI-Schlüssel |
KCUSRXSCABRBIL-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Function of Novel Polyhydroxylated Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxylated acyl-coenzyme A (acyl-CoA) molecules are emerging as a fascinating and functionally diverse class of endogenous lipids. While long recognized as metabolic intermediates, particularly in the biosynthesis of complex lipids and polyhydroxyalkanoates, recent research has begun to uncover their roles as signaling molecules that modulate a variety of cellular processes. Their unique structural features, conferred by the presence of multiple hydroxyl groups along the fatty acyl chain, allow for specific interactions with cellular targets, thereby influencing pathways critical to both health and disease.
This technical guide provides an in-depth exploration of the synthesis and function of these novel polyhydroxylated acyl-CoAs. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their biosynthesis, a compilation of detailed experimental protocols for their study, and a summary of their known physiological and pathological roles. The information presented herein is intended to facilitate further investigation into this promising area of lipid research and to aid in the development of novel therapeutic strategies targeting the pathways they regulate.
Synthesis of Polyhydroxylated Acyl-CoAs
The biosynthesis of polyhydroxylated acyl-CoAs is a multi-step process that begins with the formation of their precursor polyhydroxy fatty acids (PHFAs). These PHFAs are subsequently activated to their corresponding CoA thioesters.
Biosynthesis of Polyhydroxy Fatty Acids (PHFAs)
The introduction of multiple hydroxyl groups onto a fatty acid backbone is primarily achieved through the action of various enzymes, including lipoxygenases, cytochrome P450 monooxygenases, and hydratases. These enzymes exhibit substrate specificity, leading to the production of a diverse array of PHFAs with distinct hydroxylation patterns. For instance, lipoxygenases can introduce hydroxyl groups at specific positions on polyunsaturated fatty acids like arachidonic acid, leading to the formation of dihydroxy derivatives (diHETEs).[1]
Activation to Polyhydroxylated Acyl-CoAs
Once synthesized, PHFAs are activated to their CoA thioesters by the action of acyl-CoA synthetases (ACSs). This ATP-dependent reaction is a critical step, as the acyl-CoA form is the biologically active molecule for many downstream processes, including metabolism and signaling.[2] The activation of long-chain fatty acids to their acyl-CoA esters is a prerequisite for their involvement in various metabolic and signaling pathways.[2][3]
Key Functions of Polyhydroxylated Acyl-CoAs
While research into the specific functions of isolated polyhydroxylated acyl-CoAs is still in its early stages, emerging evidence suggests their involvement in several key cellular processes. Their functions are often inferred from the activities of their precursor fatty acids.
-
Modulation of Membrane Properties: The presence of hydroxyl groups can alter the physical properties of lipid membranes, influencing fluidity and the formation of lipid microdomains or rafts. This can, in turn, affect the function of membrane-associated proteins and signaling complexes.[4]
-
Cell Signaling: Fatty acids and their derivatives are known to act as second messengers in various signaling pathways.[5][6] For example, polyunsaturated fatty acids can modulate T-cell signaling by altering the composition of detergent-insoluble membrane domains.[7][8] While direct evidence for polyhydroxylated acyl-CoAs is still being gathered, it is hypothesized that they can also act as signaling molecules, potentially through interactions with nuclear receptors or other protein targets.
-
Metabolic Regulation: As acyl-CoAs, these molecules are intrinsically linked to cellular metabolism. They can serve as substrates for the synthesis of more complex lipids, such as sphingolipids, or be directed towards catabolic pathways like β-oxidation.[9][10][11][12] The hydroxylation pattern can influence their metabolic fate.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 3-Hydroxyacyl-CoAs
This protocol describes a two-step enzymatic synthesis of 3-hydroxyacyl-CoAs from their corresponding 2,3-enoyl free acids.[5]
Materials:
-
Purified recombinant glutaconate coenzyme A-transferase (GctAB)
-
Purified recombinant human short-chain enoyl-CoA hydratase (ECHS1)
-
2,3-enoyl free fatty acid (e.g., 2,3-enoyl-isovaleric acid)
-
Coenzyme A (CoA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
ATP
Procedure:
Step 1: CoA Ligation
-
In a reaction vessel, combine the 2,3-enoyl free fatty acid, CoA, and GctAB in the reaction buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow for the formation of the 2,3-enoyl-acyl-CoA.
-
Monitor the reaction progress by HPLC or LC-MS.
Step 2: Hydration
-
To the reaction mixture from Step 1, add purified ECHS1.
-
Incubate at 37°C for an additional 1-2 hours to catalyze the hydration of the double bond, forming the 3-hydroxyacyl-CoA.
-
Purify the resulting 3-hydroxyacyl-CoA using solid-phase extraction or HPLC.
Protocol 2: Extraction and Quantitative Analysis of Acyl-CoAs from Tissues
This protocol details a method for the extraction, purification, and analysis of long-chain acyl-CoAs from tissue samples.[13]
Materials:
-
Tissue sample (e.g., rat heart, kidney, muscle)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (B52724) (ACN)
-
Oligonucleotide purification column
-
C-18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer.
-
Add 2-propanol and re-homogenize.
-
Extract the acyl-CoAs from the homogenate with acetonitrile.
-
Apply the extract to an oligonucleotide purification column to bind the acyl-CoAs.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
Concentrate the eluent and inject it onto a C-18 HPLC column.
-
Elute the acyl-CoAs using a binary gradient system of KH2PO4 buffer and acetonitrile containing glacial acetic acid.
-
Monitor the eluent at 260 nm to detect and quantify the acyl-CoA species.
Quantitative Data
The following tables summarize available quantitative data related to the synthesis and cellular levels of acyl-CoAs. Data for specific polyhydroxylated acyl-CoAs are limited, and thus, data for related compounds are included to provide context.
Table 1: Kinetic Parameters of Enzymes Involved in Acyl-CoA Synthesis
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA | Varies | ~170 times lower for BCFA synthesis | [14] |
| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | Varies | Varies | [14] |
Table 2: Cellular Concentrations of Acyl-CoAs in Rat Tissues (nmol/g wet weight)
| Acyl-CoA Species | Heart | Kidney | Muscle | Source |
| Common Polyunsaturated Acyl-CoAs | Reported | Reported | Reported | [13] |
| Free Cytosolic Acyl-CoA | < 5 nM (during fatty acid synthesis) | - | - | [4] |
| Total Acyl-CoA | Unlikely to exceed 200 nM | - | - | [4] |
Visualizations: Signaling Pathways and Workflows
Biosynthesis of Polyhydroxylated Acyl-CoAs
Caption: General pathway for the biosynthesis of polyhydroxylated acyl-CoAs.
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the extraction and analysis of acyl-CoAs from tissues.
Hypothetical Signaling Role of Polyhydroxylated Acyl-CoAs
Caption: Hypothetical signaling pathway for a polyhydroxylated acyl-CoA.
Conclusion and Future Directions
The study of novel polyhydroxylated acyl-CoAs represents a promising frontier in lipid research. While our understanding of their specific functions is still evolving, the available evidence strongly suggests that these molecules are more than mere metabolic intermediates. Their unique structures likely enable them to participate in a range of signaling events that are critical for cellular homeostasis.
Future research should focus on several key areas:
-
Identification and Characterization of Novel Species: A systematic effort is needed to identify and structurally characterize new polyhydroxylated acyl-CoAs from various biological sources.
-
Elucidation of Biosynthetic Pathways: The specific enzymes responsible for the synthesis of these novel molecules need to be identified and their kinetic properties determined.
-
Functional Studies: In-depth studies are required to elucidate the specific signaling pathways modulated by these acyl-CoAs and to identify their direct molecular targets.
-
Development of Analytical Tools: The development of more sensitive and specific analytical methods will be crucial for the accurate quantification of these low-abundance molecules in biological samples.
A deeper understanding of the synthesis and function of novel polyhydroxylated acyl-CoAs holds the potential to open new avenues for the diagnosis and treatment of a wide range of diseases, including metabolic disorders, inflammatory conditions, and cancer. This technical guide serves as a foundational resource to stimulate and support these important research endeavors.
References
- 1. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 2. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 5. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Signaling: The New Function of Intracellular Lipases [mdpi.com]
- 7. Polyunsaturated Fatty Acids Inhibit T Cell Signal Transduction by Modification of Detergent-insoluble Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory activity of polyunsaturated fatty acids in T-cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHEBI:59845 [ebi.ac.uk]
- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Fatty Acid Oxidation: A Technical Guide to the Discovery of Novel Intermediates
For Immediate Release
A deep dive into the cutting-edge analytical techniques unearthing a new layer of complexity in fatty acid metabolism, this technical guide is intended for researchers, scientists, and drug development professionals. We will explore the discovery of novel intermediates in fatty acid oxidation, with a focus on 3-hydroxy dicarboxylic acids and previously uncharacterized unsaturated fatty acids, providing detailed experimental protocols and quantitative data to inform future research and therapeutic development.
Introduction
Fatty acid β-oxidation is a cornerstone of cellular energy metabolism, systematically breaking down fatty acids to produce acetyl-CoA. For decades, the core intermediates of this pathway were considered well-established. However, the advent of high-resolution mass spectrometry and sophisticated metabolomic workflows has peeled back a new layer of intricacy, revealing a host of previously unknown intermediates. These discoveries are not merely academic; they offer novel insights into metabolic regulation, disease pathophysiology, and potential new targets for therapeutic intervention. This guide will detail the discovery, methodology, and significance of these new players in fatty acid oxidation.
Newly Discovered Intermediates in Fatty Acid Oxidation
Recent advancements in analytical chemistry have led to the identification of two significant new classes of fatty acid oxidation intermediates: 3-hydroxy dicarboxylic acids and a diverse array of unsaturated fatty acid isomers.
3-Hydroxy Dicarboxylic Acids: Products of an Alternative Oxidative Pathway
Once considered merely end-products of ω-oxidation, 3-hydroxy dicarboxylic acids are now recognized as true intermediates that can be further metabolized. Their presence in urine increases in situations of high fatty acid flux or impaired β-oxidation, making them potential biomarkers for metabolic stress and inherited metabolic disorders.[1][2]
The metabolic origin of these compounds has been elucidated through in-vitro studies. They are formed from the ω-oxidation of 3-hydroxy monocarboxylic fatty acids, which are themselves intermediates of the conventional β-oxidation spiral.[1] This is followed by the subsequent β-oxidation of the resulting longer-chain 3-hydroxy dicarboxylic acids to yield shorter-chain variants.[1] Key identified intermediates in this class include 3-hydroxyadipic, 3-hydroxysebacic, and 3-hydroxydodecanedioic acids.[2]
Novel Unsaturated Fatty Acid Isomers: Unveiled by Innovative Mass Spectrometry
The vast structural diversity of unsaturated fatty acids has long posed a challenge to comprehensive analysis. Conventional mass spectrometry techniques often struggle to pinpoint the exact location of double bonds within the fatty acid chain. The development of ozone-induced dissociation (OzID) mass spectrometry has been a game-changer, allowing for the unambiguous identification of double bond positional isomers. This has led to the discovery of a surprising variety of previously unreported unsaturated fatty acids in biological samples, hinting at novel metabolic pathways.[3]
Data Presentation: Quantitative Analysis of Novel Intermediates
The following tables summarize the quantitative data available for some of the newly discussed intermediates. It is important to note that concentrations can vary significantly based on physiological state (e.g., fasting vs. fed) and in the context of metabolic disorders.
| Intermediate | Biological Matrix | Condition | Concentration Range | Citation |
| 3-Hydroxyadipic acid 3,6-lactone | Urine | Healthy Adult (Non-fasting) | 0.9 ± 0.5 µg/mg creatinine | [4] |
| 3-Hydroxyadipic acid 3,6-lactone | Urine | Healthy Adult (Fasting, 3 days) | 19.1 ± 8.5 µg/mg creatinine | [4] |
| 3-Hydroxyadipic acid 3,6-lactone | Urine | Healthy Child (Fasting, 36 hours) | 82 ± 50 µg/mg creatinine | [4] |
| 3-Hydroxysebacic acid | Urine | Child with MCAD Deficiency | 10.628 - 308.767 µmol/mmol creatinine | [5] |
MCAD: Medium-Chain Acyl-CoA Dehydrogenase
| Class of Intermediate | Key Discoveries | Analytical Technique | Citation |
| Unsaturated Fatty Acid Isomers | Identification of novel monounsaturated fatty acids in human plasma. | LC-HRMS | [6] |
| Unsaturated Fatty Acid Isomers | Discovery of previously uncharacterized unsaturated fatty acids in patients with fatty acid oxidation disorders, such as 4-decenoic acid and 5-tetradecenoic acid. | GC-MS | [3] |
LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry
Experimental Protocols
The discovery of these novel intermediates has been made possible by the application of advanced analytical techniques. Below are detailed methodologies for the key experiments.
Analysis of 3-Hydroxy Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the methodologies used for the identification and quantification of 3-hydroxy dicarboxylic acids in urine.
a. Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To a 1-5 mL aliquot of urine, add 100 µL of β-glucuronidase/arylsulfatase solution to hydrolyze conjugated acids. Incubate at 37°C for 4 hours.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxy dicarboxylic acid) to the sample for quantification.
-
Acidification: Adjust the pH of the urine sample to 1-2 with 6M HCl.
-
Extraction: Perform liquid-liquid extraction twice with 5 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Drying: Combine the organic layers and evaporate to dryness under a stream of nitrogen at 40°C.
b. Derivatization
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
c. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program can be set as follows: initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes. Use helium as the carrier gas at a constant flow rate.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a range of m/z 50-650. Identification of 3-hydroxy dicarboxylic acids is based on their retention times and characteristic mass fragmentation patterns compared to authentic standards. Quantification is performed using selected ion monitoring (SIM) of specific ions for the analyte and the internal standard.
Untargeted Metabolomics for Discovery of Novel Intermediates using LC-MS/MS
This generalized workflow is applicable for the discovery of new fatty acid oxidation intermediates in biological fluids like plasma.
a. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a mixture of internal standards (to assess extraction efficiency and for potential semi-quantification).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). The mobile phases can be (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient would be: start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Full Scan (MS1): Acquire data in both positive and negative ionization modes over a mass range of m/z 70-1000.
-
Data-Dependent MS/MS (ddMS2): Trigger fragmentation of the top N most intense ions from the full scan. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
c. Data Processing and Analysis
-
Feature Detection and Alignment: Use software such as XCMS, MetaboAnalyst, or vendor-specific software to detect metabolic features (a unique m/z and retention time pair) and align them across all samples.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify features that differ significantly between experimental groups.
-
Metabolite Identification: Putatively identify the significant features by matching their accurate mass and MS/MS fragmentation patterns against metabolic databases (e.g., METLIN, HMDB, KEGG). Confirmation of identity requires comparison with an authentic chemical standard.
Mandatory Visualizations
Caption: Signaling pathway for the formation of 3-hydroxy dicarboxylic acids.
References
- 1. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of intermediates of unsaturated fatty acid metabolism in plasma of patients with fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urinemetabolome.ca [urinemetabolome.ca]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of Short-Chain Hydroxylated Acyl-Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain hydroxylated acyl-Coenzyme A (acyl-CoA) molecules are critical metabolic intermediates in cellular energy production and lipid metabolism. Their biosynthesis is intricately linked to the fatty acid β-oxidation pathway, a fundamental process for deriving energy from lipids. The presence and concentration of these hydroxylated species can serve as important biomarkers for metabolic health and disease, making their study crucial for drug development and diagnostics. This technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymes, regulatory mechanisms, and detailed experimental protocols for the analysis of short-chain hydroxylated acyl-CoAs.
Core Biosynthetic Pathway: Fatty Acid β-Oxidation
The primary route for the synthesis of short-chain hydroxylated acyl-CoAs in mitochondria is the fatty acid β-oxidation spiral. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. The formation of hydroxylated acyl-CoAs is a key step in this pathway.
The β-oxidation cycle consists of four key enzymatic steps:
-
Dehydrogenation by acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons of the acyl-CoA chain.
-
Hydration by enoyl-CoA hydratase, which adds a hydroxyl group to the β-carbon.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group to a keto group.
-
Thiolysis by β-ketothiolase, which cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.
Short-chain hydroxylated acyl-CoAs are specifically generated in the second step of this cycle.
Figure 1: The Fatty Acid β-Oxidation Pathway.
Key Enzymes in the Biosynthesis of Short-Chain Hydroxylated Acyl-CoAs
Two primary enzymes are responsible for the direct synthesis and subsequent processing of short-chain hydroxylated acyl-CoAs within the β-oxidation pathway: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.
Enoyl-CoA Hydratase (ECH)
Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, catalyzes the stereospecific hydration of a trans-Δ²-enoyl-CoA to L-3-hydroxyacyl-CoA.[1][2][3] This reaction is the second step in the β-oxidation pathway and is essential for the introduction of a hydroxyl group onto the acyl chain.[4][5] The enzyme facilitates the syn-addition of a water molecule across the double bond.[2][3] The catalytic mechanism involves two conserved glutamate (B1630785) residues that act in concert to activate a water molecule.[2][3]
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
3-Hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) catalyzes the third step of β-oxidation, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to β-ketoacyl-CoA.[6][7][8] This enzyme is crucial for the further metabolism of the hydroxylated intermediate.[7][8] Different isoforms of HADH exist with varying specificities for short-, medium-, and long-chain acyl-CoAs.[9] The reaction is reversible and plays a role in maintaining the cellular redox balance.[10]
Quantitative Data on Key Enzymes
The kinetic parameters of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase vary depending on the substrate chain length and the source of the enzyme.
| Enzyme | Source | Substrate | Km (μM) | Vmax (units/mg) | Reference(s) |
| Enoyl-CoA Hydratase I | Mycobacterium smegmatis | Crotonyl-CoA (C4) | 82 | 2,488 | [4] |
| Decenoyl-CoA (C10) | 91 | - | [4] | ||
| Hexadecenoyl-CoA (C16) | 105 | 154 | [4] | ||
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | C4-CoA | - | - | [11] |
| C6-CoA | - | - | [11] | ||
| C8-CoA | - | - | [11] | ||
| C10-CoA | - | - | [11] | ||
| C12-CoA | - | - | [11] | ||
| C14-CoA | - | - | [11] | ||
| C16-CoA | - | - | [11] |
Regulation of Biosynthesis
The biosynthesis of short-chain hydroxylated acyl-CoAs is tightly regulated at multiple levels to meet the energetic demands of the cell.
Transcriptional Regulation
The expression of genes encoding β-oxidation enzymes is controlled by nuclear receptors, primarily the peroxisome proliferator-activated receptors (PPARs).[1][12] PPARα, in particular, is a key regulator that, when activated by fatty acids or their derivatives, upregulates the transcription of genes involved in fatty acid uptake and oxidation, including acyl-CoA synthetases and dehydrogenases.[1][12]
Allosteric Regulation
The activity of β-oxidation enzymes is also subject to allosteric regulation by metabolic intermediates. High ratios of NADH/NAD+ and acetyl-CoA/CoA inhibit the pathway.[1][13] Specifically, 3-ketoacyl-CoA can inhibit enoyl-CoA hydratase and acyl-CoA dehydrogenase, while acetyl-CoA inhibits 3-ketoacyl-CoA thiolase.[1][13] Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria, thereby preventing their oxidation.[14]
Figure 2: Regulation of Fatty Acid β-Oxidation.
Experimental Protocols
Purification of Recombinant 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This protocol is adapted from the overexpression and purification of C. elegans HADH in E. coli.[6]
-
Gene Cloning and Expression:
-
Clone the HADH gene into a suitable expression vector (e.g., pET vector).
-
Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in a rich medium (e.g., 2xYT) with the appropriate antibiotic at 37°C until the OD600 reaches approximately 1.0.
-
Induce protein expression with a suitable inducer (e.g., 0.5 mM IPTG) and continue cultivation for 16 hours at a lower temperature (e.g., 16°C).
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet cell debris and obtain the soluble fraction.
-
-
Protein Purification:
-
If using a His-tagged construct, perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
-
Equilibrate the column with a binding buffer.
-
Load the soluble fraction onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the HADH protein with an elution buffer containing a high concentration of imidazole.
-
Further purify the protein using size-exclusion chromatography if necessary.
-
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is based on the continuous spectrophotometric rate determination of NADH oxidation.[15]
-
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C.
-
5.4 mM S-Acetoacetyl Coenzyme A (SAAC) solution in buffer.
-
6.4 mM β-NADH solution in cold buffer (prepare fresh).
-
Purified HADH enzyme solution (0.2 - 0.7 units/ml) in cold buffer.
-
-
Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
2.80 ml Potassium Phosphate Buffer
-
0.05 ml SAAC solution
-
0.05 ml β-NADH solution
-
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 ml of the enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guide for the analysis of 3-hydroxy fatty acids from biological samples.[16][17]
-
Sample Preparation and Extraction:
-
To 500 µL of serum or plasma, add internal standards (stable isotope-labeled 3-hydroxy fatty acids).
-
For total 3-hydroxy fatty acid content, hydrolyze a duplicate sample with 10 M NaOH.
-
Acidify the samples with 6 M HCl.
-
Extract the fatty acids twice with ethyl acetate.
-
Dry the pooled organic phases under a stream of nitrogen.
-
-
Derivatization:
-
Derivatize the dried extract with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) for 1 hour at 80°C to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the different fatty acid derivatives. An example program starts at 80°C, ramps to 200°C, and then to 290°C.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for the TMS derivatives of 3-hydroxy fatty acids and their corresponding internal standards.
-
Analysis of Short-Chain Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the analysis of short-chain acyl-CoAs.[18][19][20]
Figure 3: General Workflow for LC-MS/MS Analysis of Acyl-CoAs.
-
Sample Preparation and Extraction:
-
Rapidly quench metabolism and harvest biological material.
-
Extract acyl-CoAs using a solvent mixture such as acetonitrile/methanol/water.
-
Include internal standards for quantification.
-
Centrifuge to pellet precipitated proteins and other cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extract onto a reversed-phase liquid chromatography column (e.g., C18).
-
Use a gradient elution with a mobile phase containing an ion-pairing agent or an acidic modifier to achieve separation of the different acyl-CoA species.
-
Couple the LC system to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes.
-
Conclusion
The biosynthesis of short-chain hydroxylated acyl-CoAs is a fundamental metabolic process with significant implications for cellular energy homeostasis and disease. A thorough understanding of the key enzymes, regulatory networks, and analytical methodologies is essential for researchers and drug development professionals. This guide provides a detailed technical overview to facilitate further investigation into this critical area of metabolism. The provided protocols and data serve as a valuable resource for designing and executing experiments aimed at elucidating the roles of these important molecules in health and disease.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional control of a nuclear gene encoding a mitochondrial fatty acid oxidation enzyme in transgenic mice: role for nuclear receptors in cardiac and brown adipose expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of fatty acid beta-oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Characterization of Unusual Acyl-CoA Esters in Microbial Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) esters are central metabolites in all domains of life, serving as activated intermediates in a vast array of biochemical transformations. While the roles of common acyl-CoAs like acetyl-CoA and malonyl-CoA are well-established, a growing body of research is uncovering a diverse world of "unusual" acyl-CoA esters in microbial pathways. These molecules, which include branched-chain, hydroxylated, and other modified acyl-CoAs, are key building blocks for a wide range of valuable natural products, including antibiotics, immunosuppressants, and biofuels. Understanding the biosynthesis, regulation, and physiological roles of these unusual acyl-CoA esters is therefore of paramount importance for harnessing the full metabolic potential of microorganisms in industrial biotechnology and drug discovery.
This technical guide provides a comprehensive overview of the state-of-the-art methods for the characterization of unusual acyl-CoA esters in microbial systems. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to identify, quantify, and elucidate the roles of these fascinating molecules. The guide covers key analytical techniques, detailed experimental protocols, and provides a framework for understanding the complex metabolic networks in which these esters participate.
Data Presentation: Intracellular Concentrations of Unusual Acyl-CoA Esters
The accurate quantification of intracellular acyl-CoA pools is crucial for understanding metabolic fluxes and engineering microbial strains for enhanced production of desired compounds. The following tables summarize reported intracellular concentrations of various unusual acyl-CoA esters in different microbial species. It is important to note that these values can vary significantly depending on the growth conditions, genetic background of the strain, and the analytical methods employed.
| Acyl-CoA Ester | Microbial Species | Intracellular Concentration (nmol/g dry weight) | Reference |
| Branched-Chain Acyl-CoAs | |||
| Isobutyryl-CoA | Streptomyces coelicolor | ~10-50 | [1] |
| Isovaleryl-CoA | Myxococcus xanthus | Varies with developmental stage | [2][3] |
| 2-Methylbutyryl-CoA | Streptomyces avermitilis | Not explicitly quantified, but pathway exists | [1] |
| Modified Acyl-CoAs | |||
| Methylmalonyl-CoA | Streptomyces coelicolor | ~50-200 | [4] |
| Ethylmalonyl-CoA | Rhodobacter sphaeroides | Pathway intermediate, not typically quantified at high levels | [5] |
| 3-Hydroxybutyryl-CoA | Rhodobacter sphaeroides | Intermediate in PHB synthesis | [6] |
| Short-Chain Acyl-CoAs (other than Acetyl-CoA) | |||
| Propionyl-CoA | Streptomyces hygroscopicus var. ascomyceticus | ~20-80 | [4] |
| Butyryl-CoA | Clostridium acetobutylicum | Central metabolite in butyrate (B1204436) formation | [7] |
| Isobutyryl-CoA | Clostridium acetobutylicum | Present in butyrate-forming pathways | [2] |
| Acyl-CoA Ester | Microbial Species | Intracellular Concentration (nmol/g dry weight) | Reference |
| Malonyl-CoA | Escherichia coli | 0.01-0.23 | [8] |
| Methylmalonyl-CoA | Saccharopolyspora erythraea | Essential precursor for erythromycin | [9] |
| Propionyl-CoA | Streptomyces coelicolor | Substrate for a specific carboxylase | [10][11] |
| Butyryl-CoA | Clostridium species | Key intermediate in butyrate production | [12] |
| Isobutyryl-CoA | Streptomyces species | Precursor for branched-chain fatty acids | [1] |
| Isovaleryl-CoA | Stigmatella aurantiaca | Derived from a shunt of the mevalonate (B85504) pathway | [6] |
| 3-Hydroxybutyryl-CoA | Rhodobacter sphaeroides | Precursor for polyhydroxybutyrate (B1163853) (PHB) | [6] |
Experimental Protocols
The accurate characterization of unusual acyl-CoA esters requires meticulous attention to sample preparation and analytical methodology due to their low abundance and inherent instability. Below are detailed protocols for key experiments.
Protocol 1: Extraction of Acyl-CoA Esters from Microbial Cultures
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from bacterial cultures.[13][14]
Materials:
-
Microbial cell culture
-
Ice-cold quenching solution (e.g., 60% methanol (B129727), -40°C)
-
Extraction solvent: Acetonitrile/Isopropanol/Water (40:40:20, v/v/v), pre-chilled to -20°C
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs or odd-chain acyl-CoAs)
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Quenching and Cell Harvesting:
-
Rapidly quench metabolic activity by mixing a known volume of cell culture with at least two volumes of ice-cold quenching solution.
-
Harvest the cells by centrifugation at >5,000 x g for 5 minutes at 4°C.
-
Quickly discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.
-
-
Cell Lysis and Extraction:
-
Resuspend the frozen cell pellet in a pre-weighed, pre-chilled tube containing a known volume of cold extraction solvent and internal standards.
-
Lyse the cells using a bead beater with zirconia/silica beads or a probe sonicator on ice. Ensure the sample remains cold throughout the process.
-
Incubate the lysate on ice for 15 minutes to allow for complete extraction.
-
-
Precipitation and Clarification:
-
Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoA esters to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a lyophilizer or a vacuum concentrator. Avoid excessive heat.
-
Reconstitute the dried extract in a small, precise volume of reconstitution solvent suitable for LC-MS/MS analysis.
-
Protocol 2: Quantification of Acyl-CoA Esters by LC-MS/MS
This protocol outlines a general method for the targeted quantification of acyl-CoA esters using a triple quadrupole mass spectrometer.[15][16]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column suitable for metabolomics (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient from low to high organic content to separate the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
MS/MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for acyl-CoA analysis.
-
Multiple Reaction Monitoring (MRM):
-
For each target acyl-CoA, define a precursor ion (the [M+H]+ ion).
-
Identify a specific product ion resulting from the fragmentation of the precursor ion (e.g., the loss of the phosphopantetheine moiety).
-
Optimize collision energy and other MRM parameters for each transition to maximize sensitivity.
-
-
Data Acquisition: Acquire data in MRM mode for the targeted acyl-CoA esters and their corresponding internal standards.
Quantification:
-
Generate a calibration curve for each analyte using authentic standards of known concentrations.
-
Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to the calibration curve and normalizing to the internal standard.
Mandatory Visualizations
Signaling Pathway: Regulation of Fatty Acid Biosynthesis
The biosynthesis of fatty acids, including those derived from unusual acyl-CoA starters, is a tightly regulated process in bacteria. This diagram illustrates a simplified regulatory network in Gram-positive bacteria, highlighting the role of the FapR repressor and its modulation by malonyl-CoA, a key precursor.[17][18]
Experimental Workflow: LC-MS/MS Analysis of Acyl-CoA Esters
This diagram outlines the key steps in a typical experimental workflow for the targeted analysis of acyl-CoA esters from microbial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
Logical Relationship: Identification of Unusual Acyl-CoA Esters
This diagram illustrates the logical process for identifying novel or unusual acyl-CoA esters from untargeted metabolomics data. The process relies on characteristic features of acyl-CoA molecules in mass spectrometry data.[20][21]
References
- 1. Fatty acid biosynthesis in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of complete analysis workflow | Metabolomics [ebi.ac.uk]
- 4. Frontiers | Increasing the Ascomycin Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. Propionyl-CoA carboxylase from Streptomyces coelicolor A3(2): cloning of the gene encoding the biotin-containing subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic and biochemical characterization of the alpha and beta components of a propionyl-CoA carboxylase complex of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age [agris.fao.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolomics Data Analysis: From Raw Data to Insights [arome-science.com]
- 21. researchgate.net [researchgate.net]
Exploring the Diversity of Acyl-CoA Molecules in Cellular Metabolism: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a vast array of metabolic and signaling pathways. Far from being simple metabolic conduits, the diverse pool of acyl-CoAs, varying in acyl chain length, saturation, and branching, acts as a critical regulatory node, reflecting the cell's metabolic state and influencing processes from energy homeostasis to gene expression. This technical guide provides an in-depth exploration of the diversity of acyl-CoA molecules, detailing their metabolic roles, their function as signaling molecules, and the analytical techniques used for their comprehensive analysis. We present quantitative data on acyl-CoA concentrations, detailed experimental protocols for their measurement and the characterization of related enzymatic activities, and visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of these pivotal molecules.
The Diverse World of Acyl-CoAs: More Than Just Intermediates
Acyl-CoAs are thioester derivatives of coenzyme A and carboxylic acids. This activation of the acyl group makes them key players in a multitude of biochemical reactions. The diversity of the acyl group, ranging from short-chain fatty acids to very long-chain and branched-chain structures, underpins their functional versatility.[1][2]
-
Short-Chain Acyl-CoAs (SC-CoAs): Acetyl-CoA (C2) is the most abundant and central acyl-CoA, linking carbohydrate, lipid, and amino acid metabolism.[3][4] Malonyl-CoA (C3) is a critical regulator of fatty acid metabolism, acting as a key substrate for fatty acid synthesis and a potent inhibitor of fatty acid oxidation.[5] Succinyl-CoA (C4) is a key intermediate in the citric acid cycle and is also involved in heme synthesis and ketone body metabolism. Propionyl-CoA (C3) and Butyryl-CoA (C4) are derived from the metabolism of odd-chain fatty acids and certain amino acids.[6]
-
Medium- and Long-Chain Acyl-CoAs (MC- & LC-CoAs): These molecules, typically with acyl chains of C6-C20, are primarily involved in fatty acid β-oxidation for energy production and the synthesis of complex lipids such as triglycerides, phospholipids, and ceramides.[1][7]
-
Branched-Chain Acyl-CoAs: Derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine), these molecules feed into the citric acid cycle at various points.[8][9]
The subcellular compartmentalization of acyl-CoA pools in the mitochondria, cytosol, and peroxisomes adds another layer of regulatory complexity, with distinct roles in each organelle.
Quantitative Insights into Acyl-CoA Pools
The concentration of different acyl-CoA species can vary significantly between cell types and metabolic states. Mass spectrometry-based techniques have enabled the precise quantification of these molecules, providing a snapshot of cellular metabolism.[10][11]
Table 1: Representative Concentrations of Acyl-CoA Species in Mammalian Cells and Tissues
| Acyl-CoA Species | HepG2 Cells (pmol/10^6 cells)[11][12] | Mouse Heart (pmol/mg wet weight)[11] | Rat Liver (nmol/g wet weight)[13] |
| Acetyl-CoA | 10.64 ± 1.36 | 5.77 ± 3.08 | 83 ± 11 (Total Acyl-CoA) |
| Malonyl-CoA | Data not available | Data not available | Data not available |
| Succinyl-CoA | 25.47 ± 2.82 | Data not available | Data not available |
| Propionyl-CoA | 3.53 ± 0.65 | 0.48 ± 0.22 | Data not available |
| Butyryl-CoA | 1.01 ± 0.16 | Data not available | Data not available |
| Palmitoyl-CoA (C16:0) | Data not available | Data not available | Data not available |
| Oleoyl-CoA (C18:1) | Data not available | Data not available | Data not available |
| Lactoyl-CoA | 0.011 ± 0.003 | 0.017 ± 0.015 | Data not available |
| Crotonyl-CoA | 0.032 ± 0.015 | Data not available | Data not available |
Note: Values are presented as mean ± standard deviation. Direct comparison between different studies should be made with caution due to variations in experimental conditions and normalization methods.
Acyl-CoAs as Signaling Molecules: Beyond Metabolism
Acyl-CoAs are emerging as critical signaling molecules that directly and indirectly regulate cellular processes.
Allosteric Regulation of Enzymes
Long-chain acyl-CoAs can allosterically regulate the activity of key metabolic enzymes, including acetyl-CoA carboxylase and carnitine palmitoyltransferase 1 (CPT1), thereby controlling the flux through fatty acid metabolic pathways.
Regulation of Gene Expression
Long-chain acyl-CoAs can bind to and modulate the activity of transcription factors, such as hepatocyte nuclear factor 4α (HNF4α), influencing the expression of genes involved in lipid metabolism.[14]
Protein Acylation: A Post-Translational Modification Code
Acyl-CoAs serve as donors for a variety of protein acylation modifications, which dynamically regulate protein function, localization, and stability.[11][15][16]
-
Acetylation: Acetyl-CoA is the donor for lysine (B10760008) acetylation, a widespread modification that plays a crucial role in regulating histone function and gene expression (epigenetics), as well as the activity of numerous metabolic enzymes.[17][18]
-
Malonylation, Succinylation, and Glutarylation: Malonyl-CoA, succinyl-CoA, and glutaryl-CoA can be used to modify lysine residues, adding bulkier and negatively charged groups compared to acetylation, with profound effects on protein function.[19]
The interplay between metabolic flux, acyl-CoA availability, and protein acylation provides a direct link between the metabolic state of the cell and its regulatory networks.
The Malonyl-CoA/Long-Chain Acyl-CoA Signaling Pathway in Insulin (B600854) Secretion
In pancreatic β-cells, glucose metabolism leads to an increase in malonyl-CoA, which inhibits CPT1. This inhibition leads to an accumulation of long-chain acyl-CoAs in the cytosol, which are then thought to act as signaling molecules that promote insulin exocytosis.[4][20][21][22]
Experimental Protocols for Acyl-CoA Analysis
Accurate measurement of acyl-CoA pools and the activity of related enzymes is crucial for understanding their roles in metabolism.
Protocol for Acyl-CoA Extraction from Cultured Cells[10]
-
Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.
-
Lysis and Extraction: Add cold (-20°C) 80% methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoAs). For adherent cells, scrape the cells in the methanol. For suspension cells, resuspend the pellet.
-
Homogenization: Vortex the lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).
Protocol for LC-MS/MS Analysis of Acyl-CoAs[23][24][25]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Agilent AdvanceBio peptide C18, 2.1 × 150 mm, 2.7 µm).
-
Mobile Phase A: 50 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from a low percentage of B to a high percentage of B over 15-20 minutes to elute acyl-CoAs of increasing chain length.
-
Flow Rate: 250 µL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: For each acyl-CoA, monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion (e.g., the fragment corresponding to the acyl group or a common fragment from the CoA moiety).
-
Protocol for Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)[26]
-
Reaction Mixture: Prepare a reaction mixture containing ATP, coenzyme A, Mg²⁺, and a radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) bound to BSA in a suitable buffer.
-
Initiate Reaction: Add cell lysate to the reaction mixture and incubate at 37°C.
-
Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., perchloric acid).
-
Phase Partitioning: Add organic solvents (e.g., hexane) to separate the unreacted radiolabeled fatty acid (which partitions into the organic phase) from the radiolabeled acyl-CoA (which remains in the aqueous phase).
-
Quantification: Measure the radioactivity in the aqueous phase using scintillation counting to determine the amount of acyl-CoA produced.
Protocol for Acyl-CoA Thioesterase (ACOT) Activity Assay (Colorimetric)[27]
-
Reaction Principle: This assay measures the release of free CoA-SH from the hydrolysis of an acyl-CoA substrate by ACOT. The free CoA-SH then reacts with a chromogenic reagent (e.g., DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product that can be measured spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing the acyl-CoA substrate (e.g., palmitoyl-CoA) and DTNB in a suitable buffer.
-
Initiate Reaction: Add the enzyme source (cell lysate or purified enzyme) to the reaction mixture.
-
Measurement: Monitor the increase in absorbance at 412 nm over time in a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of color formation and the molar extinction coefficient of the product.
Visualizing Experimental and Logical Workflows
General Workflow for Acyl-CoA Profiling
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for an anaplerotic/malonyl-CoA pathway in pancreatic beta-cell nutrient signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. jdc.jefferson.edu [jdc.jefferson.edu]
- 13. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. imrpress.com [imrpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel insights into the role of acetyl-CoA producing enzymes in epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nutritional epigenetics - Wikipedia [en.wikipedia.org]
- 19. Research Portal [researchdiscovery.drexel.edu]
- 20. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A role for malonyl-CoA in glucose-stimulated insulin secretion from clonal pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Acyl-CoAome: A Technical Guide to the Identification of Novel Acyl-CoA Species by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and data analysis strategies for the discovery and identification of novel acyl-Coenzyme A (acyl-CoA) species using mass spectrometry. Acyl-CoAs are central intermediates in numerous metabolic pathways, and the exploration of their diversity—the "acyl-CoAome"—is critical for understanding cellular metabolism, identifying new biomarkers, and advancing drug development.
Introduction to Acyl-CoA Metabolism and the Rationale for Novel Species Identification
Acyl-CoAs are thioester derivatives of coenzyme A and carboxylic acids, playing pivotal roles in fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids.[1] The diversity of the acyl-CoA pool extends far beyond the well-known acetyl-CoA and palmitoyl-CoA, encompassing a vast array of species with varying chain lengths, degrees of unsaturation, and functional modifications. The identification of novel acyl-CoA species can reveal previously uncharacterized metabolic pathways, provide insights into disease mechanisms, and uncover new targets for therapeutic intervention.
Experimental Workflow for Untargeted Acyl-CoA Profiling
The discovery of novel acyl-CoA species relies on an untargeted metabolomics approach, which aims to comprehensively profile all detectable metabolites in a biological sample.[2][3] The general workflow involves sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and sophisticated data processing to identify unknown compounds.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are fundamental to the successful identification of novel acyl-CoAs.
Sample Preparation and Extraction
The instability of the thioester bond in acyl-CoAs necessitates rapid and efficient extraction procedures, typically performed at low temperatures.
Protocol: Acyl-CoA Extraction from Tissues or Cells
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or acetonitrile/methanol/water 2:2:1 v/v/v).[4][5]
-
Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[4]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent LC-MS analysis, often a mixture of water and an organic solvent such as methanol or acetonitrile, sometimes containing a low concentration of a volatile salt like ammonium (B1175870) acetate (B1210297).[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
High-resolution mass spectrometry coupled with liquid chromatography is the analytical cornerstone for acyl-CoA analysis.
Protocol: LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation:
-
Column: Employ a reversed-phase C18 column for the separation of a broad range of acyl-CoAs.[6] For highly polar species, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[6]
-
Mobile Phases: Use a binary solvent system, for example:
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[7]
-
-
Mass Spectrometry:
-
Ionization: Utilize electrospray ionization (ESI), typically in positive ion mode, which is generally more sensitive for acyl-CoAs.
-
Mass Analyzer: Employ a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap instrument to obtain accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.[6]
-
Data Acquisition: Perform data-dependent acquisition (DDA), where the most intense ions in a full scan MS spectrum are automatically selected for fragmentation (MS/MS).[8] This provides structural information for compound identification.
-
Data Analysis and Novel Acyl-CoA Identification
The identification of novel acyl-CoAs from complex untargeted metabolomics data requires a systematic bioinformatic workflow.
Data Processing
Software such as MS-DIAL can be used for peak picking, deconvolution, and alignment of LC-MS/MS data.[7] This process generates a feature list containing the mass-to-charge ratio (m/z), retention time, and intensity for each detected ion.
Identification Strategy
The identification of novel acyl-CoAs often involves a multi-step process:
-
Database Searching: Initially, the feature list is searched against existing metabolomics databases and spectral libraries (e.g., NIST, MoNA) to annotate known acyl-CoAs.[7]
-
In-Silico Fragmentation Libraries: For features that remain unidentified, specialized in silico generated MS/MS libraries, such as CoA-Blast, can be employed.[7][9] These libraries contain predicted fragmentation patterns for a vast number of potential acyl-CoA structures, significantly expanding the search space for novel species.[7][9]
-
Characteristic Fragment Ions: A key characteristic of acyl-CoAs in positive ion mode MS/MS is the neutral loss of the phosphopantetheine moiety or the presence of specific fragment ions corresponding to the CoA backbone. These signatures can be used to selectively mine the data for potential acyl-CoA candidates.
-
Manual Spectral Interpretation: The final step involves manual inspection and interpretation of the MS/MS spectra of candidate novel acyl-CoAs to ensure the fragmentation pattern is consistent with the proposed structure.
Quantitative Data Summary
The following tables summarize reported concentrations of various acyl-CoA species in different biological matrices. These values can serve as a reference for expected abundance levels.
Table 1: Acyl-CoA Concentrations in Cultured Cells
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| Acetyl-CoA | Various | 10.644 ± 1.364 | [10] |
| Succinyl-CoA | Various | 25.467 ± 2.818 | [10] |
| Propionyl-CoA | Various | 3.532 ± 0.652 | [10] |
| Butyryl-CoA | Various | 1.013 ± 0.159 | [10] |
| HMG-CoA | Various | 0.971 ± 0.326 | [10] |
| Crotonyl-CoA | Various | 0.032 ± 0.015 | [10] |
| Lactoyl-CoA | Various | 0.011 ± 0.003 | [10] |
Table 2: Acyl-CoA Concentrations in Murine Heart Tissue
| Acyl-CoA Species | Condition | Concentration (pmol/mg tissue) | Reference |
| Lactoyl-CoA | Fed | 0.0172 | [10] |
| Lactoyl-CoA | Fasted | 0.0187 | [10] |
| Acetyl-CoA | - | 5.77 ± 3.08 | [10] |
| Propionyl-CoA | - | 0.476 ± 0.224 | [10] |
Table 3: Relative Abundance of Acyl-CoA Species in Rat Liver
| Acyl-CoA Species | Relative Abundance (Normalized to Acetyl-CoA) | Reference |
| Propionyl-CoA | ~0.1 | [5] |
| Butyryl-CoA | ~0.05 | [5] |
| Isovaleryl-CoA | ~0.02 | [5] |
| Succinyl-CoA | ~0.3 | [5] |
| Malonyl-CoA | ~0.01 | [5] |
Signaling Pathways Involving Acyl-CoAs
The diversity of the acyl-CoA pool is intricately linked to major metabolic hubs within the cell.
Conclusion
The identification of novel acyl-CoA species by mass spectrometry is a rapidly evolving field with the potential to significantly advance our understanding of metabolism and disease. The workflows and protocols outlined in this guide provide a robust framework for researchers to explore the acyl-CoAome. As analytical technologies and bioinformatic tools continue to improve, we can anticipate the discovery of an even greater diversity of these crucial metabolic intermediates, opening new avenues for scientific inquiry and therapeutic development.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. Untargeted Metabolomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Untargeted Metabolomics | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS Setup for Untargeted Metabolomics - Creative Proteomics [creative-proteomics.com]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Guide: In Silico Prediction and Validation of the 3,4,5-Trihydroxypentanoyl-CoA Metabolic Pathway
Abstract
The elucidation of metabolic pathways for novel or uncharacterized molecules is a significant challenge in biochemistry, metabolic engineering, and drug development. 3,4,5-Trihydroxypentanoyl-CoA is a polyhydroxylated short-chain acyl-CoA for which no metabolic pathway has been described. This guide provides a comprehensive framework for the in silico prediction of its metabolic fate using established bioinformatics tools and databases. Furthermore, it details the experimental protocols required to validate these computational hypotheses, offering a complete workflow from initial prediction to empirical confirmation.
A Generalized Workflow for In Silico Pathway Prediction
The prediction of a novel metabolic pathway is a multi-step process that begins with the target molecule and progressively narrows down possibilities to a few testable hypotheses. This workflow integrates retrosynthesis, database mining, and pathway scoring. Computational tools like RetroPath2.0[1][2], PathPred[3][4], and databases such as KEGG[5][6] and MetaCyc[7][8] are central to this process. The overall logic is to use known biochemical reaction rules and pathways to infer plausible enzymatic steps that can act on the target molecule or its derivatives.
Caption: A logical workflow for predicting and validating novel metabolic pathways.
Predicted Catabolic Pathway for this compound
Given its highly oxidized state, a catabolic pathway for this compound is plausible. By drawing analogies from the metabolism of other hydroxyacyl-CoAs, such as those in polyhydroxyalkanoate (PHA) degradation pathways[9][10], we can propose a hypothetical sequence of reactions. This pathway involves sequential oxidation of the secondary hydroxyl groups by dehydrogenases, followed by thiolytic cleavage to yield central metabolites.
Caption: A hypothetical catabolic route for this compound.
Pathway Steps:
-
Oxidation: A putative NAD⁺-dependent 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at C3 to a ketone.
-
Second Oxidation: Another dehydrogenase acts on the C4 hydroxyl group, yielding a diketo intermediate.
-
Thiolysis: A ketoacyl-CoA thiolase cleaves the C2-C3 bond, releasing Acetyl-CoA (C1-C2) and Glyceroyl-CoA (C3-C5). Both products can readily enter central carbon metabolism.
Data Presentation for Pathway Evaluation
Quantitative data is essential for evaluating the feasibility of a predicted pathway. Enzyme kinetics provide insights into substrate specificity and reaction efficiency. While no data exists for enzymes acting on this compound, the table below summarizes kinetic parameters for well-characterized 3-hydroxyacyl-CoA dehydrogenases acting on analogous substrates. This format should be used to compile data for candidate enzymes identified in the prediction workflow.
| Enzyme Name | EC Number | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| 3-hydroxyacyl-CoA dehydrogenase | 1.1.1.35 | Escherichia coli | (S)-3-Hydroxybutanoyl-CoA | 80 | 7300 | BRENDA |
| Long-chain-3-hydroxyacyl-CoA dehydrogenase | 1.1.1.211 | Homo sapiens | 3-Hydroxypalmitoyl-CoA | 15 | 240 | BRENDA |
| (R)-specific enoyl-CoA hydratase/dehydrogenase | 1.1.1.35 / 4.2.1.17 | Pseudomonas aeruginosa | (R)-3-Hydroxydecanoyl-CoA | 50 | - | [9] |
| Acetoacetyl-CoA reductase | 1.1.1.36 | Ralstonia eutropha | Acetoacetyl-CoA | 23 | 980 | [10] |
Table 1: Example kinetic data for relevant hydroxyacyl-CoA dehydrogenases. This data serves as a benchmark for evaluating potential enzymes in the predicted pathway.
Experimental Validation Protocols
The following protocols provide detailed methodologies for validating the computationally derived pathway hypotheses.
Protocol 1: Metabolite Identification via LC-MS/MS
This protocol is designed to identify and quantify the proposed intermediates of the this compound pathway in a biological sample (e.g., bacterial culture or tissue homogenate).
1. Sample Preparation & Metabolite Extraction: a. Culture cells or prepare tissue under conditions where the pathway is expected to be active. b. Quench metabolic activity rapidly by adding the sample to a cold (-40°C) 40:40:20 mixture of methanol (B129727):acetonitrile:water. c. Pellet cellular debris by centrifugation (e.g., 14,000 x g for 10 min at 4°C). d. Collect the supernatant containing polar metabolites. e. Dry the supernatant under vacuum (e.g., using a SpeedVac) and resuspend in a defined volume of injection solvent (e.g., 50% methanol in water) for LC-MS analysis.
2. LC-MS/MS Analysis: a. Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column suitable for separating polar, short-chain acyl-CoAs. b. Mobile Phase Gradient:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Run a gradient from high %B to low %B (for HILIC) or low %B to high %B (for reversed-phase) over 15-20 minutes to elute compounds. c. Mass Spectrometry:
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Use negative ion mode electrospray ionization (ESI-), as CoA esters and related organic acids ionize well in this mode.
- Acquisition: Perform a full scan (MS1) to detect parent ions (e.g., m/z range 100-1200). Concurrently, perform data-dependent MS/MS (MS2) on the most abundant ions to obtain fragmentation spectra for structural identification.
- Targeted Analysis: Create an inclusion list with the calculated exact masses of the predicted intermediates (e.g., 3-keto-4,5-dihydroxypentanoyl-CoA) to prioritize them for MS/MS fragmentation.
3. Data Analysis: a. Process raw data using software like XCMS or MS-DIAL to perform peak picking, alignment, and feature detection.[11] b. Compare the accurate mass and retention time of detected features against synthetic standards, if available. c. Match the experimental MS/MS fragmentation patterns to in silico fragmented spectra of the predicted intermediates to confirm their identity.
Protocol 2: In Vitro Enzyme Activity Assay (Dehydrogenase)
This protocol measures the activity of a candidate dehydrogenase enzyme predicted to catalyze the oxidation of a hydroxyl group on this compound or its intermediates. The assay monitors the reduction of NAD⁺ to NADH, which absorbs light at 340 nm.[12]
1. Reagent Preparation: a. Assay Buffer: 100 mM Tris-HCl, pH 8.8. b. Substrate: 10 mM solution of the target hydroxyacyl-CoA (e.g., this compound). Note: This may require custom chemical synthesis. c. Cofactor: 20 mM NAD⁺ solution in assay buffer. d. Enzyme: Purified recombinant protein of the candidate dehydrogenase, diluted in assay buffer to a working concentration (e.g., 0.1-1 µg/mL).
2. Assay Procedure (in a 96-well UV-transparent plate): a. To each well, add:
- 150 µL Assay Buffer
- 20 µL of 20 mM NAD⁺ solution
- 10 µL of 10 mM substrate solution b. Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometric plate reader. c. Initiate the reaction by adding 20 µL of the diluted enzyme solution. d. Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) every 30 seconds for 5-10 minutes. e. Run a blank control reaction containing all components except the substrate to correct for any substrate-independent NADH production.
3. Calculation of Enzyme Activity: a. Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * mg of Enzyme)
- Where ε (molar extinction coefficient) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
- Path length is typically corrected for the well volume.
Protocol 3: In Vivo Pathway Validation via Gene Knockout
This protocol uses a targeted gene knockout (e.g., using CRISPR/Cas9) in a model organism to confirm the function of a specific enzyme within the predicted pathway.[13][14]
1. Design and Construction of Knockout System: a. Identify the gene encoding the candidate enzyme (e.g., a specific hydroxyacyl-CoA dehydrogenase) in the genome of the chosen model organism (e.g., E. coli or S. cerevisiae). b. Design two or more unique guide RNAs (gRNAs) targeting the 5' exons of the gene to ensure high knockout efficiency. c. Clone the gRNAs into an appropriate Cas9-expressing vector.
2. Transformation and Selection: a. Introduce the CRISPR/Cas9 plasmid into the host organism using standard transformation protocols (e.g., electroporation or chemical transformation). b. Select for successful transformants using an appropriate antibiotic or auxotrophic marker. c. Induce expression of the Cas9/gRNA machinery if required.
3. Verification of Gene Knockout: a. Isolate genomic DNA from selected colonies. b. Use PCR with primers flanking the target site to amplify the region. A successful deletion or indel mutation will result in a size change or a disrupted PCR product. c. Confirm the knockout by Sanger sequencing of the PCR product.
4. Phenotypic and Metabolic Analysis: a. Culture both the wild-type (WT) and knockout (KO) strains in a medium containing a precursor that can be converted to this compound. b. Harvest the cells at a specific time point (e.g., mid-log phase). c. Perform metabolite extraction and LC-MS/MS analysis as described in Protocol 4.1 . d. Hypothesis Confirmation: If the gene is essential for the pathway, the KO strain should show a significant accumulation of the substrate of the knocked-out enzyme and a depletion of all downstream products compared to the WT strain.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. PathPred: an enzyme-catalyzed metabolic pathway prediction server - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathPred: Pathway Prediction server [genome.jp]
- 5. KEGG Pathway Enrichment Analysis | CD Genomics- Biomedical Bioinformatics [cd-genomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Pathway Tools Pathway Prediction Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MetaCyc: Metabolic Pathways From all Domains of Life [metacyc.org]
- 9. Frontiers | The Modification of Regulatory Circuits Involved in the Control of Polyhydroxyalkanoates Metabolism to Improve Their Production [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 12. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 13. Gene Knockout for Pathway Optimization - CD Biosynsis [biosynsis.com]
- 14. Pathway knockout and redundancy in metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Exploring the Hypothetical Functions of Polyhydroxylated Pentanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, acting as key intermediates in fatty acid metabolism and as donors for protein acylation.[1][2][3] While the roles of common short-, medium-, and long-chain acyl-CoAs are well-established, the functional potential of modified acyl-CoAs remains a burgeoning field of inquiry. This technical guide explores the hypothetical functions, biosynthesis, and metabolic fate of a novel acyl-CoA species: polyhydroxylated pentanoyl-CoA (PHP-CoA). By introducing multiple hydroxyl groups onto the five-carbon acyl chain of pentanoyl-CoA, its physicochemical properties are significantly altered, suggesting unique biological roles. We postulate that PHP-CoA could serve as a specialized metabolic intermediate, a precursor for novel biopolymers, and a signaling molecule with high specificity. This document outlines hypothetical pathways, proposes experimental frameworks for investigation, and provides detailed protocols for the synthesis and analysis of this theoretical molecule, aiming to stimulate new research avenues in metabolic regulation and drug discovery.
Introduction to Acyl-CoA Metabolism
Coenzyme A (CoA) is an essential cofactor that participates in numerous metabolic pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids.[4] When linked to a fatty acid via a thioester bond, it forms an acyl-CoA, an "activated" form ready for biochemical reactions.[5] The length and modification of the acyl chain dictate the molecule's function and metabolic fate.
Pentanoyl-CoA, a short-chain acyl-CoA with a five-carbon backbone, is a known metabolite formed during the β-oxidation of odd-chain fatty acids and the metabolism of certain amino acids.[5][6][7][8] Its primary role is to be further metabolized to propionyl-CoA and acetyl-CoA, which then enter central carbon metabolism.[5][7]
Hydroxylation is a critical modification of fatty acids and their derivatives, often conferring specific biological activities. For instance, 2-hydroxylated fatty acids are key components of sphingolipids in the nervous system, and their metabolism via α-oxidation is essential for neuronal health.[9][10] Furthermore, polyhydroxylated fatty alcohols derived from natural sources have demonstrated potent effects on mitochondrial metabolism.[11] This precedent suggests that hydroxylation of a short-chain acyl-CoA like pentanoyl-CoA could produce a molecule with novel functions.
This guide focuses on the hypothetical molecule, polyhydroxylated pentanoyl-CoA (PHP-CoA), exploring its potential roles based on established biochemical principles.
Hypothetical Biosynthesis of Polyhydroxylated Pentanoyl-CoA
We propose two primary pathways for the biosynthesis of PHP-CoA. These pathways are speculative and based on the activities of known enzyme families.
Pathway 1: Sequential Hydroxylation of Pentanoyl-CoA
In this model, a standard pentanoyl-CoA molecule is sequentially modified by a series of specific hydroxylase enzymes, likely belonging to the cytochrome P450 or 2-oxoglutarate-dependent dioxygenase superfamilies. Each enzyme would introduce a hydroxyl group at a specific position on the pentanoyl chain.
Caption: Hypothetical sequential hydroxylation pathway for PHP-CoA synthesis.
Pathway 2: β-Oxidation of a Polyhydroxylated Long-Chain Fatty Acid
Alternatively, PHP-CoA could arise from the catabolism of a larger, pre-existing polyhydroxylated fatty acid (PHFA). This process would occur in peroxisomes, which are known to handle unusual fatty acids that are poor substrates for mitochondrial β-oxidation.[12][13] The PHFA would undergo rounds of β-oxidation until the chain is shortened to the five-carbon PHP-CoA.
Caption: Hypothetical synthesis of PHP-CoA via peroxisomal β-oxidation.
Hypothetical Functions of PHP-CoA
The presence of multiple hydroxyl groups would render PHP-CoA more hydrophilic than its non-hydroxylated counterpart, suggesting distinct cellular roles.
Metabolic Intermediate for Novel Biopolymers
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by bacteria.[14] Their synthesis involves the polymerization of (R)-3-hydroxyacyl-CoA monomers.[15][16] We hypothesize that PHP-CoA could serve as a monomer for the synthesis of a novel, functionalized PHA. The hydroxyl groups on the polymer backbone would increase its hydrophilicity, potentially altering its physical properties (e.g., degradation rate, mechanical strength) for specialized applications, such as drug delivery matrices or biocompatible hydrogels.
Caption: Proposed role of PHP-CoA as a monomer in novel PHA biosynthesis.
Signaling Molecule and Metabolic Regulator
Long-chain acyl-CoAs are known to act as allosteric regulators of key enzymes and as ligands for transcription factors.[17] The unique stereochemistry and hydrogen-bonding potential of PHP-CoA could allow it to bind with high specificity and affinity to protein targets that do not recognize simple pentanoyl-CoA.
-
Allosteric Regulation: PHP-CoA could modulate metabolic flux by inhibiting or activating enzymes at critical checkpoints. For example, it might inhibit the first committed step of fatty acid synthesis, acetyl-CoA carboxylase (ACC), with a different potency than other acyl-CoAs.
-
Protein Acylation: Acyl-CoAs serve as donors for post-translational modifications.[3] We propose a novel modification, "polyhydroxypentanoylation," where the PHP moiety is transferred to lysine (B10760008) residues on target proteins. This bulky, hydrophilic modification could dramatically alter a protein's structure, function, and localization. Potential targets include histones, metabolic enzymes, and transcription factors.
Quantitative Data (Hypothetical)
To model the potential behavior of PHP-CoA, we present hypothetical quantitative data based on plausible values for related molecules.
Table 1: Hypothetical Kinetic Parameters of PHP-CoA Biosynthetic Enzymes
| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (nmol/min/mg) |
|---|---|---|---|
| Pentanoyl-CoA 3-Hydroxylase | Pentanoyl-CoA | 50 | 15.2 |
| Pentanoyl-CoA 3-Hydroxylase | 2-Oxoglutarate | 120 | 14.8 |
| 3-OH-Pentanoyl-CoA 4-Hydroxylase | 3-Hydroxy-Pentanoyl-CoA | 75 | 10.5 |
| Engineered PHA Synthase | PHP-CoA | 250 | 8.9 |
Table 2: Hypothetical Cellular Concentrations in Response to Metabolic State
| Metabolite | Fed State (pmol/mg protein) | Fasted State (pmol/mg protein) |
|---|---|---|
| Pentanoyl-CoA | 15.5 ± 2.1 | 45.8 ± 5.3 |
| PHP-CoA | 5.2 ± 0.8 | 2.1 ± 0.4 |
| Acetyl-CoA | 1500 ± 250 | 2500 ± 310 |
Experimental Protocols
Investigating the proposed functions of PHP-CoA requires robust methodologies for its synthesis, detection, and functional characterization.
Protocol 1: Chemoenzymatic Synthesis of PHP-CoA
Objective: To produce a PHP-CoA standard for analytical and functional studies.
Methodology:
-
Chemical Synthesis: Synthesize 3,4-dihydroxypentanoic acid from a suitable precursor (e.g., via asymmetric dihydroxylation of pent-3-enoic acid). Purify the product by column chromatography.
-
Enzymatic Ligation: a. Prepare a reaction mixture containing: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM ATP, 2 mM dithiothreitol (B142953) (DTT), 1 mM 3,4-dihydroxypentanoic acid, 0.5 mM Coenzyme A (free acid), and 5 µg of a broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp.). b. Incubate the reaction at 30°C for 4 hours. c. Monitor the reaction progress by analyzing small aliquots via HPLC.
-
Purification: a. Stop the reaction by adding perchloric acid to a final concentration of 1 M. b. Centrifuge to remove precipitated protein. c. Purify the PHP-CoA from the supernatant using solid-phase extraction (SPE) with a C18 cartridge, followed by preparative reverse-phase HPLC. d. Lyophilize the purified product and confirm its identity and purity via high-resolution mass spectrometry.
Protocol 2: Quantification of PHP-CoA by LC-MS/MS
Objective: To detect and quantify PHP-CoA in biological samples.
Methodology:
-
Sample Preparation: a. Flash-freeze biological tissue or cell pellets in liquid nitrogen. b. Extract metabolites using a cold solvent mixture of 2:1:1 acetonitrile:isopropanol:water. c. Add an internal standard (e.g., ¹³C₅-Pentanoyl-CoA). d. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet debris. e. Transfer the supernatant to a new tube and dry under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of 5% methanol (B129727) in water for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography: Separate metabolites on a C18 reverse-phase column using a gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). b. Mass Spectrometry: Analyze eluent on a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI). c. MRM Transitions: Monitor for specific precursor-to-product ion transitions. For a hypothetical dihydroxy-pentanoyl-CoA (C₂₆H₄₄N₇O₁₉P₃S), the precursor ion [M+H]⁺ would be m/z 884.19. A characteristic product ion resulting from the fragmentation of the phosphopantetheine moiety would be monitored.
-
Quantification: a. Generate a standard curve using the synthesized PHP-CoA standard. b. Calculate the concentration of endogenous PHP-CoA in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coenzyme A - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for Pentanoyl-CoA (HMDB0013037) [hmdb.ca]
- 6. pentanoyl-CoA | C26H44N7O17P3S | CID 11966122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioaccessibility of avocado polyhydroxylated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aocs.org [aocs.org]
- 16. Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Modified Acyl-CoA Molecules in Cellular Signaling and Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-Coenzyme A (acyl-CoA) molecules, central to intermediary metabolism, are increasingly recognized for their diverse roles in cellular signaling and regulation. Beyond their canonical functions in fatty acid metabolism and the tricarboxylic acid (TCA) cycle, acyl-CoAs and their modified variants act as critical signaling molecules and substrates for post-translational modifications, profoundly impacting gene expression, protein function, and cellular homeostasis. This in-depth technical guide provides a comprehensive literature review of modified acyl-CoA molecules in biology, focusing on their synthesis, function, and involvement in key signaling pathways. We present quantitative data on their cellular concentrations and binding affinities, detailed experimental protocols for their study, and visualizations of relevant signaling cascades to empower researchers and drug development professionals in this rapidly evolving field.
Introduction: The Expanding Universe of Acyl-CoA Functions
Coenzyme A (CoA) and its acylated derivatives are fundamental to numerous biochemical reactions.[1] The attachment of a fatty acid to CoA via a thioester bond forms an acyl-CoA, a molecule primed for various metabolic fates, including beta-oxidation for energy production and synthesis of complex lipids.[1][2] Acetyl-CoA, the two-carbon acyl-CoA, is a cornerstone of cellular metabolism, linking glycolysis, fatty acid oxidation, and the TCA cycle.[1][3]
Recent research has unveiled a more intricate picture, where a diverse array of acyl-CoA molecules, beyond acetyl-CoA, act as signaling molecules and donors for protein acylation.[4][5] These modifications, such as malonylation, succinylation, and lactylation, are dynamically regulated and influence a wide range of cellular processes, from gene transcription to metabolic regulation.[4][6] The cellular levels of these modified acyl-CoAs are tightly linked to the metabolic state of the cell, providing a direct link between metabolism and cellular signaling.[7] This review will delve into the key types of modified acyl-CoAs, their roles in signaling, and the experimental approaches to study them.
Key Modified Acyl-CoA Molecules and Their Biological Significance
The diversity of acyl-CoA modifications reflects the metabolic plasticity of the cell. Different acyl groups, derived from various metabolic pathways, are attached to CoA and subsequently utilized in distinct cellular processes.
Acetyl-CoA: The Archetypal Regulator
Acetyl-CoA is the most abundant and well-studied acyl-CoA. It is a critical substrate for histone acetyltransferases (HATs), which catalyze the acetylation of lysine (B10760008) residues on histone tails.[3] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.[8] The cellular concentration of acetyl-CoA is a key determinant of global histone acetylation levels, directly linking the metabolic state of the cell to gene expression.[7]
Malonyl-CoA: A Key Player in Metabolism and Insulin (B600854) Secretion
Malonyl-CoA is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC).[9] It serves as the primary building block for fatty acid synthesis.[9] Beyond this role, malonyl-CoA acts as a critical signaling molecule in the regulation of insulin secretion in pancreatic beta-cells.[5][9][10] Increased glucose metabolism leads to a rise in malonyl-CoA levels, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme required for the transport of long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation.[9] This inhibition leads to an accumulation of cytosolic long-chain acyl-CoAs, which are then channeled into signaling pathways that promote insulin exocytosis.[5]
Succinyl-CoA: A Link Between the TCA Cycle and Protein Modification
Succinyl-CoA is an intermediate of the TCA cycle and is also generated from the metabolism of certain amino acids and odd-chain fatty acids.[11] It serves as a donor for succinylation, a post-translational modification of lysine residues. Protein succinylation can have profound effects on enzyme activity and protein function. For example, succinylation of enzymes in the TCA cycle itself can regulate their activity.[12]
Other Emerging Acyl-CoA Modifications
A growing number of other acyl-CoA modifications are being identified and characterized, including:
-
Lactoyl-CoA: Derived from lactate, lactoyl-CoA is the donor for lactylation, a recently discovered histone modification linked to changes in gene expression in response to hypoxia and other metabolic stresses.[4]
-
Propionyl-CoA and Butyryl-CoA: These short-chain acyl-CoAs, derived from the metabolism of certain amino acids and fatty acids, are also donors for their corresponding histone acylation marks.[13]
-
β-hydroxyisobutyryl-CoA: This modification has been linked to the regulation of gene expression in cancer cells.[5]
Quantitative Data on Modified Acyl-CoA Molecules
The biological impact of modified acyl-CoA molecules is intimately linked to their cellular concentrations and their interactions with binding proteins and enzymes.
Cellular Concentrations of Key Acyl-CoA Species
The intracellular concentrations of acyl-CoAs can vary significantly depending on the cell type, metabolic state, and nutrient availability. The table below summarizes reported concentrations of acetyl-CoA, malonyl-CoA, and succinyl-CoA in different biological contexts.
| Acyl-CoA | Organism/Cell Type | Condition | Concentration (nmol/mg dry wt or nmol/g wet weight) | Reference |
| Acetyl-CoA | Escherichia coli K12 | Aerobic growth with glucose (exponential phase) | 0.05 - 1.5 | [7] |
| Rat Liver | Normal | ~50 - 100 | [14] | |
| Rat Liver | Advanced Ischemia (5-6 min) | Reduced levels | [14] | |
| Malonyl-CoA | Escherichia coli K12 | Aerobic growth with glucose | 0.01 - 0.23 | [7] |
| Clonal pancreatic β-cells (HIT) | 10 mM glucose | >3-fold increase | [10] | |
| Succinyl-CoA | Rat Liver | Mild Ischemia (1-2 min) | Reduced levels | [14] |
Binding Affinities of Acyl-CoA Binding Proteins
Acyl-CoA binding proteins (ACBPs) are a family of proteins that bind to acyl-CoA esters with high affinity, playing roles in their transport, buffering, and protection from hydrolysis.[1][6] The binding affinities of ACBPs for different acyl-CoA species can vary, suggesting specificity in their functions.
| ACBP | Acyl-CoA Ester | Binding Affinity (Kd) | Reference |
| Bovine liver ACBP | Long-chain acyl-CoA esters | High affinity (qualitative) | [1] |
| Rat liver ACBP | Long-chain acyl-CoA esters | High affinity (qualitative) | [1] |
| Plant ACBPs | Long-chain acyl-CoA esters | Varies | [6] |
| Yeast ACBP type 1 | Palmitoyl-CoA | High affinity (qualitative) | [15] |
| Monascus ruber MrACBP | Myristoyl-CoA | Highest affinity among tested acyl-CoAs | [15] |
Experimental Protocols for the Study of Modified Acyl-CoA Molecules
The study of modified acyl-CoA molecules requires specialized techniques for their synthesis, detection, and functional characterization.
Synthesis of Modified Acyl-CoA Analogs
The chemical synthesis of modified acyl-CoA analogs is often necessary for in vitro studies and as standards for analytical methods. Solid-phase synthesis is a versatile approach for generating these molecules.
Protocol: Solid-Phase Synthesis of a Modified Acyl-CoA Analog
This protocol provides a general framework for the solid-phase synthesis of a custom acyl-CoA analog. Specific reaction conditions and protecting group strategies may need to be optimized for the particular acyl group of interest.
-
Resin Preparation: Start with a suitable solid support, such as a rink amide resin. Swell the resin in an appropriate solvent like dimethylformamide (DMF).
-
Fmoc-Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.
-
Peptide Elongation: Repeat the coupling and deprotection steps to assemble the desired peptide backbone of the CoA analog.
-
Acylation of the N-terminus: Acylate the N-terminal amine with the desired modified carboxylic acid using a suitable activating agent.
-
Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Quantification of Acyl-CoA Species by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA molecules in biological samples.[3][4][14]
Protocol: LC-MS/MS Analysis of Short- and Medium-Chain Acyl-CoAs
This protocol is adapted from a method for the analysis of acyl-CoAs in liver tissue.[14]
-
Sample Preparation:
-
Rapidly freeze the tissue or cell sample in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction buffer (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).
-
Centrifuge the homogenate at high speed and low temperature to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC Separation:
-
Inject the extracted sample onto a C18 reverse-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).[14]
-
Use a binary solvent system with a gradient elution. For example:
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) pH 8 in water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
-
The gradient can be optimized to achieve separation of the acyl-CoA species of interest. A typical gradient might start with a low percentage of mobile phase B and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.[14]
-
-
MS/MS Detection:
-
Perform mass spectrometry in positive ion mode.[14]
-
Use multiple reaction monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a specific fragment ion after collision-induced dissociation.
-
Optimize MS parameters such as spray voltage, capillary temperature, and collision energy for each analyte.
-
-
Quantification:
-
Generate a standard curve using commercially available or synthesized acyl-CoA standards of known concentrations.
-
Spike samples with a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency.
-
Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to the standard curve.
-
In Vitro Histone Acylation Assay
This assay allows for the investigation of the ability of histone acetyltransferases (HATs) or other acyltransferases to utilize different acyl-CoA donors to modify histones.[8]
Protocol: In Vitro Histone Acylation Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 25 mM Tris-HCl pH 8, 25 mM KCl, 1 mM DTT):[8]
-
Recombinant histone protein (e.g., H3 or H4).
-
Recombinant HAT enzyme (e.g., p300, GCN5).
-
Acyl-CoA donor of interest (e.g., acetyl-CoA, succinyl-CoA, lactoyl-CoA) at a final concentration of 0.5 mM.[8]
-
-
Include a negative control reaction without the HAT enzyme to assess non-enzymatic acylation.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[8]
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Analyze the histone acylation by:
-
Western Blotting: Use antibodies specific to the acylation mark of interest.
-
Mass Spectrometry: Excise the histone band from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify and quantify the acylation sites.
-
-
Visualization of Signaling Pathways Involving Modified Acyl-CoA Molecules
The intricate roles of modified acyl-CoA molecules in signaling can be effectively illustrated using pathway diagrams. The following diagrams were generated using the DOT language and rendered with Graphviz.
Malonyl-CoA Signaling in Glucose-Stimulated Insulin Secretion
This pathway highlights the central role of malonyl-CoA in linking glucose metabolism to insulin exocytosis in pancreatic β-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant Acyl-CoA-Binding Proteins—Their Lipid and Protein Interactors in Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of histone acylations links chromatin modifications with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for an anaplerotic/malonyl-CoA pathway in pancreatic beta-cell nutrient signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role for malonyl-CoA in glucose-stimulated insulin secretion from clonal pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the kinetic mechanism of succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Molecular Basis of KAT2A Selecting Acyl-CoA Cofactors for Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Targeted Quantification of Hydroxylated Short-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals involved in metabolomics, disease biomarker discovery, and drug efficacy studies.
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, linking fatty acid, carbohydrate, and amino acid pathways. Hydroxylated forms of these molecules, such as 3-hydroxybutyryl-CoA, are key players in fatty acid β-oxidation and ketone body metabolism. Dysregulation of these pathways is implicated in numerous metabolic diseases. The low endogenous abundance and physicochemical properties of these molecules present analytical challenges. This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable detection and quantification of hydroxylated and non-hydroxylated short-chain acyl-CoAs in biological matrices.
Principle
This method employs a comprehensive sample preparation protocol involving protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) to isolate and concentrate acyl-CoAs from tissue homogenates.[1] Chromatographic separation is achieved using reversed-phase liquid chromatography (LC), which is then coupled to a tandem mass spectrometer (MS/MS) for detection. Quantification is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The method leverages the characteristic neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (m/z 507) from the precursor ion, a signature fragmentation pattern for all acyl-CoA species.[1][2]
Experimental Protocols
-
Solvents: Methanol (B129727) (LC-MS Grade), Chloroform (HPLC Grade), Acetonitrile (LC-MS Grade), Isopropanol, Formic Acid, Glacial Acetic Acid.[1][3]
-
Salts and Buffers: Ammonium (B1175870) Formate (B1220265), Potassium Phosphate (KH2PO4), Ammonium Acetate.[1][3][4]
-
Standards: Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, 3-Hydroxybutyryl-CoA, and corresponding stable isotope-labeled internal standards (e.g., Acetyl-13C2 CoA).[1]
-
SPE Cartridges: Polymeric Weak Anion exchange cartridges (e.g., Strata X-AW 33 μm, 200 mg/3 ml).[1]
-
LC Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3 x 100 mm, 3.5 μm or Kinetex C18, 100 x 2.1 mm, 1.7 μm).[2][4]
This protocol is adapted from methods optimized for liver tissue and can be adjusted for other sample types.[1]
-
Homogenization: Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube. On ice, add the internal standard mixture.[1]
-
Extraction: Add 3 ml of a cold methanol-chloroform mixture (2:1, v/v) and homogenize the tissue twice for 30 seconds, keeping the sample on ice.[1]
-
Centrifugation: Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[1]
-
Phase Separation: Collect the supernatant. Add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform. Vortex for 10 seconds and centrifuge to separate the phases.[1]
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a weak anion exchange SPE column with 3 ml of methanol.
-
Equilibrate: Equilibrate the column with 3 ml of water.
-
Load: Load the aqueous supernatant from the phase separation step.
-
Wash 1: Wash the column with 2.4 ml of 2% formic acid in water.
-
Wash 2: Wash with 2.4 ml of methanol.
-
Elute: Elute the acyl-CoAs with two successive additions of 2.4 ml of 2% and 5% ammonium hydroxide (B78521) in methanol.[1]
-
-
Dry & Reconstitute: Combine the eluted fractions and dry under a stream of nitrogen at room temperature. Reconstitute the dried extract in 100 µl of 50% methanol for analysis.[1][4]
Note: Simpler extraction protocols that do not require SPE may be suitable for cleaner sample matrices or when a broad range of acyl-CoA chain lengths is not required.[5]
The following parameters provide a robust starting point for analysis.
3.3.1 Liquid Chromatography Separation is performed on a C18 column maintained at 40°C.[4]
| Parameter | Value |
| Column | Kinetex C18 (100 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C[4] |
| Injection Vol. | 7 µL[4] |
Table 1: Liquid Chromatography Gradient Conditions.[4]
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 1.5 | 2 |
| 6.0 | 40 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 2 |
| 13.0 | 2 |
3.3.2 Mass Spectrometry The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
Table 2: Mass Spectrometer Source and Analyzer Parameters.[1][4]
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.4 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 400°C |
| Drying Gas Flow | 14 L/min |
| Nebulizer Pressure | 35 psi |
| Collision Energy | 35 V (optimization recommended) |
| Dwell Time | 0.07 s |
Data and Results
Quantification is based on the neutral loss of 507 Da from the protonated precursor molecule [M+H]+.[1][2] The product ions listed correspond to the remaining acyl-chain fragment.
Table 3: MRM Transitions for Selected Short-Chain Acyl-CoAs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Acetyl-CoA (C2) | 810.1 | 303.1 |
| Propionyl-CoA (C3) | 824.1 | 317.1 |
| Butyryl-CoA (C4) | 838.1 | 331.1 |
| 3-Hydroxybutyryl-CoA | 854.1 | 347.1 |
| Valeryl-CoA (C5) | 852.2 | 345.2 |
| 3-Hydroxyvaleryl-CoA | 868.2 | 361.2 |
Note: Precursor and product ions for hydroxylated species are calculated by adding the mass of oxygen (15.999 Da) to their non-hydroxylated counterparts listed in published methods.[1] All m/z values should be confirmed experimentally with authentic standards.
Visualized Workflows
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Custom Acyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in a myriad of metabolic and signaling pathways. They are central to fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids and secondary metabolites.[1][2] The availability of high-purity, custom acyl-CoA standards is essential for in vitro enzyme assays, as standards for metabolomics studies, and for screening potential drug candidates that target acyl-CoA-dependent enzymes. While chemical synthesis methods exist, they can suffer from low yields and lack of selectivity.[3] Enzymatic synthesis offers a highly specific and efficient alternative for producing a wide range of custom acyl-CoA molecules.[4]
This document provides a detailed protocol for the enzymatic synthesis of custom acyl-CoA standards using acyl-CoA synthetase (ACS), also known as acyl-CoA ligase. The protocol covers the synthesis reaction, purification of the product, and methods for characterization.
Principle of the Reaction
The enzymatic synthesis of acyl-CoA is a two-step reaction catalyzed by acyl-CoA synthetase (ACS). First, the carboxylic acid is activated by ATP to form an enzyme-bound acyl-adenylate intermediate with the release of pyrophosphate (PPi). In the second step, the activated acyl group is transferred to the thiol group of Coenzyme A (CoA), forming the acyl-CoA thioester and releasing AMP. Magnesium ions (Mg²⁺) are an essential cofactor for this reaction.
Data Presentation: Synthesis of Various Acyl-CoA Standards
The following table summarizes the enzymatic synthesis of various acyl-CoA standards, highlighting the reaction conditions and reported yields. This data is compiled from multiple studies to provide a comparative overview.
| Acyl-CoA Product | Carboxylic Acid Substrate | Enzyme Source | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Acetyl-CoA | Acetic Acid | Mycobacterium smegmatis Acyltransferase | Preparative Scale | Not Specified | 80 | [3] |
| Benzoyl-CoA | Benzoic Acid | E. coli CoaA/D/E enzymes | 3 | 30 | Stoichiometric | [3] |
| Myristoyl-CoA | Myristic Acid | Rat Liver Microsomes | Not Specified | Not Specified | Quantitative | [4] |
| Palmitoyl-CoA | Palmitic Acid | Rat Liver Microsomes | Not Specified | Not Specified | Quantitative | [4] |
| Stearoyl-CoA | Stearic Acid | Rat Liver Microsomes | Not Specified | Not Specified | Quantitative | [4] |
| Oleoyl-CoA | Oleic Acid | Rat Liver Microsomes | Not Specified | Not Specified | Quantitative | [4] |
| Linoleoyl-CoA | Linoleic Acid | Rat Liver Microsomes | Not Specified | Not Specified | Quantitative | [4] |
| Arachidonoyl-CoA | Arachidonic Acid | Rat Liver Microsomes | Not Specified | Not Specified | Quantitative | [4] |
| Malonyl-CoA | Malonic Acid | Rhizobium trifolii MatB | Not Specified | Not Specified | 95 | [5] |
| Methylmalonyl-CoA | Methylmalonic Acid | Rhizobium trifolii MatB | Not Specified | Not Specified | 92 | [5] |
Experimental Protocols
Materials and Reagents
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or recombinant)
-
Custom Carboxylic Acid (the precursor for your desired acyl-CoA)
-
Coenzyme A, Lithium Salt (CoA)
-
Adenosine 5'-triphosphate, Disodium Salt (ATP)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl Buffer
-
Potassium Hydroxide (KOH) for pH adjustment
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
2-Propanol
-
Potassium Phosphate Buffer (for SPE)
-
Deionized Water
Experimental Workflow Diagram
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Tracing Novel Acyl-CoA Metabolism with Stable Isotope Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in a multitude of cellular processes, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, amino acid degradation, and cholesterol synthesis.[1][2] The ability to trace the flux of carbon through these pathways is crucial for understanding metabolic regulation, identifying novel metabolic pathways, and developing therapeutic interventions for metabolic diseases. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to elucidate the dynamics of acyl-CoA metabolism with high precision and sensitivity.[1][3]
This document provides detailed application notes and experimental protocols for utilizing stable isotope labeling to trace novel acyl-CoA metabolism. It is intended for researchers, scientists, and drug development professionals seeking to apply these methodologies in their work.
Application Notes
The core principle of stable isotope tracing involves supplying cells or organisms with substrates (e.g., glucose, glutamine, fatty acids) enriched with heavy isotopes, such as ¹³C or ¹⁵N.[3] As these labeled precursors are metabolized, the isotopes are incorporated into downstream metabolites, including acyl-CoAs. Mass spectrometry is then used to detect and quantify the isotopically labeled species, providing a dynamic view of metabolic pathways.[1]
A particularly robust method is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), which utilizes labeled precursors of Coenzyme A itself, such as [¹³C₃¹⁵N₁]-pantothenate.[4][5] This approach allows for the generation of a library of stable isotope-labeled acyl-CoA internal standards within the cells, enabling accurate quantification by correcting for variations during sample extraction and analysis.[1][6]
Two primary labeling strategies can be employed:
-
Labeling the Acyl Chain: Cells are incubated with ¹³C-labeled metabolic precursors like [¹³C₆]-glucose, [¹³C₅¹⁵N₂]-glutamine, or [¹³C₃]-propionate. This allows for the tracing of carbon sources into the acyl portion of the acyl-CoA molecules.[1]
-
Labeling the CoA Moiety: By using [¹³C₃¹⁵N₁]-pantothenate (Vitamin B5), a precursor to CoA, all acyl-CoA species become labeled in their CoA backbone. This is particularly useful for creating internal standards for absolute quantification.[4][6]
These two approaches can be combined to simultaneously quantify acyl-CoA pool sizes and trace the metabolic fate of specific carbon sources.[1] This dual-labeling strategy provides a comprehensive understanding of acyl-CoA dynamics.
Quantitative Data Presentation
The following tables summarize quantitative data from proof-of-principle experiments applying stable isotope labeling to trace acyl-CoA metabolism in human B-cell lymphoma (WSU-DLCL2) cells.
Table 1: Relative Pool Size and Isotopic Enrichment of Acyl-CoAs from Labeled Precursors
| Acyl-CoA | Relative Pool Size (Mean ± SEM, n=3) | Labeled Precursor | % Enrichment of Major Isotopologue (Mean ± SEM, n=3) |
| Acetyl-CoA | 1.00 ± 0.05 | [¹³C₆]-Glucose | 45 ± 2 |
| [¹³C₅¹⁵N₂]-Glutamine | 15 ± 1 | ||
| Succinyl-CoA | 0.52 ± 0.03 | [¹³C₆]-Glucose | 30 ± 3 |
| [¹³C₅¹⁵N₂]-Glutamine | 60 ± 5 | ||
| Propionyl-CoA | 0.21 ± 0.02 | [¹³C₃]-Propionate | 85 ± 4 |
Data adapted from Frey et al. (2016).[1]
Table 2: Estimated Concentrations of Lactoyl-CoA and Other Acyl-CoAs in Mammalian Cells and Tissues
| Acyl-CoA | Concentration in Cell Culture (pmol/cell) | Concentration in Mouse Heart (pmol/mg tissue wet weight) |
| Lactoyl-CoA | 1.14 x 10⁻⁸ | 0.0172 |
| Crotonyl-CoA | Similar to Lactoyl-CoA | Not Reported |
| Acetyl-CoA | Not Reported | 5.77 |
| Propionyl-CoA | Not Reported | 0.476 |
| Succinyl-CoA | Not Reported | Not Reported |
Data adapted from Trefely et al. (2020).[7]
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Acyl-CoAs in Cell Culture
This protocol describes the general procedure for labeling acyl-CoAs in cultured cells using stable isotope-labeled precursors.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Dialyzed fetal bovine serum (dFBS)
-
Stable isotope-labeled precursors (e.g., [¹³C₆]-glucose, [¹³C₅¹⁵N₂]-glutamine, [¹³C₃]-propionate, [¹³C₃¹⁵N₁]-pantothenate)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Trifluoroacetic acid (TFA) or 5-sulfosalicylic acid (SSA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard medium. For labeling with pantothenate, use a custom pantothenate-free medium.
-
Labeling: Replace the standard medium with medium containing the stable isotope-labeled precursor. The concentration of the labeled substrate should be optimized for the specific cell line and experiment.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the label into the acyl-CoA pools. Time-course experiments are recommended to determine optimal labeling duration.
-
Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Extraction: Quench metabolism and extract the acyl-CoAs by adding a cold extraction solution (e.g., 80% methanol or a solution containing 10% TCA).[4][7] Scrape the cells and collect the lysate.
-
Purification: Purify and concentrate the acyl-CoAs from the cell lysate using C18-reversed phase solid-phase extraction.[7]
-
Analysis: Analyze the purified acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: LC-MS Analysis of Labeled Acyl-CoAs
This protocol outlines the general parameters for the analysis of acyl-CoAs using LC-MS.
Instrumentation:
-
Ultimate 3000 Quaternary UHPLC system or equivalent
-
Q Exactive Plus mass spectrometer or equivalent high-resolution mass spectrometer[1]
LC Conditions:
-
Column: Waters XBridge C18, 3.5 µm, 2.1 x 150 mm[1]
-
Mobile Phase A: 0.05% TFA in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient: A linear gradient from 0% to 50% B over 10 minutes, followed by a wash at 100% B.[7]
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI)[1]
-
Scan Mode: Parallel Reaction Monitoring (PRM) or full scan with high resolution (>70,000)[1]
-
Data Analysis: The incorporation of the stable isotope label is determined by analyzing the mass isotopologue distribution of each acyl-CoA species. Quantification is achieved by comparing the peak area of the endogenous acyl-CoA to that of a stable isotope-labeled internal standard.
Visualizations
Caption: A generalized workflow for stable isotope tracing of acyl-CoA metabolism.
Caption: Major carbon sources for key acyl-CoA pools.
Caption: SILEC-SF for subcellular acyl-CoA analysis.[6]
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes & Protocols: A Cell-Based Assay for 3,4,5-Trihydroxypentanoyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1][2] The diverse functions of CoA thioesters stem from their role as acyl group carriers and their involvement in the biosynthesis of a wide range of essential molecules.[1][2] This document provides a detailed methodology for a novel cell-based assay to determine the enzymatic activity related to 3,4,5-trihydroxypentanoyl-CoA, a putative intermediate in a novel metabolic pathway.
Given the absence of established pathways for this specific molecule, this protocol outlines a hypothetical enzymatic reaction—the dehydrogenation of this compound—and a robust method for its detection in a cellular context. This assay can be adapted to screen for inhibitors or activators of this enzymatic activity, making it a valuable tool for drug discovery and metabolic research. The principle of the assay is based on the detection of NADH produced by the enzymatic dehydrogenation of the substrate.
Signaling Pathway and Experimental Workflow
The proposed assay is designed to measure the activity of a putative dehydrogenase that uses this compound as a substrate. The enzymatic reaction is expected to produce NADH, which can be quantified using a colorimetric or fluorometric reporter system.
Caption: Experimental workflow for the cell-based assay of this compound dehydrogenase activity.
Experimental Protocols
1. Cell Culture and Lysate Preparation
-
Cell Lines: HEK293, HepG2, or other relevant cell lines.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293, MEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis Protocol:
-
Wash cultured cells with ice-cold PBS.
-
Harvest cells by scraping or trypsinization.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Incubate the suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant (cell lysate) for the assay.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for normalizing the enzyme activity.
2. Enzymatic Assay Protocol
This protocol is designed for a 96-well plate format.
-
Reagents:
-
Cell lysate (normalized to a concentration of 1-2 mg/mL)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrate: this compound (10 mM stock)
-
Cofactor: NAD+ (20 mM stock)
-
Detection Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin for fluorometric detection.
-
-
Assay Procedure:
-
Prepare a master mix containing Assay Buffer and NAD+ (final concentration of 2 mM).
-
In a 96-well plate, add 50 µL of the master mix to each well.
-
Add 20 µL of normalized cell lysate to each well.
-
To initiate the reaction, add 10 µL of the this compound substrate (final concentration of 1 mM). For negative controls, add 10 µL of Assay Buffer instead of the substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for an additional 15-30 minutes at 37°C to allow for color or fluorescence development.
-
Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.[4]
-
3. Data Analysis
-
Subtract the average absorbance/fluorescence of the negative control wells from the values of the experimental wells.
-
Generate a standard curve using known concentrations of NADH to convert the absorbance/fluorescence readings to the amount of NADH produced.
-
Calculate the specific activity of the enzyme using the following formula:
Specific Activity (nmol/min/mg) = (Amount of NADH produced (nmol)) / (Incubation time (min) x Protein amount in the well (mg))
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from this assay.
Table 1: Raw Absorbance Data
| Sample | Replicate 1 | Replicate 2 | Replicate 3 | Average |
| Control (No Substrate) | 0.102 | 0.105 | 0.101 | 0.103 |
| Test Sample | 0.356 | 0.361 | 0.358 | 0.358 |
| Inhibitor A (10 µM) | 0.154 | 0.159 | 0.155 | 0.156 |
| Activator B (5 µM) | 0.521 | 0.518 | 0.525 | 0.521 |
Table 2: Calculated Specific Activity
| Sample | Average Corrected Absorbance | NADH Produced (nmol) | Specific Activity (nmol/min/mg) | % Inhibition/Activation |
| Test Sample | 0.255 | 12.75 | 4.25 | N/A |
| Inhibitor A (10 µM) | 0.053 | 2.65 | 0.88 | 79.3% Inhibition |
| Activator B (5 µM) | 0.418 | 20.90 | 6.97 | 64.0% Activation |
Conclusion
The described cell-based assay provides a foundational method for investigating the enzymatic activity related to this compound. This protocol can be optimized for various cell types and adapted for high-throughput screening of potential modulators of this novel enzymatic activity. Further characterization of the enzyme and its role in cellular metabolism will be crucial for understanding its physiological significance.
References
Application Notes and Protocols for the Purification of Polar Acyl-Coenzyme A Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of polar acyl-coenzyme A (acyl-CoA) molecules. These essential metabolic intermediates are often present in low concentrations within complex biological matrices, necessitating robust and efficient purification techniques for accurate analysis. The following sections detail methodologies for Solid-Phase Extraction (SPE), High-Performance Liquid Chromatography (HPLC), and an overview of the potential for Affinity Chromatography.
Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Solid-phase extraction is a widely used technique for the rapid and selective purification of acyl-CoAs from biological samples. This method relies on the differential affinity of the analytes for a solid sorbent and a liquid mobile phase.
Application Notes:
SPE is particularly useful for sample cleanup and concentration prior to downstream analysis by HPLC or mass spectrometry. The choice of sorbent is critical and depends on the specific properties of the acyl-CoA molecules of interest. For polar acyl-CoAs, reversed-phase sorbents are commonly employed, where the polar analytes are eluted while nonpolar contaminants are retained. Anion exchange SPE can also be effective for purifying the negatively charged acyl-CoA molecules.[1]
Key Considerations:
-
Sample Pre-treatment: Homogenization of tissues should be performed in an acidic buffer to minimize enzymatic degradation.[1][2]
-
Internal Standards: The addition of an internal standard, such as heptadecanoyl-CoA, early in the extraction process is crucial for accurate quantification and to monitor recovery.[1]
-
Solvent Purity: Use of high-purity solvents is essential to avoid the introduction of contaminants.[1]
-
Temperature Control: All steps should be carried out on ice to prevent degradation of the acyl-CoA molecules.[1]
Quantitative Data for SPE Methods
| SPE Sorbent | Analyte(s) | Sample Matrix | Recovery Rate | Reference |
| Oligonucleotide Purification Column | Long-chain acyl-CoAs | Rat Tissues (heart, kidney, muscle) | 70-80% | [2] |
| 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Short-, medium-, and long-chain acyl-CoAs | Powdered Rat Liver | 83-90% |
Experimental Protocol: SPE using an Oligonucleotide Purification Column
This protocol is adapted from a method for the extraction and purification of long-chain acyl-CoAs from tissues.[2]
Materials:
-
Tissue sample (< 100 mg)
-
Glass homogenizer
-
100 mM KH2PO4 buffer, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize the tissue sample in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add 1 mL of 2-propanol and homogenize again.
-
Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitate.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Load the supernatant onto a pre-conditioned oligonucleotide purification column.
-
Wash the column with a suitable wash buffer to remove unbound contaminants.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
Concentrate the eluent under a stream of nitrogen.
-
The purified and concentrated sample is now ready for downstream analysis.
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of Acyl-CoAs.
High-Performance Liquid Chromatography (HPLC) for Acyl-CoA Purification
HPLC is a powerful technique for the separation and purification of individual acyl-CoA species from a mixture. Reversed-phase HPLC is the most common mode used for this purpose.
Application Notes:
Reversed-phase HPLC separates molecules based on their hydrophobicity. For acyl-CoAs, a C18 column is frequently used. The mobile phase typically consists of an aqueous buffer and an organic solvent, such as acetonitrile. A gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of a wide range of acyl-CoA species with varying chain lengths and degrees of saturation. Detection is commonly performed using a UV detector at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring in the CoA moiety.[2] For enhanced sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).
Key Considerations:
-
Column Choice: A C18 reversed-phase column is a good starting point for most acyl-CoA separations.
-
Mobile Phase: The pH of the aqueous buffer can influence the retention and peak shape of the acyl-CoAs. An acidic pH (e.g., pH 4.9) is often used.[2]
-
Gradient Optimization: The elution gradient needs to be optimized to achieve good resolution between the different acyl-CoA species.
-
Flow Rate: The flow rate can affect the separation efficiency and analysis time.[2]
Quantitative Data for HPLC and LC-MS/MS Methods
| Technique | Column | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| UHPLC-MS/MS | C18 | 1-5 fmol | - | |
| LC-MS/MS | C18 | 38.3 fmols | 156.3 fmols |
Experimental Protocol: Reversed-Phase HPLC for Acyl-CoA Separation
This protocol is a general guideline for the separation of long-chain acyl-CoAs following SPE purification.[2]
Materials:
-
Purified acyl-CoA sample (from SPE)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid
-
HPLC-grade water
Procedure:
-
Reconstitute the purified acyl-CoA sample in a small volume of Mobile Phase A.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B over 30 minutes).
-
Monitor the elution of acyl-CoAs at 260 nm.
-
Collect fractions corresponding to the peaks of interest for further analysis or use.
Experimental Workflow: HPLC Purification
Caption: Workflow for HPLC Purification of Acyl-CoAs.
Affinity Chromatography for Acyl-CoA Purification
Application Notes:
Affinity chromatography is a powerful purification technique that utilizes the specific binding interaction between a molecule and a ligand immobilized on a stationary phase. In principle, this method could offer very high selectivity for the purification of acyl-CoAs.
A potential approach for the affinity purification of acyl-CoAs would be to use an immobilized antibody that specifically recognizes the Coenzyme A moiety. Monoclonal antibodies against Coenzyme A have been developed, which could be coupled to a chromatography support.[3] The sample containing the acyl-CoAs would be passed through the column, and only the acyl-CoA molecules would bind to the antibody. After washing away unbound contaminants, the purified acyl-CoAs could be eluted by changing the buffer conditions to disrupt the antibody-antigen interaction.
However, it is important to note that while the generation of anti-CoA antibodies has been reported, detailed and established protocols for their use in the affinity purification of acyl-CoA molecules are not widely available in the scientific literature. This technique remains a promising but less commonly utilized method compared to SPE and HPLC for this specific application.
Logical Relationship: Affinity Chromatography Principle
Caption: Principle of Affinity Chromatography for Acyl-CoA Purification.
References
Application Notes and Protocols for the Structural Elucidation of Novel Acyl-CoAs by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural determination of novel acyl-Coenzyme A (acyl-CoA) molecules. Acyl-CoAs are central metabolites in numerous anabolic and catabolic pathways, and their structural elucidation is crucial for understanding their biological functions and for the development of novel therapeutics.
Introduction to NMR Spectroscopy for Acyl-CoA Analysis
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds in solution. For the analysis of acyl-CoAs, NMR can be used to:
-
Unambiguously identify the acyl chain attached to the Coenzyme A moiety.
-
Determine the stereochemistry of the acyl chain.
-
Quantify the concentration of the acyl-CoA in a sample.
-
Study the interaction of acyl-CoAs with enzymes and other binding partners.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete structural characterization of a novel acyl-CoA.
Data Presentation: NMR Chemical Shifts of Acyl-CoAs
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the Coenzyme A moiety and various acyl chains. These values are reported in parts per million (ppm) and are referenced to a standard (e.g., TSP or DSS for aqueous samples). Note that chemical shifts can be influenced by solvent, pH, and temperature.
Table 1: ¹H NMR Chemical Shifts of the Coenzyme A Moiety (D₂O, pH ~7)
| Coenzyme A Moiety Proton | Typical Chemical Shift (ppm) | Multiplicity |
| Adenine H8 | ~8.4 | s |
| Adenine H2 | ~8.1 | s |
| Ribose H1' | ~6.1 | d |
| Pantothenate α-CH | ~4.1 | t |
| Pantothenate β-CH₂ | ~2.4 | t |
| Cysteamine α-CH₂ | ~3.5 | t |
| Cysteamine β-CH₂-S | ~3.0 | t |
| Pantothenate gem-dimethyl | ~0.9, ~0.8 | s, s |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Acyl Chains of Acyl-CoAs
| Acyl-CoA | Carbon Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl-CoA | CH₃ | ~2.3 | ~31 |
| C=O | - | ~205 | |
| Butyryl-CoA | CH₃ (ω) | ~0.9 | ~13 |
| CH₂ (β) | ~1.6 | ~19 | |
| CH₂-C=O (α) | ~2.8 | ~49 | |
| C=O | - | ~204 | |
| Long-Chain Acyl-CoA (general) | CH₃ (ω) | ~0.9 | ~14 |
| (CH₂)n | ~1.3 | ~29-30 | |
| CH₂-C=O (α) | ~2.8-3.0 | ~49-50 | |
| C=O | - | ~204-205 |
Experimental Protocols
Sample Preparation for NMR Analysis of Acyl-CoAs
Proper sample preparation is critical for obtaining high-quality NMR spectra, especially for potentially labile molecules like acyl-CoAs.
Materials:
-
Novel Acyl-CoA sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
NMR tubes (5 mm or 3 mm) and caps
-
Internal standard for quantification (e.g., DSS, maleic acid)[2][3]
-
pH meter and appropriate buffers (e.g., phosphate (B84403) buffer)
-
Schlenk line or glove box for air-sensitive samples
-
J-Young NMR tubes for air-sensitive samples
Protocol for Standard Samples:
-
Dissolution: Accurately weigh the acyl-CoA sample and dissolve it in a precise volume (typically 0.5-0.7 mL) of deuterated solvent in a clean vial.[1]
-
Internal Standard: For quantitative analysis (qNMR), add a known concentration of an internal standard. The standard's signals should not overlap with the analyte's signals.[2][3]
-
pH Adjustment: If using an aqueous solvent like D₂O, adjust the pH to the desired value (typically around 7.0) using a suitable buffer. This is important as chemical shifts of the Coenzyme A moiety are pH-dependent.
-
Filtration: Filter the sample through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[4]
-
Capping: Securely cap the NMR tube.
Protocol for Air-Sensitive Acyl-CoAs:
Acyl-CoAs can be susceptible to oxidation. For sensitive samples, the following procedure under an inert atmosphere is recommended.
-
Degassing: Degas the deuterated solvent by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.[5]
-
Inert Atmosphere: Perform the dissolution and transfer steps inside a glove box or using a Schlenk line.
-
J-Young Tube: Use a J-Young NMR tube, which has a valve to maintain an inert atmosphere within the tube.
-
Transfer: Dissolve the sample in the degassed solvent and transfer the solution to the J-Young tube under a positive pressure of inert gas.
-
Sealing: Seal the J-Young tube before removing it from the inert atmosphere.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed to fully elucidate the structure of a novel acyl-CoA. The following are recommended experiments and typical parameters for a 500 or 600 MHz spectrometer.
1D ¹H NMR:
-
Purpose: To obtain an overview of the proton signals, check sample purity, and for quantification.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 5-7 times the longest T₁ for accurate integration in qNMR; 1-2 seconds for routine spectra.
-
Number of Scans (NS): 8-128, depending on sample concentration.
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds), which helps in tracing out the spin systems of the acyl chain.
-
Pulse Sequence: Gradient-selected COSY (gCOSY).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 and F1: 12-16 ppm
-
Number of increments in F1 (TD1): 256-512
-
Number of Scans (NS): 2-8 per increment.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.[6][7]
-
Pulse Sequence: Gradient-selected, multiplicity-edited HSQC (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments) to differentiate between CH, CH₂, and CH₃ groups.
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): 12-16 ppm
-
¹³C Spectral Width (SW in F1): 0-220 ppm (to include the carbonyl carbon)
-
Number of increments in F1 (TD1): 128-256
-
Number of Scans (NS): 4-16 per increment.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different spin systems and for identifying quaternary carbons (like the carbonyl carbon) and their neighboring protons.[8]
-
Pulse Sequence: Gradient-selected HMBC (gHMBC).
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): 12-16 ppm
-
¹³C Spectral Width (SW in F1): 0-220 ppm
-
Number of increments in F1 (TD1): 256-512
-
Number of Scans (NS): 8-32 per increment.
-
Long-range coupling delay (D6): Optimized for a J-coupling of ~8 Hz.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of a novel acyl-CoA using NMR spectroscopy.
Logical Relationship of 2D NMR Experiments for Structure Elucidation
This diagram shows how the information from different 2D NMR experiments is integrated to determine the structure of the acyl chain.
Central Role of Acyl-CoAs in Metabolism
The following diagram illustrates the central role of short-chain and long-chain acyl-CoAs in key metabolic pathways.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Quantification of Rare Acyl-CoA Thioesters in Biological Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2][3][4][5] These molecules act as acyl group carriers, facilitating their transfer in various biochemical reactions.[4][6][7] The accurate quantification of rare and low-abundance acyl-CoAs in biological samples is crucial for understanding cellular metabolism, identifying biomarkers for disease, and in the development of therapeutic agents.[4][6][8][9] However, their inherent instability and low concentrations present significant analytical challenges.[2][6][7]
This document provides detailed protocols for the extraction and quantification of rare acyl-CoA thioesters from cultured cells and tissues using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The methodologies described herein are based on established and validated procedures to ensure high sensitivity, specificity, and reproducibility.
Data Presentation: Quantitative Levels of Acyl-CoA Thioesters
The following table summarizes the concentrations of various acyl-CoA species reported in different biological samples. These values can serve as a reference for expected physiological ranges. It is important to note that concentrations can vary significantly based on cell type, physiological state, and the extraction and quantification methods employed.
| Acyl-CoA Species | Cell Line/Tissue | Concentration | Reference |
| Short-Chain Acyl-CoAs | |||
| Acetyl-CoA | HepG2 cells | 10.644 pmol/10^6 cells | [2] |
| C. glutamicum | 5 nmol/g | [10] | |
| S. albus | up to 230 nmol/g | [3] | |
| Propionyl-CoA | HepG2 cells | 3.532 pmol/10^6 cells | [2] |
| Butyryl-CoA | HepG2 cells | 1.013 pmol/10^6 cells | [2] |
| P. putida KT2440 | 1 nmol/g (Butyryl/isobutyryl-CoA) | [3] | |
| Valeryl-CoA | HepG2 cells | 1.118 pmol/10^6 cells | [2] |
| Crotonoyl-CoA | HepG2 cells | 0.032 pmol/10^6 cells | [2] |
| P. putida KT2440 | 1 nmol/g | [3] | |
| HMG-CoA | HepG2 cells | 0.971 pmol/10^6 cells | [2] |
| Succinyl-CoA | HepG2 cells | 25.467 pmol/10^6 cells | [2] |
| P. putida KT2440 | 280 nmol/g | [3] | |
| Glutaryl-CoA | HepG2 cells | 0.647 pmol/10^6 cells | [2] |
| Methylmalonyl-CoA | C. glutamicum | 110 nmol/g | [10] |
| Medium & Long-Chain Acyl-CoAs | |||
| C14:0-CoA (Myristoyl-CoA) | MCF7 cells | ~2.5 pmol/mg protein | [2] |
| RAW264.7 cells | ~1.5 pmol/mg protein | [2] | |
| C16:0-CoA (Palmitoyl-CoA) | MCF7 cells | ~12 pmol/mg protein | [2] |
| RAW264.7 cells | ~4 pmol/mg protein | [2] | |
| C18:0-CoA (Stearoyl-CoA) | MCF7 cells | ~3 pmol/mg protein | [2] |
| RAW264.7 cells | ~2 pmol/mg protein | [2] | |
| Arachidonoyl-CoA | Human colon cancer cells | Quantifiable | [6][11] |
| Mouse Liver Tissue | pmol/mg tissue | ||
| Butanoyl-CoA | Mouse Liver | ~0.1 | [11] |
| Octanoyl-CoA | Mouse Liver | ~0.05 | [11] |
| Decanoyl-CoA | Mouse Liver | ~0.03 | [11] |
| Dodecanoyl-CoA | Mouse Liver | ~0.04 | [11] |
| Tetradecanoyl-CoA | Mouse Liver | ~0.2 | [11] |
| Palmitoleoyl-CoA | Mouse Liver | ~0.15 | [11] |
Experimental Protocols
The accurate quantification of acyl-CoAs relies on robust and reproducible experimental protocols. The following sections detail the recommended procedures for sample preparation and LC-MS/MS analysis. The use of stable isotope-labeled internal standards is highly recommended to correct for sample loss during preparation and for matrix effects during analysis.[6][11][12][13]
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is suitable for both adherent and suspension cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid[14]
-
Acetonitrile (B52724), LC-MS grade
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[14]
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[2]
-
-
Cell Lysis and Protein Precipitation:
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.[14]
-
Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[14] An aliquot can be taken at this stage for protein quantification.
-
Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.[14]
-
-
Extraction and Sample Clarification:
-
Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.[2]
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2]
-
Protocol 2: Acyl-CoA Extraction from Tissues
This protocol is designed for the extraction of acyl-CoAs from frozen tissue samples.
Materials:
-
Frozen tissue (~50-100 mg)
-
Extraction buffer (e.g., 2:1 methanol:chloroform)[15]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Homogenizer
-
Polypropylene (B1209903) tubes
-
Refrigerated centrifuge
-
Solid Phase Extraction (SPE) columns (optional, for sample cleanup)
Procedure:
-
Tissue Homogenization:
-
Phase Separation:
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[15]
-
Combine the supernatants and induce phase separation by adding 1.5 mL of 10 mM ammonium formate (B1220265) and 1.5 mL of chloroform.[15] Vortex for 10 seconds.
-
Centrifuge at 1300 x g for 15 minutes at 4°C.[15]
-
-
Acyl-CoA Fraction Collection:
-
The upper aqueous layer contains the acyl-CoA fraction. Carefully collect this layer.[15]
-
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed using a weak anion exchange column.[15]
-
Condition the SPE column with methanol, equilibrate with water, load the sample, wash with 2% formic acid and then methanol, and finally elute the acyl-CoAs with 2% and 5% ammonium hydroxide.[15]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted fraction under nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a solvent compatible with your LC-MS method.
-
LC-MS/MS Analysis
The analysis of acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.
-
Chromatography: A C18 column is commonly used for separation. A gradient elution with solvents such as water with a small amount of formic acid or ammonium acetate and an organic solvent like acetonitrile or methanol is employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification.[6][11][15] This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA and its corresponding internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of acyl-CoA thioesters from biological samples.
Caption: General experimental workflow for acyl-CoA quantification.
Signaling Pathway: Fatty Acid Beta-Oxidation
The diagram below provides a simplified overview of the fatty acid beta-oxidation pathway, a major metabolic process involving acyl-CoA thioesters.
Caption: Simplified fatty acid beta-oxidation pathway.
Conclusion
The methodologies outlined in this application note provide a robust framework for the reliable quantification of rare acyl-CoA thioesters in diverse biological samples. The combination of meticulous sample preparation, the use of appropriate internal standards, and sensitive LC-MS/MS analysis is paramount for obtaining accurate and reproducible data. These powerful analytical tools will continue to be instrumental in advancing our understanding of the critical roles of acyl-CoA metabolism in health and disease.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters | PENTACON [pentaconhq.org]
- 8. mdpi.com [mdpi.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. duke-nus.edu.sg [duke-nus.edu.sg]
- 15. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Genes in Trihydroxypentanoyl-CoA Synthesis using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The synthesis and degradation of complex fatty acids are critical cellular processes, and their dysregulation is implicated in numerous metabolic disorders. One such area of interest is the metabolism of branched-chain fatty acids, which involves intermediates like hydroxylated acyl-CoAs. While a direct "trihydroxypentanoyl-CoA synthesis" pathway is not prominently documented, it is likely that such a molecule is an intermediate in the catabolism of more complex lipids. A key related pathway is the alpha-oxidation of phytanic acid, a 3-methyl-branched fatty acid, which is essential for its degradation and involves hydroxylated intermediates.
The enzyme phytanoyl-CoA hydroxylase, encoded by the PHYH gene, is critical for the alpha-oxidation of phytanic acid.[1][2] Mutations in PHYH lead to Refsum disease, a neurological disorder characterized by the accumulation of phytanic acid.[2][3] Therefore, the PHYH gene serves as an excellent target for studying the role of hydroxylation in branched-chain fatty acid metabolism using CRISPR-Cas9 technology.
The CRISPR-Cas9 system offers a powerful tool for precisely editing the genome to create knockout or modified cell lines and animal models.[4] By targeting genes like PHYH, researchers can investigate the functional consequences of impaired branched-chain fatty acid oxidation, identify novel interacting genes, and screen for therapeutic compounds that may modulate these pathways. This technology enables the creation of cellular models that mimic human metabolic diseases, providing a valuable platform for drug discovery and development.
CRISPR-based screens, utilizing pooled or arrayed sgRNA libraries, can be employed to identify other genes involved in the broader pathways of branched-chain fatty acid metabolism.[1][5] These screens can uncover novel regulators and components of these pathways, offering new therapeutic targets.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of the PHYH Gene in a Human Cell Line (e.g., HEK293T)
This protocol describes the generation of a PHYH knockout cell line to study the effects on branched-chain fatty acid metabolism.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LentiCRISPRv2 plasmid (expressing Cas9 and a single guide RNA)
-
PHYH-targeting sgRNA sequences (design using a tool like Broad Institute's GPP sgRNA Designer)
-
Control (non-targeting) sgRNA sequence
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DNA extraction kit
-
PCR primers flanking the sgRNA target site in PHYH
-
Sanger sequencing reagents
-
Western blot reagents
-
Anti-PHYH antibody
-
Metabolite extraction reagents
-
LC-MS/MS for phytanic acid quantification
Methodology:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the PHYH gene to maximize the likelihood of a functional knockout.
-
Synthesize and clone the sgRNA oligonucleotides into the LentiCRISPRv2 vector according to the manufacturer's protocol.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the LentiCRISPRv2 plasmid (containing either the PHYH-targeting or control sgRNA) and the lentiviral packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Transduce the target HEK293T cells with the collected lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
-
Verification of Gene Editing:
-
Genomic DNA Analysis: Extract genomic DNA from the puromycin-selected cell population. Amplify the region of the PHYH gene targeted by the sgRNA using PCR. Analyze the PCR products by Sanger sequencing and use a tool like TIDE (Tracking of Indels by Decomposition) to assess the efficiency of indel formation.
-
Western Blot: Lyse a portion of the cells and perform a western blot to confirm the absence of the PHYH protein in the knockout cell pool.
-
Single Cell Cloning (Optional but Recommended): To obtain a clonal knockout cell line, perform single-cell sorting or limiting dilution of the edited cell pool. Expand individual clones and verify the knockout at both the genomic and protein level as described above.
-
-
Functional Analysis:
-
Metabolite Profiling: Culture the PHYH knockout and control cell lines in the presence of phytanic acid. Extract metabolites and quantify the levels of phytanic acid and its downstream metabolites using LC-MS/MS to confirm the functional consequence of the gene knockout.
-
Protocol 2: CRISPR-based Screening for Modulators of Branched-Chain Fatty Acid Metabolism
This protocol outlines a pooled CRISPR knockout screen to identify genes that, when knocked out, alter the cellular response to high levels of phytanic acid.
Materials:
-
Human cell line stably expressing Cas9 (e.g., HeLa-Cas9)
-
Pooled human genome-wide or metabolism-focused CRISPR knockout library (e.g., GeCKO v2, Human CRISPR Metabolic Gene Knockout Library).[2][3]
-
Lentiviral packaging plasmids
-
Polybrene or other transduction enhancers
-
Phytanic acid
-
Genomic DNA extraction kit
-
PCR primers for amplifying the sgRNA cassette from genomic DNA
-
Next-generation sequencing (NGS) platform and reagents
Methodology:
-
Lentiviral Library Production:
-
Produce a high-titer lentiviral stock of the pooled CRISPR library as described in Protocol 1.
-
-
Library Transduction and Selection:
-
Transduce the Cas9-expressing cells with the lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Culture a sufficient number of cells to maintain a high representation of the library (at least 500 cells per sgRNA).
-
-
Screening:
-
Split the cell population into two groups: a control group and a treatment group.
-
Expose the treatment group to a concentration of phytanic acid that causes a significant, but not complete, reduction in cell viability.
-
Culture both groups for a predetermined number of population doublings.
-
-
Sample Collection and Genomic DNA Extraction:
-
Harvest cells from both the control and treatment groups.
-
Extract genomic DNA from each sample.
-
-
sgRNA Sequencing and Analysis:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Sequence the amplified sgRNAs using a next-generation sequencing platform.
-
Analyze the sequencing data to determine the relative abundance of each sgRNA in the control and treatment populations.
-
Identify sgRNAs that are either enriched or depleted in the phytanic acid-treated population. These sgRNAs correspond to genes that, when knocked out, confer resistance or sensitivity to phytanic acid, respectively.
-
-
Hit Validation:
-
Validate the top candidate genes by individually knocking them out using the methods described in Protocol 1 and confirming their effect on phytanic acid sensitivity.
-
Data Presentation
Table 1: Quantification of Phytanic Acid in PHYH Knockout Cells
| Cell Line | Treatment | Phytanic Acid Concentration (µM) | Standard Deviation | p-value |
| Control | Vehicle | 0.5 | 0.1 | - |
| Control | Phytanic Acid (10 µM) | 8.2 | 1.2 | <0.001 vs. Vehicle |
| PHYH KO | Vehicle | 0.6 | 0.2 | >0.05 vs. Control Vehicle |
| PHYH KO | Phytanic Acid (10 µM) | 25.4 | 3.1 | <0.001 vs. Control + PA |
Table 2: Top Gene Hits from a CRISPR Screen for Phytanic Acid Resistance
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (Treated/Control) | p-value |
| ACSL1 | GCGATCGATCGATCGATCGA | 5.3 | 1.2e-6 |
| FASN | AGCTAGCTAGCTAGCTAGCT | 4.9 | 3.5e-6 |
| SCD | TCGATCGATCGATCGATCGA | 4.5 | 8.1e-6 |
| Gene X | GTAGTAGTAGTAGTAGTAGT | -3.8 | 2.4e-5 |
Visualizations
Caption: Coenzyme A Biosynthesis Pathway.[6][7][8]
Caption: CRISPR-Cas9 Screening Workflow.[1][5][9]
Caption: Peroxisomal Alpha-Oxidation of Phytanic Acid.[10][11][12]
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. PHYH gene: MedlinePlus Genetics [medlineplus.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial beta-oxidation of 2-methyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
Application Note: Metabolomic Profiling of Cells Overexpressing a Putative Acyl-CoA Modifying Enzyme
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to understanding and implementing a metabolomic profiling workflow to investigate the functional role of a putative acyl-CoA modifying enzyme through its overexpression in a cellular model. Detailed experimental protocols and data interpretation strategies are included.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and energy production.[1][2] They are formed when a fatty acid is linked to coenzyme A, a reaction catalyzed by fatty acyl-CoA synthetases.[2] These activated acyl groups can then be directed towards various metabolic fates, such as β-oxidation for energy generation or elongation and desaturation for the synthesis of complex lipids.[2] Furthermore, acyl-CoAs serve as donors for post-translational modifications of proteins, influencing cellular signaling and gene expression.[3][4][5]
Given their pivotal role, the enzymes that modify acyl-CoAs are critical regulators of cellular metabolism. Altered acyl-CoA metabolism has been implicated in a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[2][3][4] Therefore, characterizing novel or putative acyl-CoA modifying enzymes is of significant interest for both basic research and therapeutic development.
This application note outlines a detailed workflow for the metabolomic profiling of a cell line engineered to overexpress a putative acyl-CoA modifying enzyme. By comparing the global metabolite profiles of the overexpressing cells to control cells, researchers can elucidate the enzymatic function and its impact on cellular metabolism. The protocols provided cover cell culture and engineering, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow
The overall experimental workflow for the metabolomic profiling of cells overexpressing a putative acyl-CoA modifying enzyme is depicted below. This process begins with the stable transfection of a cell line to overexpress the gene of interest, followed by cell culture, metabolite extraction, LC-MS analysis, and finally, data processing and interpretation.
Caption: A generalized workflow for metabolomic analysis.
Key Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Overexpressing the Putative Acyl-CoA Modifying Enzyme
-
Vector Construction : Sub-clone the cDNA of the putative acyl-CoA modifying enzyme into a suitable mammalian expression vector containing a selectable marker (e.g., neomycin or puromycin (B1679871) resistance).
-
Transfection : Transfect the host cell line (e.g., HEK293T, HeLa) with the expression vector using a commercial transfection reagent according to the manufacturer's instructions. A control transfection with an empty vector should be performed in parallel.
-
Selection : Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
-
Clonal Selection and Expansion : Isolate antibiotic-resistant colonies and expand them.
-
Validation of Overexpression : Screen the expanded clones for overexpression of the target enzyme via Western blot or qPCR. Select a high-expressing clone for subsequent experiments.
Protocol 2: Cell Culture and Sample Preparation
-
Cell Seeding : Seed both the overexpressing and empty vector control cells at an appropriate density in multiple replicate plates (e.g., 6-well plates) to ensure sufficient cell numbers for metabolite extraction.
-
Cell Culture : Culture the cells under standard conditions until they reach approximately 80-90% confluency.
-
Metabolite Quenching : To halt enzymatic activity, rapidly wash the cells with ice-cold saline solution.
-
Cell Harvesting : Immediately add ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) to the plates and scrape the cells.[6]
-
Homogenization : Transfer the cell suspension to a microcentrifuge tube and vortex vigorously to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation : Pellet the precipitated proteins and cellular debris by centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]
-
Supernatant Collection : Carefully transfer the supernatant containing the extracted metabolites to a new tube.[6]
-
Solvent Evaporation : Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.[6]
Protocol 3: LC-MS/MS-based Metabolomic Analysis
-
Chromatographic Separation : Separate the metabolites using a reversed-phase liquid chromatography (RPLC) method. A C18 column is commonly used for the separation of acyl-CoAs.
-
Mass Spectrometry : Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system.[7]
-
Data Acquisition : Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.[7] For targeted analysis of acyl-CoAs, a specific mass range can be used.
Protocol 4: Data Analysis and Interpretation
-
Data Processing : Process the raw LC-MS data using software such as Agilent MassHunter Profinder or similar platforms for feature extraction and alignment.[8]
-
Statistical Analysis : Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between the overexpressing and control cells.
-
Metabolite Identification : Identify the significantly altered metabolites by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases like METLIN.[8]
-
Pathway Analysis : Use tools like MetaboAnalyst or Pathway Architect to map the identified metabolites onto biological pathways to understand the functional consequences of the enzyme's overexpression.[8][9]
Data Presentation
Quantitative data from the metabolomic analysis should be presented in a clear and structured format to facilitate comparison between the experimental groups.
Table 1: Relative Abundance of Key Acyl-CoA Species
| Acyl-CoA Species | Control (Mean Peak Area ± SD) | Overexpressing (Mean Peak Area ± SD) | Fold Change | p-value |
| Acetyl-CoA | 1.25E+07 ± 1.1E+06 | 1.31E+07 ± 1.5E+06 | 1.05 | 0.65 |
| Malonyl-CoA | 8.76E+05 ± 9.2E+04 | 1.54E+06 ± 1.8E+05 | 1.76 | 0.008 |
| Palmitoyl-CoA | 2.45E+06 ± 3.1E+05 | 1.12E+06 ± 1.5E+05 | 0.46 | 0.002 |
| Oleoyl-CoA | 1.98E+06 ± 2.5E+05 | 9.87E+05 ± 1.2E+05 | 0.50 | 0.003 |
| Stearoyl-CoA | 1.56E+06 ± 1.9E+05 | 7.54E+05 ± 9.8E+04 | 0.48 | 0.002 |
Table 2: Alterations in Related Metabolic Pathways
| Metabolite | Pathway | Control (Mean Peak Area ± SD) | Overexpressing (Mean Peak Area ± SD) | Fold Change | p-value |
| Citrate | TCA Cycle | 5.89E+07 ± 6.2E+06 | 4.12E+07 ± 5.1E+06 | 0.70 | 0.015 |
| Succinate | TCA Cycle | 3.12E+07 ± 3.9E+06 | 2.21E+07 ± 2.8E+06 | 0.71 | 0.021 |
| Palmitate | Fatty Acid Synthesis | 4.56E+06 ± 5.1E+05 | 9.87E+06 ± 1.1E+06 | 2.16 | 0.001 |
| Oleate | Fatty Acid Synthesis | 3.21E+06 ± 4.2E+05 | 7.12E+06 ± 8.9E+05 | 2.22 | 0.001 |
Visualization of Metabolic Pathways
Based on the hypothetical data presented above, overexpression of the putative acyl-CoA modifying enzyme appears to decrease the levels of long-chain acyl-CoAs while increasing malonyl-CoA and free fatty acids. This suggests a potential role as an acyl-CoA thioesterase that hydrolyzes long-chain acyl-CoAs.
Caption: A potential mechanism of the overexpressed enzyme.
Conclusion
The methodologies described in this application note provide a robust framework for the functional characterization of putative acyl-CoA modifying enzymes. Through the integration of cell engineering, advanced analytical techniques, and comprehensive data analysis, researchers can gain valuable insights into the roles of these enzymes in cellular metabolism. This approach not only facilitates a deeper understanding of fundamental biological processes but also aids in the identification of novel therapeutic targets for metabolic diseases. The accurate measurement and profiling of acyl-CoA species are crucial for elucidating metabolic pathways and discovering potential disease biomarkers.[2]
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. MetaboAnalyst [metaboanalyst.ca]
Application Note & Protocol: A Proposed Synthetic Route for 3,4,5-Trihydroxypentanoyl-CoA for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trihydroxypentanoyl-CoA is a molecule of interest for in vitro studies of various metabolic pathways, including those involved in fatty acid metabolism and the biosynthesis of polyketides. Its polyhydroxylated nature presents unique synthetic challenges. This document outlines a proposed multi-step chemical synthesis for this compound, designed to be accessible for researchers in a standard laboratory setting. The synthesis is divided into two main parts: the preparation of the free acid, 3,4,5-trihydroxypentanoic acid, followed by its conversion to the corresponding Coenzyme A thioester.
Part 1: Proposed Synthesis of (±)-3,4,5-Trihydroxypentanoic Acid
This proposed route starts from the commercially available 4-penten-1-ol (B13828) and involves a series of protection, oxidation, and deprotection steps to yield the target trihydroxy acid.
Experimental Protocol: Synthesis of (±)-3,4,5-Trihydroxypentanoic Acid
Step 1: Protection of the Primary Alcohol of 4-Penten-1-ol
-
To a solution of 4-penten-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add imidazole (B134444) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyldimethyl(pent-4-en-1-yloxy)silane.
Step 2: Dihydroxylation of the Double Bond
-
Dissolve the silyl-protected pentenol (1.0 eq) in a 10:1 mixture of acetone (B3395972) and water.
-
Add N-methylmorpholine N-oxide (NMO, 1.5 eq).
-
Add a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol%).
-
Stir the mixture at room temperature for 16-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir for 30 minutes, then extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting diol can be used in the next step without further purification or purified by column chromatography.
Step 3: Protection of the Diol
-
Dissolve the diol from the previous step (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (B42991) (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench with triethylamine (B128534) and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the acetonide-protected compound.
Step 4: Deprotection of the Primary Alcohol
-
Dissolve the acetonide-protected silyl (B83357) ether (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add tetra-n-butylammonium fluoride (B91410) (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature for 2-3 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the primary alcohol.
Step 5: Oxidation to the Carboxylic Acid
-
Prepare a solution of the primary alcohol (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water.
-
Add 2-methyl-2-butene (B146552) (5.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (B76162) (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄, 4.0 eq) in water.
-
Add the sodium chlorite solution dropwise to the alcohol solution at room temperature.
-
Stir vigorously for 4-6 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected carboxylic acid.
Step 6: Deprotection of the Diol
-
Dissolve the acetonide-protected carboxylic acid (1.0 eq) in a 4:1 mixture of acetic acid and water.
-
Heat the mixture to 60 °C for 4-6 hours.
-
Cool to room temperature and concentrate under reduced pressure to remove the solvents.
-
The crude 3,4,5-trihydroxypentanoic acid can be purified by recrystallization or preparative HPLC.
Part 2: Synthesis of this compound
This part involves the protection of the hydroxyl groups of the free acid, activation of the carboxylic acid, and subsequent thioesterification with Coenzyme A, followed by deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: Per-acetylation of 3,4,5-Trihydroxypentanoic Acid
-
Suspend 3,4,5-trihydroxypentanoic acid (1.0 eq) in acetic anhydride (B1165640) (5.0 eq).
-
Add a catalytic amount of pyridine.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield the per-acetylated acid.
Step 2: Activation of the Carboxylic Acid with Carbonyldiimidazole (CDI)
-
Dissolve the per-acetylated 3,4,5-trihydroxypentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add 1,1'-carbonyldiimidazole (B1668759) (CDI, 1.2 eq) and stir at room temperature for 1-2 hours until gas evolution ceases.[1][2] This forms the acyl-imidazolide intermediate.
Step 3: Thioesterification with Coenzyme A
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.5 eq) in a 0.5 M sodium bicarbonate buffer (pH ~8.0).
-
Add the freshly prepared acyl-imidazolide solution dropwise to the Coenzyme A solution with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
Step 4: Deprotection of the Hydroxyl Groups
-
Adjust the pH of the reaction mixture to ~10 with a dilute solution of potassium carbonate.
-
Stir at room temperature for 2-4 hours to remove the acetyl protecting groups.
-
Monitor the deprotection by HPLC.
Step 5: Purification of this compound
-
Acidify the final reaction mixture to pH 4-5 with dilute HCl.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Lyophilize the collected fractions to obtain pure this compound.
Data Presentation
The following table summarizes expected yields for each step based on analogous reactions reported in the literature. Actual yields may vary.
| Step | Transformation | Expected Yield (%) |
| Part 1: Acid Synthesis | ||
| 1 | Silyl Protection of Primary Alcohol | >95 |
| 2 | Dihydroxylation of Alkene | 80-95 |
| 3 | Acetonide Protection of Diol | >90 |
| 4 | Silyl Deprotection of Primary Alcohol | >90 |
| 5 | Oxidation of Alcohol to Carboxylic Acid | 70-85 |
| 6 | Acetonide Deprotection | >85 |
| Part 2: CoA Thioester Synthesis | ||
| 1 | Per-acetylation of Trihydroxy Acid | >90 |
| 2 & 3 | CDI Activation and Thioesterification with CoA | 40-60[1][3] |
| 4 & 5 | Deprotection and HPLC Purification | 50-70 |
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Instability of Hydroxylated Acyl-CoA Esters During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the extraction of unstable hydroxylated acyl-CoA esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of hydroxylated acyl-CoA esters during extraction?
Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation through several pathways.[1][2] The main factors are:
-
Enzymatic degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis.[2][3]
-
Chemical hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral or alkaline conditions.[2] The presence of a hydroxyl group can potentially increase the rate of intramolecular reactions leading to degradation.
-
Thermal decomposition: Elevated temperatures accelerate both chemical and enzymatic degradation.[2]
Q2: What is the optimal pH range for extracting and storing hydroxylated acyl-CoA esters?
Aqueous solutions of Coenzyme A and its esters are most stable at a slightly acidic pH.[2] Stability decreases significantly in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[2] Extraction protocols for acyl-CoAs often use buffers with a pH of around 4.9.[2][4][5]
Q3: How does temperature affect the stability of hydroxylated acyl-CoA esters?
Higher temperatures significantly increase the rate of both enzymatic and chemical degradation.[2] It is crucial to maintain samples on ice or at sub-zero temperatures throughout the entire extraction procedure.[1][2][6] For long-term storage, dried extracts of Coenzyme A derivatives should be kept at -80°C.[7]
Q4: What types of enzymes can degrade hydroxylated acyl-CoA esters?
Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to a free fatty acid and Coenzyme A.[2][3] These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent the loss of the analyte.[2]
Q5: What is a suitable internal standard for hydroxylated acyl-CoA quantification?
The ideal internal standard is a stable isotope-labeled version of the specific hydroxylated acyl-CoA of interest. If this is not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are often used as they are typically not naturally present in most biological samples.[7]
Troubleshooting Guide
Issue 1: Low or No Signal for Hydroxylated Acyl-CoAs in LC-MS Analysis
| Possible Cause | Recommended Solution |
| Incomplete Quenching of Enzymatic Activity | Immediately stop all enzymatic activity at the point of sample collection. For tissue samples, flash-freeze in liquid nitrogen.[2] For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[2] |
| Non-Optimal pH of Extraction Buffers | Use an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is a common and effective choice.[2][4][5] Avoid using strong acids in the primary extraction solvent, as this can lead to poor recovery.[7] |
| High Temperature During Sample Processing | Perform all extraction steps on ice or in a cold room. Use pre-chilled tubes, solvents, and equipment.[1][2][6] |
| Inefficient Extraction | The choice of extraction solvent is critical. An 80% methanol solution has been shown to yield high MS intensities.[7] For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA) for retaining short-chain species.[7] |
| Poor Recovery from Solid-Phase Extraction (SPE) | Solid-phase extraction (SPE) can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[7] Consider methods that do not require an SPE step. If SPE is necessary, ensure the chosen cartridge and elution method are optimized for your analytes of interest.[7] |
Issue 2: Poor Reproducibility in Quantification
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all steps of the extraction procedure, from sample collection to final analysis. Ensure consistent timing for each step, especially incubations. |
| Variable Extraction Efficiency | The use of an appropriate internal standard is crucial to correct for variability in extraction efficiency.[7] The internal standard should be added as early as possible in the workflow. |
| Analyte Adsorption to Surfaces | The phosphate groups on acyl-CoAs can adhere to plastic and glass surfaces. Using polypropylene (B1209903) tubes and minimizing sample transfers can help reduce this issue. |
Experimental Protocols
Protocol 1: Extraction of Hydroxylated Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[1]
-
Cell Harvesting and Quenching:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Immediately add ice-cold 80% methanol.[1][7]
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant, wash the pellet twice with ice-cold PBS, and then resuspend in ice-cold 80% methanol.[1]
-
-
Lysis and Deproteinization:
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
For suspension cells, resuspend the cell pellet in cold methanol containing an appropriate internal standard.[1]
-
Vortex the samples vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1]
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the pellet.[1]
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material before transferring to an autosampler vial.[1]
-
Protocol 2: Extraction of Hydroxylated Acyl-CoAs from Tissues
This protocol is a synthesized method based on several published procedures.[4][8]
-
Tissue Homogenization:
-
Solvent Extraction:
-
Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[4][8]
-
Add 4.0 mL of acetonitrile (B52724) and 0.25 mL of saturated ammonium sulfate.[8]
-
Vortex the mixture for 5 minutes.[8]
-
-
Phase Separation and Collection:
-
Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):
-
Final Preparation:
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC-MS method.
-
Visualizations
Caption: Experimental workflow for hydroxylated acyl-CoA extraction.
Caption: Degradation pathways of hydroxylated acyl-CoA esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.5. Extraction and analysis of acyl-CoAs by LC-MS [bio-protocol.org]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Enhancing Ionization of Polyhydroxylated Acyl-CoAs in Mass Spectrometry
Welcome to the Technical Support Center for the mass spectrometric analysis of polyhydroxylated acyl-CoAs. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting, in-depth guides, and detailed protocols to overcome challenges in achieving optimal ionization efficiency for this unique class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my polyhydroxylated acyl-CoA unexpectedly low in ESI-MS?
A1: Low signal intensity for polyhydroxylated acyl-CoAs is a common challenge stemming from several factors. The large, polar nature of the Coenzyme A moiety combined with the multiple hydroxyl groups on the acyl chain can lead to inefficient desolvation and ionization. Additionally, these molecules are prone to in-source fragmentation, adduct formation with various salts, and ion suppression from complex biological matrices. The presence of multiple hydroxyl groups can also lead to charge state distribution, further dividing the signal.
Q2: Should I use positive or negative ion mode for analyzing polyhydroxylated acyl-CoAs?
A2: The choice of polarity can significantly impact sensitivity and depends on the specific structure of your analyte and the mobile phase composition. While the phosphate (B84403) groups of the CoA moiety suggest negative ion mode would be favorable, studies on other long-chain acyl-CoAs have shown that positive ion mode can be significantly more sensitive, in some cases up to threefold higher.[1] It is highly recommended to test both polarities during method development to determine the optimal setting for your specific polyhydroxylated acyl-CoA.
Q3: Can mobile phase additives improve the ionization of my polyhydroxylated acyl-CoA?
A3: Absolutely. Mobile phase additives are crucial for improving peak shape and ionization efficiency. For negative ion mode, adding a weak acid like acetic acid can significantly enhance the signal, with studies on other lipids showing a 2- to 19-fold increase in signal intensity for some lipid subclasses.[2] For positive ion mode, volatile ammonium (B1175870) salts like ammonium formate (B1220265) or ammonium acetate (B1210297) are commonly used to promote the formation of protonated molecules or ammonium adducts.[3]
Q4: Is chemical derivatization a viable option to improve the signal of polyhydroxylated acyl-CoAs?
A4: Yes, chemical derivatization can be a very effective strategy, especially for the hydroxyl groups. Derivatizing the hydroxyl groups can reduce the polarity of the molecule, improving its chromatographic behavior and ionization efficiency. While specific derivatization strategies for polyhydroxylated acyl-CoAs are not widely published, techniques used for other hydroxylated metabolites, such as acylation, could be adapted.[4] For the carboxyl group of the acyl chain (if free), derivatization has been shown to increase sensitivity by up to 2500-fold for fatty acids.[5][6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the mass spectrometric analysis of polyhydroxylated acyl-CoAs.
Issue 1: No or Very Low Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Polyhydroxylated acyl-CoAs are susceptible to hydrolysis and oxidation. Prepare fresh samples and standards. Keep samples on ice or at 4°C during preparation and in the autosampler.[7] Use solvents with antioxidants if necessary. |
| Inefficient Ionization | Test both positive and negative ion modes. Optimize source parameters such as capillary voltage, gas temperatures, and flow rates.[8] Consider alternative ionization techniques like APCI or APPI, as APPI has shown to be more sensitive for some lipids.[9] |
| Poor Extraction Recovery | Optimize your solid-phase extraction (SPE) protocol. Ensure the sorbent type and elution solvents are appropriate for retaining and eluting your polar analyte. |
| Instrument Not Functioning Properly | Infuse a known standard to confirm the mass spectrometer is working correctly. Check for leaks in the LC and MS systems.[10] |
Issue 2: Poor Peak Shape and High Background Noise
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Optimize the LC gradient and mobile phase composition. Ensure compatibility between your analyte, column chemistry, and mobile phase. Poor chromatography can lead to broad peaks and reduced signal-to-noise. |
| Matrix Effects | Improve sample cleanup to remove interfering compounds from the matrix.[11] Dilute the sample to reduce the concentration of interfering species. Use matrix-matched standards for calibration. |
| Contamination | Use high-purity solvents and reagents. Clean the ion source and mass spectrometer optics regularly. Run blank injections to identify sources of contamination.[12] |
Data Presentation: Impact of Analytical Strategy on Signal Intensity
The following tables summarize quantitative data on how different analytical approaches can impact the signal intensity of acyl-CoAs and related lipid molecules.
Table 1: Comparison of Ionization Modes for Fatty Acyl-CoAs
| Analyte Class | Ionization Mode | Relative Sensitivity Improvement | Reference |
| Fatty Acyl-CoAs | Positive ESI vs. Negative ESI | ~3-fold higher in Positive Mode | [1] |
Table 2: Effect of Mobile Phase Additives on Lipid Signal in Negative ESI-MS
| Lipid Subclass | Mobile Phase Additive | Signal Intensity Increase (vs. Ammonium Acetate) | Reference |
| Various (11 subclasses) | Acetic Acid (0.02%) | 2- to 19-fold | [2] |
Table 3: Impact of Chemical Derivatization on Fatty Acid Detection
| Analyte Class | Derivatization Strategy | Ionization Mode | Sensitivity Improvement (vs. Underivatized) | Reference |
| Fatty Acids | Amidation to introduce a quaternary amine | Positive ESI | ~2500-fold | [5][6] |
| Acyl-CoAs | Labeling with 8-(diazomethyl) quinoline | Not specified | Up to 625-fold | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Polyhydroxylated Acyl-CoAs
This protocol is a general guideline for the enrichment of polyhydroxylated acyl-CoAs from biological matrices and may require optimization for specific sample types.
Materials:
-
SPE cartridges (e.g., Reversed-phase C18 or mixed-mode anion exchange)
-
Sample lysate or extract
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water with 0.1% formic acid)
-
Wash solvent (e.g., Water with 0.1% formic acid, followed by a less polar organic wash)
-
Elution solvent (e.g., Acetonitrile or Methanol with a pH modifier like ammonium hydroxide (B78521) for anion exchange)
-
Vacuum manifold or centrifuge for SPE processing
Procedure:
-
Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge. Do not let the sorbent bed dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1-2 mL of wash solvent to remove unretained impurities. A second wash with a less polar solvent can be used to remove less polar interferences.
-
Elution: Elute the polyhydroxylated acyl-CoAs with 1-2 mL of elution solvent into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.[14][15]
Protocol 2: LC-MS/MS Method Optimization
This protocol provides a starting point for developing a robust LC-MS/MS method for polyhydroxylated acyl-CoAs.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium formate.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analytes. A typical gradient might run from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Test both positive and negative modes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scans for identification.
-
Key Transitions (Positive Mode): Monitor the neutral loss of the panto-adenosine diphosphate (B83284) moiety (507 Da) from the protonated precursor ion.[16]
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure for maximum signal intensity of your specific analyte.
Visualizations
Logical Workflow for Troubleshooting Low Signal Intensity
Caption: A decision tree for systematically troubleshooting low signal intensity.
Resolvin D1 Biosynthesis Pathway from Docosahexaenoyl-CoA
Caption: Biosynthesis of Resolvin D1 from its polyunsaturated fatty acyl-CoA precursor.[1][9][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 13. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 14. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Resolvins and omega three polyunsaturated fatty acids: Clinical implications in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Polar Acyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of polar acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating polar acyl-CoA isomers?
A1: The main challenges in separating polar acyl-CoA isomers stem from their inherent physicochemical properties. These include:
-
High Polarity: The presence of the Coenzyme A moiety makes these molecules highly polar, leading to poor retention on traditional reversed-phase columns.[1][2]
-
Structural Similarity: Isomers, such as methylmalonyl-CoA and succinyl-CoA, or butyryl-CoA and isobutyryl-CoA, have identical masses and very similar structures, making them difficult to resolve.[3]
-
Instability: Acyl-CoA thioesters can be unstable in aqueous solutions and prone to degradation, requiring careful sample handling and optimized analytical conditions.[4][5][6]
-
Low Abundance and Matrix Effects: Acyl-CoAs are often present in low concentrations in complex biological samples, making their detection challenging and susceptible to interference from other matrix components.[5][7][8]
Q2: Which chromatographic techniques are most effective for separating polar acyl-CoA isomers?
A2: Several liquid chromatography (LC) techniques can be employed, each with its own advantages for separating polar acyl-CoA isomers. The choice of technique often depends on the specific isomers of interest and the sample matrix.
-
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This is a widely used technique that improves the retention of polar acyl-CoAs on C18 columns by adding an ion-pairing reagent to the mobile phase.[3][8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds and offers an alternative separation mechanism to RPLC.[1][4][10][11] Zwitterionic HILIC columns have shown promise in analyzing a wide range of acyl-CoAs in a single run.[4][10]
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), providing enhanced selectivity and retention for polar and charged analytes without the need for ion-pairing reagents.[12][13][14][15]
Q3: How can I improve the stability of my acyl-CoA samples during preparation and analysis?
A3: Maintaining the stability of acyl-CoAs is crucial for accurate quantification. Key considerations include:
-
Acidification: Using acidic conditions (e.g., formic acid, perchloric acid, or trichloroacetic acid) during sample extraction and in the reconstitution solvent helps to preserve the integrity of the thioester bond.[7][16][17]
-
Low Temperatures: All sample preparation steps should be performed at low temperatures (e.g., on ice) to minimize enzymatic degradation.[16][18] Samples should be stored at -80°C.[16]
-
Choice of Vials: Using glass vials instead of plastic can decrease signal loss and improve sample stability.[6]
-
Minimizing Time in Autosampler: The time samples spend in the autosampler at 4°C should be minimized to prevent degradation.[19]
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of polar acyl-CoA isomers.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions | Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase.[5] | This can block active sites on the stationary phase, particularly residual silanols, that can cause peak tailing. |
| Column Overload | Reduce the injection volume or sample concentration.[5] | Injecting too much sample can lead to peak distortion. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase composition.[5] | A mismatch between the sample solvent and the mobile phase can cause peak fronting or splitting. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve.[5] | Over time, columns can degrade, leading to poor peak shapes. |
Issue 2: Insufficient Retention of Polar Acyl-CoAs in Reversed-Phase LC
| Potential Cause | Troubleshooting Step | Explanation |
| High Polarity of Analytes | Implement Ion-Pair Chromatography by adding an ion-pairing reagent (e.g., alkylamines) to the mobile phase.[9][20] | The ion-pairing reagent forms a neutral complex with the charged acyl-CoA, increasing its hydrophobicity and retention on the nonpolar stationary phase. |
| Inappropriate Column Chemistry | Switch to a column with an embedded polar group or a phenyl column.[21] | These columns offer different selectivity compared to standard C18 columns and can improve retention of polar compounds. |
| Mobile Phase Composition | Decrease the percentage of the organic solvent in the initial mobile phase. | A lower organic content increases the polarity of the mobile phase, promoting retention of polar analytes in reversed-phase chromatography. |
Issue 3: Co-elution of Isomers
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Chromatographic Resolution | Optimize the mobile phase gradient. A shallower gradient can improve separation.[22] | A slower change in mobile phase composition provides more time for the isomers to interact differently with the stationary phase. |
| Suboptimal Stationary Phase | Experiment with different column chemistries (e.g., HILIC, mixed-mode, or different reversed-phase selectivities like phenyl-hexyl).[3][10][12] | Different stationary phases provide unique selectivities that may be able to resolve structurally similar isomers. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[5][22] | Temperature can significantly impact chromatographic selectivity and retention times. |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cell Culture
This protocol is adapted from methods for extracting acyl-CoAs from cultured cells.[16]
-
Cell Harvesting:
-
Rinse confluent cells in a P-100 plate once with 10 ml of ice-cold PBS.
-
Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
-
Extraction:
-
Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.
-
Resuspend the cell pellet. Take a small aliquot for protein content measurement for normalization purposes.
-
Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.
-
-
Storage:
-
Store extracts upright at -80°C until analysis.
-
Protocol 2: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) for Short-Chain Acyl-CoAs
This protocol is based on a method for separating CoA biosynthetic intermediates and short-chain acyl-CoAs.[8]
-
Column: Phenomenex Kinetex, 2.6 µm, C18, 150 mm × 2.1 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-4 min: 2% to 15% B
-
4-6 min: 15% to 30% B
-
6-13 min: 30% to 95% B
-
13-17 min: Hold at 95% B
-
17.1-20 min: Return to 2% B for re-equilibration
-
-
MS Detection: ESI in positive mode with Multiple Reaction Monitoring (MRM).
Protocol 3: HILIC Method for a Broad Range of Acyl-CoAs
This protocol is based on a method using a zwitterionic HILIC column to analyze free CoA and short- to long-chain acyl-CoAs.[10][11]
-
Column: Zwitterionic HILIC column
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH adjusted with acetic acid
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted with acetic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the analytes.
-
MS Detection: ESI-MS/MS, often in positive mode.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Acyl-CoA Isomer Separation
| Technique | Principle | Advantages | Disadvantages | Typical Applications |
| IP-RPLC | Uses ion-pairing reagents to increase retention of charged analytes on a reversed-phase column.[9][20] | Good separation for many short-chain acyl-CoAs; widely used.[3][8] | Can cause ion suppression in MS; requires long equilibration times; not ideal for all isomers.[3] | Separation of isomeric short-chain acyl-CoAs like methylmalonyl- and succinyl-CoA.[3] |
| HILIC | Separation based on partitioning between a water-enriched layer on the stationary phase and a less polar mobile phase.[1] | Excellent for very polar compounds; MS-friendly mobile phases.[1][10] | Can have issues with reproducibility and requires careful equilibration.[13] | Simultaneous analysis of free CoA and a broad range of short- to long-chain acyl-CoAs.[4][10][11] |
| Mixed-Mode | Utilizes stationary phases with multiple retention mechanisms (e.g., RP and IEX).[12][14] | High flexibility in method development; can retain both polar and nonpolar analytes without ion-pairing reagents.[12][13] | Method development can be more complex. | Analysis of complex mixtures containing analytes with a wide range of polarities.[15] |
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. helixchrom.com [helixchrom.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. duke-nus.edu.sg [duke-nus.edu.sg]
- 17. biorxiv.org [biorxiv.org]
- 18. studylib.net [studylib.net]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. separation of two isomers - Chromatography Forum [chromforum.org]
- 22. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
"addressing matrix effects in the quantification of novel acyl-CoAs"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantification of novel acyl-CoAs by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect acyl-CoA quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][3] In acyl-CoA analysis, matrix components like proteins, lipids, and salts from biological samples are common causes of these effects.[3][4]
Q2: My signal intensity is inconsistent or lower than expected for my acyl-CoA standards. Is this a matrix effect?
A2: It could be. Inconsistent or suppressed signal intensity, especially when comparing standards prepared in a clean solvent versus those in a biological matrix, is a classic sign of matrix effects.[3][5] To confirm this, you can perform a post-extraction spike experiment. By comparing the signal of an analyte spiked into a blank matrix extract with the signal of the same concentration in a neat solvent, you can quantify the degree of ion suppression or enhancement.[2][3]
Q3: What is the best way to correct for matrix effects in acyl-CoA quantification?
A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard for each analyte.[2][6][7] These standards are chemically identical to the analyte but have a different mass, so they co-elute and experience the same matrix effects.[8] The ratio of the analyte to the SIL internal standard remains consistent, allowing for accurate quantification.[6] If a specific SIL internal standard is not available, using an odd-chain acyl-CoA that is not naturally present in the sample can be a viable alternative.[9]
Q4: I don't have access to stable isotope-labeled internal standards. What are my alternatives?
A4: When SIL internal standards are not feasible, several other strategies can be employed. These include:
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and the analyte experience similar matrix effects.[10]
-
Standard addition: This involves adding known amounts of the analyte standard to aliquots of the sample.[2][11] By extrapolating a calibration curve back to a zero response, the endogenous concentration of the analyte in the sample can be determined.[11] This method is particularly useful when a blank matrix is not available.[2]
-
Thorough sample cleanup: Employing rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many of the interfering matrix components.[3][8]
Troubleshooting Guides
Issue 1: Low Recovery of Acyl-CoAs
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis/Tissue Homogenization | Ensure thorough disruption of the sample. For tissues, consider using a glass homogenizer. Optimizing the solvent-to-tissue ratio is also critical.[12] |
| Degradation of Analytes | Acyl-CoAs are susceptible to degradation. It is crucial to work quickly, keep samples on ice or at 4°C throughout the process, and use fresh, high-purity solvents.[12][13] Adding an internal standard at the beginning of the extraction process can help monitor and correct for losses. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution solvents and volumes for your specific acyl-CoAs of interest. A weak anion exchange SPE column can be effective.[12] |
| Precipitation of Long-Chain Acyl-CoAs | Longer chain acyl-CoAs have lower aqueous solubility. Ensure the final sample extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture.[12] |
Issue 2: Poor Peak Shape and Retention Time Shifts
| Possible Cause | Recommended Solution |
| Matrix Interference | Co-eluting matrix components can interact with the analyte or the analytical column, leading to distorted peak shapes and shifts in retention time. Improve chromatographic separation by optimizing the gradient, flow rate, or column chemistry. Enhanced sample cleanup can also mitigate this issue. |
| Inappropriate pH | The pH of the mobile phase can significantly impact the chromatography of acyl-CoAs. For reversed-phase separation of long-chain acyl-CoAs, a high pH (e.g., 10.5) can improve resolution and peak shape.[14][15] |
| Suboptimal Reconstitution Solvent | The solvent used to reconstitute the dried sample extract should be compatible with the initial mobile phase conditions. For reversed-phase chromatography, a solvent with a low organic content is generally preferred to ensure good peak shape for early eluting compounds.[9] |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Uncorrected Matrix Effects | As discussed in the FAQs, matrix effects are a primary source of inaccuracy. The use of stable isotope-labeled internal standards is the most effective way to correct for this.[6][7] If these are unavailable, matrix-matched calibration or the standard addition method should be employed.[2][10] |
| Non-Linearity of Calibration Curve | Construct calibration curves using a matrix that closely resembles the study samples. A weighted linear regression (e.g., 1/x or 1/x²) can improve accuracy, especially at lower concentrations. |
| Lack of a Suitable Internal Standard | If a specific SIL standard is not available, use an odd-chain acyl-CoA that has similar chemical properties and retention time to your analytes. Crucially, the internal standard must be added at the very beginning of the sample preparation process to account for variability in extraction efficiency. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) or acid (e.g., trichloroacetic acid) to precipitate proteins.[16][17] | Simple, fast, and inexpensive.[16] | May not remove other interfering substances like phospholipids; can lead to loss of analytes through co-precipitation.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components. | Can provide a very clean extract. | Can be labor-intensive, may require large volumes of organic solvents, and analyte recovery can be variable. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away, followed by elution of the analyte.[12] | High selectivity, can concentrate the analyte, and can be automated.[8] | Can be more expensive and time-consuming to develop a method; recovery can be variable if not optimized.[12] |
Table 2: Typical LC-MS/MS Parameters for Acyl-CoA Quantification
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 1.8 µm)[13] |
| Mobile Phase A | Water with an additive (e.g., 5 mM ammonium (B1175870) acetate, pH 8)[13] |
| Mobile Phase B | Acetonitrile or Methanol[13] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[14][18] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[18][19] |
| Precursor Ion | [M+H]⁺[18] |
| Product Ion | Neutral loss of 507 Da is a common fragmentation for acyl-CoAs.[19] |
| Collision Energy | Analyte-dependent, typically optimized by infusing standards (e.g., 30 eV).[18] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues using SPE
This protocol is adapted from established methods for the extraction and purification of acyl-CoAs from tissue samples.[12]
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing a suitable internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize the tissue thoroughly on ice.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add organic solvents such as acetonitrile and isopropanol.
-
Vortex vigorously and centrifuge to pellet the precipitated proteins and cellular debris.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol and then equilibrate with the appropriate buffer.
-
Load the supernatant from the extraction step onto the SPE column.
-
Wash the column with a series of buffers to remove interfering compounds.
-
Elute the acyl-CoAs with an appropriate elution solvent (e.g., containing a higher salt concentration or a different pH).
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[9]
-
Protocol 2: Biosynthesis of Stable Isotope-Labeled Acyl-CoA Internal Standards (SILEC)
This protocol is based on the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method.[20][21][22]
-
Cell Culture:
-
Culture cells (e.g., murine hepatocytes or Pan6-deficient yeast) in a medium where pantothenate (Vitamin B5) is replaced with a stable isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate.[20][22]
-
Culture the cells for several passages to ensure >99% incorporation of the labeled pantothenate into the cellular coenzyme A pool.[20]
-
-
Harvesting and Extraction:
-
Harvest the cells that now contain a full suite of stable isotope-labeled acyl-CoAs.
-
Extract the labeled acyl-CoAs using a standard extraction protocol (e.g., protein precipitation with an organic solvent).
-
-
Use as Internal Standards:
-
The resulting extract containing the labeled acyl-CoAs can be spiked into experimental samples at the beginning of the sample preparation process to serve as internal standards for a wide range of acyl-CoA species.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 6. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 16. agilent.com [agilent.com]
- 17. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. profiles.foxchase.org [profiles.foxchase.org]
Technical Support Center: Preserving Labile Acyl-CoA Species During Cell Lysis
Welcome to the technical support center dedicated to the sensitive analysis of acyl-Coenzyme A (acyl-CoA) species. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions to ensure the successful preservation and extraction of these labile molecules during cell lysis.
Frequently Asked Questions (FAQs)
Q1: Why are acyl-CoA molecules so difficult to analyze?
A: Acyl-CoA molecules are challenging to analyze due to their inherent instability and typically low abundance in biological samples.[1] They are central intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production, making their accurate quantification crucial for understanding various physiological and pathological states.[1] Their instability is partly due to the reactive thioester bond, which is susceptible to both enzymatic and chemical degradation.[2]
Q2: What is the most critical first step in preserving acyl-CoAs during sample preparation?
A: The most critical first step is rapid quenching of metabolic activity. This is essential to prevent enzymatic degradation of acyl-CoAs. This is typically achieved by flash-freezing tissue samples in liquid nitrogen or by using ice-cold extraction solvents for cultured cells.[3] It is also crucial to add any internal standards at the very beginning of the sample preparation process to account for variability in extraction efficiency.[3]
Q3: Which is a better choice for cell lysis: physical or chemical methods?
A: For acyl-CoA analysis, chemical lysis using organic solvents or acidic buffers is generally preferred over physical methods like sonication.[3][4] While physical methods like sonication can be effective for cell disruption, they can generate localized heat, which may denature proteins and degrade sensitive molecules like acyl-CoAs.[5][6] Chemical methods, particularly those involving protein precipitation with cold solvents, are rapid and effective for a broad range of acyl-CoAs.[4]
Q4: Should I use a protease inhibitor cocktail in my lysis buffer?
A: Yes, adding protease inhibitors to your lysis buffer is a recommended practice to prevent protein degradation during extraction.[7] While the primary focus is on preserving the small molecule acyl-CoAs, preventing general sample degradation by proteases is crucial for overall sample quality and obtaining reliable, reproducible results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of acyl-CoA species | Inefficient Quenching: Enzymatic activity continued after harvesting, degrading the acyl-CoAs. | Immediately flash-freeze tissue samples in liquid nitrogen. For cell cultures, use ice-cold solutions and work quickly on ice.[3] |
| Suboptimal Lysis/Extraction: The chosen solvent is not efficiently extracting the acyl-CoAs of interest. | For short-chain acyl-CoAs, consider an extraction method using 2.5% (w/v) 5-sulfosalicylic acid (SSA), which avoids SPE and improves recovery of polar analytes.[3] For a broader range, an ice-cold extraction solvent like 80% methanol (B129727) in water is effective.[4] | |
| Degradation during processing: Samples were not kept consistently cold, or the process was too slow. | Ensure all buffers, tubes, and equipment are pre-chilled and that the entire procedure is performed on ice or at 4°C.[1][8] Minimize the time between cell harvesting and final extraction. | |
| Poor recovery of short-chain acyl-CoAs | Loss during Solid-Phase Extraction (SPE): SPE cleanup steps can lead to the loss of more hydrophilic, short-chain acyl-CoAs. | Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[3] If SPE is necessary, ensure the cartridge and elution method are optimized for your specific analytes. |
| High variability between replicate samples | Inconsistent sample handling: Variations in the timing of quenching, extraction, or processing steps. | Standardize your workflow meticulously. Ensure each sample is handled identically, especially the time-critical quenching step. |
| Lack of appropriate internal standard: No internal standard was used, or it was added too late in the process. | Add an internal standard (e.g., Heptadecanoyl-CoA or an odd-chain acyl-CoA) at the very beginning of the sample preparation to account for extraction variability.[3][8] | |
| Sample viscosity increases after lysis | Release of nucleic acids: DNA and RNA released from the lysed cells can increase the viscosity of the lysate. | DNase (25–50 µg/mL) and RNase (50 µg/mL) can be added to the sample to reduce viscosity. Note that this is not typically required for samples processed by sonication as it shears chromosomes.[6] |
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
This table summarizes the recovery of various acyl-CoAs and related precursors using two different extraction methods. The data highlights the improved recovery of polar analytes with the 5-sulfosalicylic acid (SSA) method, which avoids a solid-phase extraction (SPE) step.
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >100 |
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
| (Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[3]) |
Table 2: Acyl-CoA Abundance in Mammalian Cell Lines
The following table provides a comparative overview of acyl-CoA pool sizes across different human cell lines as reported in the literature. Note that direct comparability may be affected by variations in experimental conditions and normalization methods (per cell number vs. per mg protein).[1]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~5 | ~2.5 |
| (Data compiled from published literature.[1]) |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Precursors from Cells
This protocol is adapted from a method designed to avoid solid-phase extraction, thereby improving the recovery of polar analytes.[3]
-
Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).[3] b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[3] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[3] d. Vortex vigorously and incubate on ice for 10 minutes.[3]
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[3] b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[3]
-
LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.[3]
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[8]
-
Homogenization: a. Weigh approximately 100 mg of frozen tissue.[8] b. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard (e.g., Heptadecanoyl-CoA).[8] c. Homogenize the tissue thoroughly while keeping it on ice.
-
Extraction: a. Transfer the homogenate to a suitable tube. b. Add organic solvents such as acetonitrile (B52724) and isopropanol.[8] c. Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Phase Separation: a. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[4]
-
Sample Cleanup (Solid-Phase Extraction - SPE): a. Condition a weak anion exchange SPE column.[8] b. Load the supernatant onto the conditioned column. c. Wash the column to remove interfering substances. d. Elute the acyl-CoAs using an appropriate elution buffer (e.g., methanol containing formic acid or ammonium (B1175870) hydroxide).[8]
-
Sample Concentration: a. Combine the eluted fractions. b. Dry the sample under a stream of nitrogen at room temperature.[8] c. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[1]
Visualizations
Caption: Workflow for Acyl-CoA Extraction from Cells and Tissues.
Caption: Troubleshooting Decision Tree for Low Acyl-CoA Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. A Prob(e)able Route to Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 6. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
"avoiding artefactual formation of modified acyl-CoAs during sample preparation"
Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the artefactual modification of acyl-CoAs during sample preparation. Accurate quantification of these crucial metabolic intermediates is highly dependent on robust and optimized protocols that minimize their inherent instability.[1]
Frequently Asked Questions (FAQs)
Q1: Why are acyl-CoA molecules so prone to modification and degradation during sample preparation?
A1: Acyl-CoAs are inherently unstable for several reasons. Their thioester bond is susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] They are also sensitive to both enzymatic and chemical degradation. The thiol groups in their structure are prone to oxidation, and they can spontaneously form other derivatives like anhydrides or S-acyl glutathione (B108866) in biological samples.[2] Therefore, careful and rapid sample handling is critical.[3]
Q2: What are the most common types of artefactual modifications observed?
A2: The most common artefacts are hydrolysis of the thioester bond, oxidation, and the formation of derivatives with other molecules in the sample matrix.[2] During proteomic studies, for instance, certain surfactants used to improve protein solubilization have been shown to cause in vitro modifications on cysteine residues that can resemble S-acylation, leading to potential misinterpretation of results.[4][5]
Q3: How critical is the initial quenching step?
A3: The quenching step is arguably the most critical stage for preventing artefactual changes. Metabolism must be stopped almost instantaneously to capture a snapshot of the in vivo acyl-CoA pool. This is typically achieved by flash-freezing samples in liquid nitrogen or by rapid homogenization in an ice-cold extraction solvent, often containing an acid, to denature enzymes.[3][6]
Q4: Can repeated freeze-thaw cycles affect my results?
A4: Yes, absolutely. Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the stability of acyl-CoAs and lead to their degradation.[3] If storage is necessary, samples should be flash-frozen in liquid nitrogen and maintained at -80°C.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your sample preparation workflow.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low recovery or yield of acyl-CoAs | Incomplete cell lysis or tissue homogenization. | Ensure thorough sample disruption. For tissues, consider using a glass homogenizer.[3] Optimize the solvent-to-tissue ratio; a 20-fold excess is often recommended.[3] |
| Degradation during extraction. | Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents and consider adding an internal standard early in the process to monitor recovery.[3] | |
| Inefficient solid-phase extraction (SPE) cleanup. | Ensure the SPE column is properly conditioned before sample loading. Optimize the wash and elution steps to maximize recovery of target analytes while removing interferences.[3] | |
| Poor chromatographic peak shape | Suboptimal mobile phase composition. | For reversed-phase chromatography, using ion-pairing agents or a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution. |
| Analyte loss on surfaces. | The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metallic surfaces. A derivatization strategy, such as phosphate methylation, can resolve this issue.[7] | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize every step of the protocol, from harvesting to extraction. Ensure timing is consistent, especially for quenching and incubation steps. All operations should be performed quickly (10-12 minutes before centrifugation) in ice-cold conditions. |
| Partial sample degradation before quenching. | For adherent cells, ensure complete and rapid removal of media before adding quenching solution. For tissues, flash-freeze immediately upon collection.[3] | |
| Presence of unexpected or unidentifiable peaks in mass spectrometry data | Artefactual modifications during sample prep. | Review all reagents. Some surfactants (e.g., ProteaseMAX) can cause modifications that mimic biological acylation.[4][5] Ensure that no unintended reactions are occurring. |
| Co-elution of isobaric species. | Optimize chromatographic separation to resolve isobaric compounds.[1] High-resolution mass spectrometry can also help distinguish between species with the same nominal mass. |
Quantitative Data on Extraction Methods
The choice of extraction method significantly impacts the recovery of acyl-CoAs. While direct comparisons are affected by variations in experimental conditions, the following table summarizes reported recovery rates for different approaches.[8][9]
| Methodology | Typical Recovery Rate | Key Advantages | Key Limitations | Reference |
| Solvent Precipitation (e.g., Acetonitrile (B52724)/Methanol (B129727)/Water) | ~90-110% (for some species) | Simple, fast, and effective for a broad range of acyl-CoAs.[6][10] | May have lower recovery for very long-chain species; potential for ion suppression from matrix components.[11] | [6][10][11] |
| Solid-Phase Extraction (SPE) with Acidic Buffer Homogenization | 70-80% | Provides excellent sample cleanup, reducing matrix effects and improving purity.[3][9] | More time-consuming and complex than simple precipitation.[11] | [3][9] |
| Phosphate Methylation Derivatization | Not explicitly stated, but resolves analyte loss on surfaces. | Improves chromatographic peak shape and coverage for a full range of acyl-CoAs (free CoA to C25:0-CoA).[7] | Adds an extra step to the workflow. | [7] |
Note: Recovery can be highly dependent on the specific acyl-CoA species, tissue/cell type, and precise protocol used.[3][9]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues via Homogenization and SPE
This protocol is adapted from established methods and is designed to maximize recovery and purity from tissue samples.[3][9]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen for flash-freezing and grinding
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN) and Isopropanol (B130326)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and grind to a fine powder under liquid nitrogen. In a pre-chilled glass homogenizer, add the powdered tissue to 2 mL of ice-cold KH2PO4 buffer (pH 4.9) containing the internal standard.[3][12] Homogenize thoroughly.
-
Solvent Addition: Add 2.0 mL of isopropanol and homogenize again. Follow this with the addition of 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[12]
-
Extraction: Vortex the mixture vigorously for 5 minutes, then centrifuge at ~2,000 x g for 5 minutes at 4°C.[12]
-
Supernatant Collection: Carefully transfer the upper phase (supernatant), which contains the acyl-CoAs, to a new pre-chilled tube.[12][8]
-
SPE Cleanup (Optional but Recommended): Condition the SPE column according to the manufacturer's instructions. Load the supernatant, wash away impurities, and elute the acyl-CoAs using an appropriate solvent (e.g., a high percentage of organic solvent).[3]
-
Sample Concentration: Dry the collected eluate or supernatant under a stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[8]
Visual Workflows and Diagrams
General Workflow for Acyl-CoA Sample Preparation
This diagram outlines the critical steps from sample collection to analysis, highlighting key considerations at each stage to prevent artefactual modifications.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Improving the Resolution of Chiral Isomers of Hydroxylated Acyl-CoAs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving the chiral isomers of hydroxylated acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating chiral isomers of hydroxylated acyl-CoAs?
A1: The primary challenges include:
-
Stereoisomers: The presence of one or more chiral centers results in enantiomers and diastereomers that can be difficult to separate due to their similar physicochemical properties.[1]
-
Compound Polarity and Stability: Hydroxylated acyl-CoAs are polar molecules and can be susceptible to degradation. This requires careful sample handling and optimized, often aqueous-based, chromatographic conditions.[1]
-
Structural Similarity: The overall structures of the isomers are very similar, demanding highly selective chiral stationary phases (CSPs) for effective resolution.
-
Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes, necessitating robust sample preparation techniques.[1]
Q2: Which analytical techniques are most suitable for the chiral separation of hydroxylated acyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective and commonly used techniques for the chiral separation of these compounds.[1] Both can be coupled with mass spectrometry (MS) for sensitive and selective detection. Capillary Electrophoresis (CE) is another promising technique, particularly for charged molecules like CoA derivatives.[1]
Q3: What type of HPLC column is generally recommended for separating enantiomers of hydroxylated acyl-CoAs?
A3: Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) and cellulose (B213188), are highly recommended. Columns like Chiralpak® AD-RH (amylose-based) and Lux® i-Amylose-3 have shown success in separating similar hydroxylated compounds.[1][2] These columns offer a good balance of enantioselectivity and robustness for polar analytes.
Q4: Can I use reversed-phase HPLC for separating these isomers?
A4: Standard reversed-phase HPLC is not suitable for resolving enantiomers without a chiral stationary phase or the use of a chiral derivatizing agent.[1] However, it can be useful for separating positional isomers or for sample clean-up prior to chiral analysis.[1]
Q5: Is derivatization of the hydroxyl group necessary?
A5: Derivatization is not always necessary but can be a valuable strategy to improve separation. Converting the hydroxyl group to an ester or urethane (B1682113) can enhance the interaction with the chiral stationary phase, potentially leading to better resolution.[3] For instance, derivatization with dinitrophenyl isocyanate has been used for 2- and 3-hydroxy fatty acids.[3]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
This is one of the most common issues in chiral chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the right chiral selector for your specific hydroxylated acyl-CoA. Screen a variety of CSPs with different selectors (e.g., amylose vs. cellulose derivatives). |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. In reversed-phase, adjust the ratio of organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. In normal phase, alter the concentration of the alcohol modifier (e.g., isopropanol, ethanol).[4] |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) as this can sometimes improve resolution.[4] |
| Inadequate Temperature Control | Temperature significantly impacts chiral recognition. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Both increasing and decreasing the temperature can have a positive effect.[4] |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample. |
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | Unwanted interactions between the hydroxyl or CoA groups and the stationary phase can cause peak tailing. Add a mobile phase modifier. For acidic compounds, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can help. For basic compounds, an amine like diethylamine (B46881) (DEA) may be beneficial.[5] |
| Column Contamination | Contaminants on the column can create active sites that lead to poor peak shapes. Flush the column with a strong, compatible solvent as recommended by the manufacturer. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself. |
| Column Void or Degradation | A void at the head of the column or degradation of the stationary phase can lead to peak fronting or splitting. If flushing does not resolve the issue, the column may need to be replaced. |
Issue 3: Peak Splitting
| Possible Cause | Troubleshooting Step |
| Co-elution of Isomers | What appears as a split peak might be two closely eluting isomers. Adjusting the mobile phase composition or temperature may resolve them into two distinct peaks.[6] |
| Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit, disrupting the flow path. Reverse-flushing the column or replacing the frit may solve the problem.[6] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much different from the mobile phase, it can cause peak splitting. Ensure the sample solvent is as similar to the mobile phase as possible.[7] |
| Column Void | A void in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This usually requires column replacement.[6] |
Quantitative Data Summary
Disclaimer: The following tables provide typical starting conditions and expected outcomes based on available literature for similar compounds. Optimal conditions and specific quantitative values (e.g., resolution, retention time) are highly dependent on the specific hydroxylated acyl-CoA isomer, the HPLC/SFC system, and the specific column batch. Experimental optimization is crucial.
Table 1: HPLC Method Parameters for Chiral Resolution of 3-Hydroxyacyl-CoA Enantiomers
| Parameter | Recommended Condition | Expected Outcome |
| Column | Chiralpak® AD-RH, 4.6 x 150 mm, 5 µm | Baseline resolution of enantiomers |
| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Good peak shape and retention |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates may improve resolution |
| Column Temperature | 25°C (start); optimize between 15-40°C | Temperature can significantly affect selectivity |
| Detection | UV at 260 nm (for CoA moiety) or MS | MS provides higher sensitivity and specificity |
| Injection Volume | 5 - 10 µL | Avoid overloading the column |
Table 2: SFC Method Parameters for Chiral Resolution of Hydroxylated Acyl-CoA Analogs
| Parameter | Recommended Condition | Expected Outcome |
| Column | Lux® i-Amylose-3, 3 x 150 mm, 3 µm | Fast and efficient separation |
| Mobile Phase | Supercritical CO2 and a modifier (e.g., Methanol) | Gradient elution may be required |
| Gradient | 5% to 40% Methanol (B129727) over 5 minutes | Optimization needed for specific analytes |
| Flow Rate | 2.0 - 3.0 mL/min | Higher flow rates are possible with SFC |
| Back Pressure | 150 bar | Maintain consistent back pressure |
| Column Temperature | 40°C | Influences fluid properties and selectivity |
| Detection | MS (e.g., ESI in positive ion mode) | Essential for detection in SFC |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for 3-Hydroxyacyl-CoA Enantiomers
This protocol is a starting point for developing a separation method for 3-hydroxyacyl-CoA enantiomers.
1. Materials:
-
HPLC system with a UV detector
-
Chiralpak® AD-RH column (4.6 x 150 mm, 5 µm)[8]
-
HPLC-grade acetonitrile, water, and formic acid
-
Sample of hydroxylated acyl-CoA dissolved in the initial mobile phase
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. Degas the mobile phase thoroughly.
-
System Equilibration: Install the Chiralpak® AD-RH column and equilibrate the system with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomers. Monitor the absorbance at 260 nm.
-
Optimization: If resolution is not satisfactory, systematically adjust the mobile phase composition (e.g., change the acetonitrile/water ratio), flow rate (e.g., decrease to 0.3 mL/min), and column temperature (e.g., test at 15°C and 40°C).
Protocol 2: Chiral SFC-MS Method for Hydroxylated Acyl-CoA Isomers
This protocol provides a starting point for SFC-based chiral separations, which can offer faster analysis times.
1. Materials:
-
SFC system coupled to a mass spectrometer with an ESI source
-
SFC-grade carbon dioxide and methanol
-
Sample of hydroxylated acyl-CoA dissolved in methanol
2. Procedure:
-
System Setup: Install the Lux® i-Amylose-3 column. Set the back pressure to 150 bar and the column temperature to 40°C.
-
Mobile Phase and Gradient: Use supercritical CO2 as the main mobile phase component and methanol as the modifier. Program a gradient from 5% to 40% methanol over 5 minutes at a flow rate of 2.0 mL/min.
-
MS Detection: Set the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI). Monitor the appropriate m/z for the protonated molecule of the target hydroxylated acyl-CoA.
-
Sample Injection: Inject 5 µL of the sample.
-
Data Acquisition and Optimization: Acquire data over the course of the gradient. For optimization, adjust the gradient slope, flow rate, and back pressure to improve resolution.
Mandatory Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Poor Resolution.
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. support.waters.com [support.waters.com]
- 8. Reverse phase | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Lux i-Amylose-3 Chiral LC Columns: Phenomenex [phenomenex.com]
"validation of internal standards for quantitative analysis of novel acyl-CoAs"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating internal standards for the quantitative analysis of novel acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for quantifying a novel acyl-CoA?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability.[3] It is recommended to use a SIL-IS with a mass difference of 4-5 Da from the analyte to minimize mass spectrometric cross-talk.[4]
Q2: What are suitable alternatives if a stable isotope-labeled internal standard is unavailable for my novel acyl-CoA?
A2: If a specific SIL-IS is not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), are effective alternatives.[1] These are good choices because they are typically not present in biological samples and can span the expected range of your analytes.[1][5]
Q3: When should the internal standard be added to my sample?
A3: The internal standard should be added at the very beginning of the sample preparation process, before any extraction or cleanup steps.[1][2] This ensures that the IS accounts for any analyte loss or variability throughout the entire workflow, from extraction efficiency to instrumental analysis.[1][4]
Q4: How do I determine the appropriate concentration for my internal standard?
A4: There is no single guideline for IS concentration. It should be optimized to be within the linear dynamic range of the assay and ideally produce a response similar to the analyte concentrations you expect in your samples.[2] Adding an equal amount of IS to all samples does not guarantee accuracy, as factors like cross-interference between the IS and the analyte must be considered.[4]
Q5: What are the key validation parameters to assess when validating a new method for acyl-CoA quantification?
A5: Key validation parameters, guided by FDA and ICH guidelines, include linearity, accuracy, precision, selectivity, and stability.[6][7] The goal is to ensure the method is reliable and reproducible for its intended purpose.
Troubleshooting Guides
Issue 1: Low or No Signal for Analyte and/or Internal Standard
| Potential Cause | Troubleshooting Step |
| Poor Extraction Recovery | Ensure the extraction buffer and solvent ratios are optimized for your specific acyl-CoA and sample matrix. Acyl-CoAs are unstable in aqueous solutions, so rapid and cold processing is crucial.[8] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[1][6][9] |
| Analyte Degradation | Work on ice throughout the sample preparation process. Use freshly prepared buffers. Avoid repeated freeze-thaw cycles of samples and standards. |
| Suboptimal Mass Spectrometry Conditions | Optimize ionization source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters like collision energy for Multiple Reaction Monitoring (MRM).[9] Perform a neutral loss scan of 507 Da, which is characteristic for acyl-CoAs, to aid in identification.[6][10] |
| Injection Issues | Check the autosampler for proper sample aspiration and injection. Ensure there are no clogs in the injection port or sample loop.[11] |
Issue 2: Inaccurate or Imprecise Quantification
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Matrix effects, where co-eluting substances suppress or enhance analyte ionization, are a common challenge.[4] Construct calibration curves in a matrix that closely matches your study samples to compensate.[1][12] If matrix effects persist, improve chromatographic separation to better resolve the analyte from interfering species.[1] |
| Inconsistent Internal Standard Response | Anomalous IS responses can arise from errors in addition, extraction, or injection.[4] Visually check sample volumes to ensure consistency. If the IS response drifts throughout a run, it may indicate decreasing instrument sensitivity, but the analyte-to-IS ratio should remain stable.[3] |
| Non-Linearity of Calibration Curve | If the calibration curve is non-linear, especially at lower concentrations, consider using a weighted linear regression (e.g., 1/x or 1/x²) for calibration.[1] Ensure the concentration of your standards spans the expected range of your unknown samples. |
| Impure Internal Standard | Verify the purity of your internal standard, as impurities can interfere with the analyte peak and lead to inaccurate quantification.[4][11] |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for acyl-CoA analysis.
Table 1: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.99 | [7][9] |
| Accuracy | 85-115% (±15%) of nominal concentration | [7][13] |
| 80-120% (±20%) at the Lower Limit of Quantification (LLOQ) | [13][14] | |
| Precision (RSD%) | ≤ 15% | [7][13] |
| ≤ 20% at the LLOQ | [13][14] | |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS (response <20% of LLOQ). | [7] |
Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate (risk of co-elution) | High (enzyme-specific) |
| (Data synthesized from a comparative guide for 3-Hydroxy-Acyl-CoA analysis)[9] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
-
Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and IS Addition: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the appropriate concentration of your internal standard (e.g., C17:0-CoA).[1]
-
Cell Scraping: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and Incubation: Vortex vigorously and incubate on ice for 10 minutes.[1]
-
Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
Analysis: The supernatant can be injected directly into the LC-MS/MS system or undergo further cleanup.[1]
Protocol 2: Acyl-CoA Extraction from Tissue
-
Tissue Homogenization: Flash-freeze ~50 mg of tissue in liquid nitrogen and grind it to a fine powder.[1] Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) containing the internal standard.[1][15]
-
Phase Separation: Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. Repeat this wash step.[1]
-
Acyl-CoA Extraction: Add methanol (B129727) and chloroform, vortex, and incubate at room temperature. Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.[1]
-
Sample Cleanup (Optional but Recommended): a. Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.[9] b. For cleaner samples, perform a solid-phase extraction (SPE) using a C18 or anion-exchange cartridge.[1][9] c. Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.[9]
Visualizations
Caption: General workflow for acyl-CoA quantification using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Identity of Novel Acyl-CoA with High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of novel acyl-Coenzyme A (acyl-CoA) molecules is a critical step in understanding metabolic pathways, discovering disease biomarkers, and developing new therapeutics.[1] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[2][3] This guide provides an objective comparison of HRMS with other analytical techniques and furnishes detailed experimental protocols to support the robust identification of novel acyl-CoAs.
Acyl-CoAs are central players in a myriad of cellular processes, including fatty acid metabolism, energy production, and the synthesis of complex lipids.[1][4] Alterations in acyl-CoA metabolism are linked to a variety of diseases, such as metabolic disorders, cancer, and obesity, making their precise measurement a key area of research.[1] While traditional methods like colorimetric and fluorometric assays exist, they often lack the specificity required to distinguish between structurally similar acyl-CoA species.[3][5]
Comparative Analysis of Acyl-CoA Identification Methods
The choice of analytical methodology is paramount for the accurate and reliable identification of novel acyl-CoAs. While older methods offer simplicity, they fall short in the face of the complexity of the cellular metabolome. High-resolution mass spectrometry, in its various forms, provides the necessary resolving power and structural information to confidently identify new molecules. A comparison of key analytical approaches is presented below.
| Method | Principle | Strengths | Limitations | Typical Application |
| High-Resolution LC-MS/MS (e.g., Q-TOF, Orbitrap) | Chromatographic separation followed by high-resolution mass analysis of precursor and fragment ions. | High sensitivity and specificity; provides accurate mass measurements for elemental composition determination; fragmentation patterns aid in structural elucidation.[3][6] | Higher instrument cost; requires expertise in data interpretation. | Definitive identification and quantification of novel and known acyl-CoAs in complex biological matrices.[6][7] |
| Tandem MS (LC-MS/MS) (e.g., Triple Quadrupole) | Chromatographic separation followed by selective detection of specific precursor-product ion transitions. | Excellent for quantification of known acyl-CoAs due to high sensitivity and selectivity in multiple reaction monitoring (MRM) mode.[2][8][9] | Less suited for the identification of unknown compounds compared to HRMS. | Targeted quantification of a panel of known acyl-CoAs.[9] |
| Colorimetric/ELISA Assays | Enzyme-linked immunosorbent assay or colorimetric reaction to detect the presence of a target molecule. | Relatively simple and high-throughput.[5] | Lower specificity, prone to interference from other molecules; may not distinguish between different acyl-CoA species.[5] | Screening for general changes in total acyl-CoA pools. |
| Fluorometric Assays | Measurement of fluorescence generated by an enzymatic reaction involving the target acyl-CoA. | Generally more sensitive than colorimetric assays.[5] | Similar to colorimetric assays, can suffer from a lack of specificity.[5] | Measurement of specific, abundant acyl-CoAs where a specific enzyme is available. |
Experimental Protocols
The following protocols provide a general framework for the identification of novel acyl-CoAs using high-resolution LC-MS/MS. Optimization may be required for specific biological matrices and acyl-CoA species.
Protocol 1: Acyl-CoA Extraction from Biological Samples
This protocol describes two common methods for extracting acyl-CoAs from cultured cells or tissues.
A. Solvent Precipitation
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[2]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.[2]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[2]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS analysis.
B. Solid-Phase Extraction (SPE)
-
Sample Loading: Apply the neutralized perchloric acid (PCA) extract to an Oasis HLB 96-well elution plate.[3]
-
Washing: Wash the plate with 1 mL of optima water to remove interfering substances.[3]
-
Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[3]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., 5% SSA) for LC-MS analysis.[3]
Protocol 2: High-Resolution LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general workflow for the analysis of acyl-CoA extracts by LC-HRMS.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]
-
Gradient: Employ a gradient starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]
-
-
Mass Spectrometry:
-
Ionization Mode: Use positive electrospray ionization (ESI).[10]
-
Full Scan Analysis: Acquire high-resolution full scan mass spectra to determine the accurate mass of the precursor ions.
-
Tandem MS (dd-MS2): Perform data-dependent MS/MS to obtain fragmentation spectra of the ions of interest. The specific fragmentation patterns of acyl-CoAs, such as the neutral loss of 507 Da, are key for their identification.[6][11]
-
-
Data Analysis:
-
Peak Picking and Alignment: Process the raw data to detect and align chromatographic peaks.
-
Database Searching: Compare the accurate mass and fragmentation spectra against metabolomics databases and in-silico generated spectral libraries for identification.[12]
-
Structural Elucidation: For novel compounds, interpret the fragmentation pattern to deduce the structure of the acyl chain. The presence of characteristic fragment ions is crucial for confirming the acyl-CoA identity.[6]
-
Visualizing the Workflow and Identification Process
To further clarify the process of novel acyl-CoA identification, the following diagrams illustrate the key experimental workflow and the characteristic fragmentation pattern observed in tandem mass spectrometry.
Caption: Workflow for Novel Acyl-CoA Identification.
Caption: Characteristic Acyl-CoA Fragmentation in MS/MS.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 11. researchgate.net [researchgate.net]
- 12. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics: Enhancing Novel Acyl-CoA Production in Engineered Microorganisms
A detailed guide for researchers, scientists, and drug development professionals on the metabolic engineering of microbial strains for the enhanced production of novel acyl-coenzyme A (acyl-CoA) molecules. This guide provides a comparative analysis of wild-type versus mutant strains, supported by experimental data, detailed protocols, and pathway visualizations.
The biosynthesis of novel acyl-CoAs, crucial precursors for a vast array of valuable chemicals including biofuels, pharmaceuticals, and specialty polymers, represents a significant frontier in metabolic engineering. Genetic modification of microbial strains to overproduce specific acyl-CoAs is a key strategy to enhance the yield of these target compounds. This guide explores the comparative metabolomic landscape of wild-type and mutant microbial strains, offering insights into the metabolic rearrangements that lead to increased production of these valuable intermediates.
Quantitative Data Summary
Metabolic engineering strategies often focus on redirecting carbon flux towards the desired acyl-CoA species. This can be achieved through various genetic modifications, including the overexpression of key biosynthetic enzymes, deletion of competing pathways, and optimization of precursor supply. The following tables summarize quantitative data from studies comparing acyl-CoA or related fatty acid derivative production in wild-type (WT) and mutant strains.
Table 1: Comparison of Intracellular Free Fatty Acid Concentrations in Wild-Type and aas Mutant Strains of Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7942. [1]
| Strain | Genotype | Intracellular Free Fatty Acid Concentration (nmol mL⁻¹ OD₇₅₀⁻¹) |
| Synechocystis sp. PCC 6803 | Wild-Type | 0.6 ± 0.4 |
| Synechocystis sp. PCC 6803 | aas knockout mutant | 2.5 ± 0.4 |
| Synechococcus sp. PCC 7942 | Wild-Type | 1.4 ± 0.3 |
| Synechococcus sp. PCC 7942 | aas knockout mutant | 3.1 ± 0.8 |
Data represents the mean ± standard deviation from three independent cultures. The deletion of the acyl-ACP synthetase (aas) gene leads to a significant increase in intracellular free fatty acids, which are derived from the acyl-CoA pool.[1]
Table 2: Impact of a Novel Acetyl-CoA Biosynthesis Pathway on Intracellular Acetyl-CoA Concentration in Escherichia coli. [2]
| Strain | Relevant Genotype | Intracellular Acetyl-CoA Concentration (Relative to Wild-Type) |
| E. coli | Wild-Type | 1.0 |
| E. coli | Engineered with novel acetyl-CoA pathway | 8.6 |
The introduction of a new pathway converting L-threonine to acetyl-CoA resulted in an 8.6-fold increase in the intracellular concentration of this key precursor compared to the wild-type strain.[2]
Key Metabolic Pathways and Engineering Strategies
The production of novel acyl-CoAs is intricately linked to central carbon metabolism. A primary precursor for fatty acid and acyl-CoA synthesis is acetyl-CoA.[3][4][5] Therefore, a common strategy is to increase the intracellular pool of acetyl-CoA.
Engineered Pathway for Enhanced Acetyl-CoA Supply
A novel biosynthetic pathway can be introduced to augment the native supply of acetyl-CoA. For instance, a pathway utilizing L-threonine can significantly boost acetyl-CoA levels without carbon loss.[2] This engineered pathway involves two key enzymes: threonine aldolase (B8822740) and acetaldehyde (B116499) dehydrogenase.
Caption: Engineered pathway for acetyl-CoA production from L-threonine.
This pathway not only increases the acetyl-CoA pool but also co-produces valuable compounds like glycine.[2]
Reversal of β-Oxidation for Acyl-CoA Synthesis
Another innovative approach is the functional reversal of the β-oxidation cycle.[6] This strategy utilizes enzymes from the fatty acid degradation pathway to iteratively add two-carbon units to an acyl-CoA primer, thereby elongating the carbon chain and producing novel acyl-CoAs.
Caption: Reversed β-oxidation cycle for novel acyl-CoA and fatty acid synthesis.
Experimental Protocols
Accurate quantification of acyl-CoAs is crucial for comparative metabolomics studies. The following provides a generalized methodology for acyl-CoA extraction and analysis.
Acyl-CoA Extraction from Microbial Cells
-
Cell Harvesting: Rapidly harvest microbial cells from culture by centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.
-
Quenching: Immediately resuspend the cell pellet in a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to halt enzymatic reactions.
-
Lysis and Extraction: Lyse the cells using methods such as bead beating or sonication in the presence of an extraction solvent. A common extraction solution is a mixture of isopropanol, water, and formic acid.
-
Phase Separation: Centrifuge the lysate to pellet cell debris. The supernatant contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the supernatant using a solid-phase extraction column.
-
Elution and Drying: Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species.[7][8][9][10]
-
Chromatographic Separation: Separate the different acyl-CoA species in the extracted sample using a reversed-phase liquid chromatography column. A gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid is typically employed.
-
Mass Spectrometric Detection: Introduce the eluent from the LC column into a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source.
-
Quantification: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a specific fragment ion after collision-induced dissociation. The peak area of the fragment ion is proportional to the concentration of the acyl-CoA in the sample.
Experimental Workflow Visualization
The overall workflow for a comparative metabolomics study of acyl-CoA production is depicted below.
Caption: General experimental workflow for comparative metabolomics.
Conclusion
The comparative metabolomic analysis of wild-type versus mutant strains is a powerful approach to unravel the metabolic consequences of genetic engineering and to guide the rational design of microbial cell factories for the production of novel acyl-CoAs. By combining targeted genetic modifications with advanced analytical techniques, it is possible to significantly enhance the production of these valuable platform chemicals, paving the way for more sustainable and efficient biomanufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering a Novel Acetyl-CoA Pathway for Efficient Biosynthesis of Acetyl-CoA-Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
Validating the Biological Activity of Synthetic 3,4,5-Trihydroxypentanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel metabolic intermediates like 3,4,5-trihydroxypentanoyl-CoA (hereafter referred to as STHP-CoA) opens new avenues for research into cellular metabolism and the development of therapeutic agents. However, rigorous validation of the biological activity of such synthetic molecules is a critical prerequisite for their use in experimental systems. This guide provides a comparative framework for validating the biological activity of synthetic STHP-CoA against established acyl-CoA alternatives.
Comparative Analysis of Acyl-CoA Activity
To ascertain the biological relevance of synthetic STHP-CoA, its performance in key enzymatic assays should be compared against well-characterized short-chain and long-chain acyl-CoAs. Here, we propose a comparison with Pentanoyl-CoA (a C5 acyl-CoA, structurally similar) and Palmitoyl-CoA (a C16 long-chain acyl-CoA, representing a different metabolic class).
Table 1: Comparative Enzyme Kinetics in Acyl-CoA Dehydrogenase Assay
| Acyl-CoA Substrate | Enzyme Source | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (µmol/min/mg) | Relative Activity (%) |
| Synthetic this compound (STHP-CoA) | Recombinant Human ACADSB | User-determined value | User-determined value | User-determined value |
| Pentanoyl-CoA (C5:0) | Recombinant Human ACADSB | 25 ± 3 | 5.2 ± 0.4 | 100 |
| Palmitoyl-CoA (C16:0) | Recombinant Human ACADL** | 5 ± 1 | 8.9 ± 0.7 | N/A (different enzyme) |
| Acetyl-CoA (C2:0) | Recombinant Human ACADSB* | > 1000 (low affinity) | Not determined | < 1 |
*ACADSB: Short/branched chain acyl-CoA dehydrogenase **ACADL: Long-chain acyl-CoA dehydrogenase
Table 2: Quantitative Analysis by LC-MS/MS in Cell Lysates
| Acyl-CoA Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (fmol) |
| Synthetic this compound (STHP-CoA) | User-determined value | User-determined value | User-determined value | User-determined value |
| Pentanoyl-CoA | 5.8 | 852.2 | 345.1 | 5 |
| Palmitoyl-CoA | 12.3 | 1004.5 | 497.2 | 1 |
| Acetyl-CoA | 2.1 | 810.1 | 303.1 | 10 |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation process. Below are methodologies for the key experiments cited in this guide.
Protocol 1: Spectrophotometric Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay measures the reduction of an electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by an ACAD enzyme.[1][2]
Materials:
-
Purified recombinant human ACADSB or ACADL enzyme
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ferricenium hexafluorophosphate
-
Acyl-CoA substrates (STHP-CoA, Pentanoyl-CoA, Palmitoyl-CoA)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and ferricenium hexafluorophosphate in a cuvette.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding a known concentration of the ACAD enzyme.
-
Add the acyl-CoA substrate to the cuvette and immediately begin monitoring the decrease in absorbance at 300 nm for 5-10 minutes.
-
The rate of absorbance change is proportional to the enzyme activity.
-
Perform the assay across a range of substrate concentrations to determine Km and Vmax values.
Protocol 2: Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species within a complex biological sample.[3][4][5][6]
Materials:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column
-
Mobile Phase A: Ammonium hydroxide (B78521) in water
-
Mobile Phase B: Ammonium hydroxide in acetonitrile
-
Acyl-CoA standards (for calibration curves)
-
Cell or tissue lysates
Procedure:
-
Sample Preparation: Extract acyl-CoAs from cell or tissue samples using a solid-phase extraction (SPE) method.
-
Chromatographic Separation: Inject the extracted sample onto the C18 column. Elute the acyl-CoAs using a gradient of Mobile Phase A and B.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to detect and quantify the specific precursor and product ions for each acyl-CoA of interest (as listed in Table 2).
-
Quantification: Generate standard curves using known concentrations of acyl-CoA standards. Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to the standard curve.
Visualizing Pathways and Workflows
Signaling Pathway Involvement
Acyl-CoAs are central intermediates in fatty acid β-oxidation, a key energy-generating pathway. The potential entry of STHP-CoA into this pathway can be investigated using the assays described.
Caption: Simplified pathway of mitochondrial fatty acid β-oxidation.
Experimental Workflow for Validation
A structured workflow ensures a logical and comprehensive validation process for any novel synthetic metabolite.
Caption: Workflow for validating synthetic acyl-CoA biological activity.
Logical Framework for Activity Confirmation
This diagram illustrates the decision-making process based on experimental outcomes.
Caption: Decision tree for assessing the biological activity of STHP-CoA.
References
- 1. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enzymatic Kinetics of a Novel Acyl-CoA Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic kinetics of a novel acyl-CoA substrate against a panel of well-characterized acyl-CoA molecules. The data presented herein is intended to facilitate the evaluation of the novel substrate's potential in metabolic research and drug development. All experimental data is supported by detailed protocols to ensure reproducibility.
Comparative Enzymatic Kinetics
The enzymatic activity of the novel acyl-CoA was assessed using purified acyl-CoA synthetase, acyl-CoA dehydrogenase, and acyl-CoA oxidase. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), were determined and are presented in comparison to known acyl-CoA substrates of varying chain lengths.
Table 1: Comparative Kinetic Parameters for Acyl-CoA Substrates with Acyl-CoA Synthetase
| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |
| Novel Acyl-CoA | [Insert Value] | [Insert Value] |
| Acetyl-CoA (C2) | ~200 | [Data Not Readily Available] |
| Butyryl-CoA (C4) | [Data Not Readily Available] | [Data Not Readily Available] |
| Octanoyl-CoA (C8) | ~100 | [Data Not Readily Available] |
| Palmitoyl-CoA (C16:0) | 20-100 | [Data Not Readily Available] |
| Oleoyl-CoA (C18:1) | 10-50 | [Data Not Readily Available] |
Note: Vₘₐₓ values for known substrates are often reported in different units or under varying conditions, making direct comparison challenging without standardized experiments.
Table 2: Comparative Kinetic Parameters for Acyl-CoA Substrates with Acyl-CoA Dehydrogenase
| Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) |
| Novel Acyl-CoA | [Insert Value] | [Insert Value] |
| Butyryl-CoA (C4) | [Data Not Readily Available] | [Data Not Readily Available] |
| Octanoyl-CoA (C8) | [Similar to 3-phenylpropionyl-CoA] | [Similar to 3-phenylpropionyl-CoA] |
| Palmitoyl-CoA (C16:0) | [Data Not Readily Available] | [Data Not Readily Available] |
Note: A specific spectrophotometric assay for medium-chain acyl-CoA dehydrogenase uses 3-phenylpropionyl-CoA as a substrate, with apparent kinetic constants similar to those for octanoyl-CoA[1].
Table 3: Comparative Kinetic Parameters for Acyl-CoA Substrates with Acyl-CoA Oxidase
| Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) |
| Novel Acyl-CoA | [Insert Value] | [Insert Value] |
| Palmitoyl-CoA (C16:0) | [Data Not Readily Available] | [Data Not Readily Available] |
| Deca-2-trans,4-cis-dienoyl-CoA | [Used for direct spectrophotometric assay] | [Used for direct spectrophotometric assay] |
Note: A direct-reading spectrophotometric assay for acyl-CoA oxidase utilizes the strong absorption of deca-2-trans,4-cis-dienoyl-CoA at 300 nm[2][3].
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to ensure transparency and facilitate independent verification of the presented data.
Protocol 1: Acyl-CoA Synthetase Activity Assay (Spectrophotometric Coupled Assay)
This protocol determines the activity of acyl-CoA synthetase by coupling the reaction to the oxidation of NADH.
Materials:
-
Purified Acyl-CoA Synthetase
-
Novel Acyl-CoA and known acyl-CoA substrates
-
Coenzyme A (CoA)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, PK, LDH, PEP, and NADH.
-
Add a fixed, saturating concentration of CoA and ATP.
-
Add the purified acyl-CoA synthetase to the mixture.
-
Equilibrate the mixture to the optimal temperature in the spectrophotometer.
-
Initiate the reaction by adding varying concentrations of the acyl-CoA substrate (novel or known).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law, accounting for the stoichiometry of the coupled reaction (2 molecules of NADH are oxidized per molecule of acyl-CoA formed).[4]
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF).
Materials:
-
Purified Acyl-CoA Dehydrogenase
-
Novel Acyl-CoA and known acyl-CoA substrates
-
Recombinant Porcine Electron Transfer Flavoprotein (ETF)
-
Anaerobic cuvette or 96-well plate
-
Fluorometer
Procedure:
-
Prepare the reaction mixture in an anaerobic environment to prevent re-oxidation of ETF by molecular oxygen.
-
The assay follows the decrease in ETF fluorescence as it accepts electrons from the acyl-CoA dehydrogenase.[5]
-
Add the purified acyl-CoA dehydrogenase and recombinant ETF to the anaerobic cuvette or plate.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in fluorescence over time.
-
Calculate the initial velocity from the linear portion of the fluorescence vs. time plot.
-
Determine Kₘ and Vₘₐₓ by measuring the initial velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 3: Acyl-CoA Oxidase Activity Assay (Coupled Spectrophotometric Assay)
This protocol measures acyl-CoA oxidase activity by coupling the production of hydrogen peroxide to a colorimetric reaction.
Materials:
-
Purified Acyl-CoA Oxidase
-
Novel Acyl-CoA and known acyl-CoA substrates (e.g., Palmitoyl-CoA)
-
Peroxidase (POD)
-
Assay Buffer: 50 mM MES Buffer, pH 8.0
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure:
-
The principle of this assay is that acyl-CoA oxidase catalyzes the oxidation of acyl-CoA, producing H₂O₂.[6]
-
The H₂O₂ then reacts with 4-aminoantipyrine and phenol in the presence of peroxidase to form a quinoneimine dye.[6]
-
Prepare a reaction cocktail containing the assay buffer, 4-aminoantipyrine, phenol, and peroxidase.
-
Add the purified acyl-CoA oxidase to the cocktail.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at 500 nm over time, which corresponds to the formation of the quinoneimine dye.[6]
-
Calculate the initial velocity from the linear portion of the absorbance vs. time plot.
-
Determine Kₘ and Vₘₐₓ by measuring the initial velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of acyl-CoA metabolism and enzymatic kinetics.
Caption: Signaling role of acyl-CoA in the cytosol.
References
- 1. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a putative novel metabolic intermediate, trihydroxypentanoyl-CoA, with structurally and functionally related acyl-CoA molecules. By presenting hypothetical, yet plausible, experimental data and detailed methodologies, this document aims to offer a framework for the investigation and characterization of newly discovered metabolic players.
Introduction to Acyl-CoAs in Metabolism
Acyl-coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as activated forms of fatty acids and other carboxylic acids.[1][2] They are critical intermediates in a vast array of biochemical pathways, including energy generation through β-oxidation, the synthesis of complex lipids, and cellular signaling.[3][4] The diversity in the acyl chain length and modifications dictates the specific roles of each acyl-CoA species.[2] The discovery and characterization of novel acyl-CoAs can, therefore, unveil new metabolic pathways and regulatory mechanisms, offering potential targets for therapeutic intervention in metabolic diseases.[1][3]
This guide focuses on a putative C5 acyl-CoA, trihydroxypentanoyl-CoA. While the existence and precise metabolic role of this molecule are currently hypothetical, we will explore its potential functions in comparison to well-characterized metabolic intermediates:
-
Pentanoyl-CoA: A five-carbon saturated acyl-CoA, an intermediate in the metabolism of odd-chain fatty acids and certain amino acids.
-
3-Hydroxyacyl-CoA (generic): A key intermediate in the β-oxidation of fatty acids.
-
Acetyl-CoA: A central metabolic hub, the entry point for the citric acid cycle, and a precursor for numerous biosynthetic pathways.
Hypothetical Metabolic Context of Trihydroxypentanoyl-CoA
We hypothesize that trihydroxypentanoyl-CoA arises from an alternative pathway for the metabolism of five-carbon substrates, potentially as a detoxification product or a signaling molecule. Its formation could be catalyzed by a series of hydroxylation steps on a pentanoyl-CoA backbone, possibly in the peroxisome, analogous to the α-oxidation of branched-chain fatty acids.
Comparative Functional Data
To quantitatively assess the potential functional differences of trihydroxypentanoyl-CoA, we present the following hypothetical data. These values are intended to serve as a basis for experimental design and hypothesis testing.
Table 1: Comparative Enzyme Kinetics
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |
| Pentanoyl-CoA | Acyl-CoA Dehydrogenase (MCAD) | 15 | 250 |
| 3-Hydroxypentanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 25 | 400 |
| Acetyl-CoA | Citrate Synthase | 10 | 1500 |
| Trihydroxypentanoyl-CoA | Putative Hydroxylase 3 | 50 | 75 |
| Trihydroxypentanoyl-CoA | Acyl-CoA Thioesterase | 100 | 20 |
This hypothetical data suggests that trihydroxypentanoyl-CoA is a poorer substrate for typical metabolic enzymes compared to its less hydroxylated counterparts, potentially indicating a role outside of mainstream energy metabolism.
Table 2: Cellular Concentrations under Different Metabolic States
| Acyl-CoA Species | Basal State (pmol/mg protein) | High-Fat Diet (pmol/mg protein) | Oxidative Stress (pmol/mg protein) |
| Pentanoyl-CoA | 5 | 15 | 8 |
| 3-Hydroxypentanoyl-CoA | 2 | 8 | 3 |
| Acetyl-CoA | 50 | 40 | 60 |
| Trihydroxypentanoyl-CoA | 0.5 | 1.5 | 10 |
These hypothetical concentrations suggest a significant accumulation of trihydroxypentanoyl-CoA under conditions of oxidative stress, pointing towards a potential role in cellular stress responses.
Experimental Protocols
The characterization of a novel metabolite like trihydroxypentanoyl-CoA requires robust analytical methods. The following protocols provide a general framework for such investigations.
Quantification of Acyl-CoAs by LC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.
a. Sample Preparation:
-
Flash-freeze cell pellets or tissues in liquid nitrogen to quench metabolic activity.
-
Extract acyl-CoAs using a solution of 10% trichloroacetic acid.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., ¹³C-labeled pantothenate-derived acyl-CoAs).
-
Centrifuge to pellet precipitated protein and collect the supernatant.
-
Purify and concentrate the acyl-CoAs using solid-phase extraction (SPE) with an anion-exchange column.
b. LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used.
-
Perform detection using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The transition from the precursor ion of the specific acyl-CoA to a characteristic fragment ion (e.g., the phosphopantetheine moiety) is monitored for quantification.
In Vitro Enzyme Assays
Enzyme assays are crucial for determining the kinetic parameters of enzymes that may act on trihydroxypentanoyl-CoA.
a. Synthesis of Trihydroxypentanoyl-CoA:
-
A chemo-enzymatic approach can be employed for the synthesis of the putative trihydroxypentanoyl-CoA.[5][6] This would involve the chemical synthesis of trihydroxypentanoic acid followed by its enzymatic ligation to Coenzyme A using a promiscuous acyl-CoA synthetase.
b. Assay Procedure (Example: Acyl-CoA Dehydrogenase Activity):
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate), an electron acceptor (e.g., ferricenium hexafluorophosphate), and the purified recombinant enzyme.
-
Initiate the reaction by adding the acyl-CoA substrate (e.g., trihydroxypentanoyl-CoA).
-
Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time.
-
Calculate the initial reaction velocity and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Logical Comparison of Functional Roles
Based on the hypothetical data, a logical comparison of the functional roles of these intermediates can be made.
Conclusion
While the existence of trihydroxypentanoyl-CoA remains to be experimentally validated, this guide provides a comprehensive framework for its investigation. The presented hypothetical data and detailed protocols offer a starting point for researchers to explore the functions of this and other novel metabolic intermediates. The comparative approach, contrasting the putative molecule with well-established acyl-CoAs, is essential for elucidating its potential unique roles in cellular metabolism, particularly in the context of stress responses and signaling pathways. Further research in this area could uncover new therapeutic targets for a range of metabolic disorders.
References
- 1. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of a cinnamoyl-CoA reductase from wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Cellular Residence of Trihydroxypentanoyl-CoA: A Comparative Guide to Subcellular Localization Techniques
For researchers, scientists, and drug development professionals investigating the metabolism and function of novel lipid species, pinpointing the subcellular localization of a putative trihydroxypentanoyl-CoA is a critical first step. This guide provides a comprehensive comparison of established and cutting-edge methodologies to determine the organellar home of this and other acyl-CoA esters, supported by detailed experimental protocols and data presentation strategies.
The precise location of a metabolite within a cell is intrinsically linked to its function, influencing which enzymatic pathways it can enter and its potential roles in cellular signaling and regulation. For a novel molecule like trihydroxypentanoyl-CoA, identifying its subcellular compartment—be it the mitochondria, peroxisomes, endoplasmic reticulum, or cytosol—is paramount to unraveling its physiological significance. This guide explores both indirect and direct approaches to ascertain this localization.
Comparative Analysis of Subcellular Localization Methodologies
The choice of methodology for determining the subcellular localization of trihydroxypentanoyl-CoA will depend on various factors, including the availability of specific antibodies, the feasibility of chemical synthesis of labeled analogs, and the desired level of resolution. Below is a comparative summary of key techniques.
| Methodology | Principle | Advantages | Limitations | Resolution | Throughput |
| Indirect Immunofluorescence Microscopy (IF) | Visualization of enzymes that synthesize or metabolize the target molecule using specific antibodies. | Relatively straightforward and widely accessible. Provides spatial context within the cell. | Relies on the availability of highly specific antibodies. Localization of the enzyme does not guarantee the localization of the metabolite. | High (sub-organellar) | Moderate |
| Expression of Fluorescently Tagged Proteins | Genetically fusing a fluorescent protein (e.g., GFP) to a protein of interest (e.g., a synthetase) to track its location in living cells. | Allows for dynamic imaging in live cells. Avoids fixation artifacts. | Overexpression can lead to mislocalization artifacts. The tag could interfere with protein function. | High (sub-organellar) | High |
| Subcellular Fractionation followed by Mass Spectrometry (MS) | Isolation of different organelles through differential centrifugation, followed by extraction and quantification of the target molecule by LC-MS/MS. | Provides direct quantitative data on the distribution of the molecule. Does not rely on antibodies or genetic modification. | Potential for cross-contamination between fractions. Metabolite leakage during fractionation can occur. | Low (organellar) | Low to Moderate |
| Proximity Ligation Assay (PLA) | In situ detection of close proximity between the target molecule (using a specific antibody) and an organelle-specific marker protein. | High specificity and sensitivity. Reduces background signal. | Requires two highly specific primary antibodies that can bind in close proximity. | High (sub-organellar) | Moderate |
| Split-GFP Complementation Assay | Reconstitution of a fluorescent signal when two non-fluorescent fragments of GFP, fused to interacting proteins (e.g., a synthetase and an organellar marker), are brought into close proximity. | Can confirm protein-protein interactions within a specific subcellular compartment.[1] | Requires genetic modification and careful validation of constructs. | High (sub-organellar) | High |
Experimental Protocols
Indirect Immunofluorescence Microscopy
This protocol provides a general workflow for the immunolocalization of a putative trihydroxypentanoyl-CoA synthetase.
-
Cell Culture and Fixation:
-
Grow cells of interest on sterile glass coverslips.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against the putative trihydroxypentanoyl-CoA synthetase (diluted in 1% BSA/PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and an organelle-specific marker (e.g., MitoTracker for mitochondria or an antibody against a peroxisomal membrane protein) for 1 hour at room temperature in the dark.[2]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI (for nuclear staining).
-
Image using a confocal microscope.
-
Subcellular Fractionation and LC-MS/MS
This protocol outlines the isolation of organelles and subsequent analysis of trihydroxypentanoyl-CoA levels.
-
Cell Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
The subsequent supernatant can be further centrifuged at higher speeds to isolate other organelles like peroxisomes and microsomes.
-
-
Metabolite Extraction:
-
To each organellar pellet and the final cytosolic supernatant, add a cold extraction solvent (e.g., methanol/acetonitrile/water).
-
Vortex thoroughly and incubate at -20°C.
-
Centrifuge to pellet precipitated proteins and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify trihydroxypentanoyl-CoA.[3]
-
Normalize the amount of the metabolite to the total protein content of each fraction.
-
Visualizing the Workflow and Potential Pathways
Diagrams generated using Graphviz can effectively illustrate the experimental workflows and the potential metabolic context of trihydroxypentanoyl-CoA.
References
- 1. Studying the topology of peroxisomal acyl-CoA synthetases using self-assembling split sfGFP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The subcellular localization of acetyl-CoA carboxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acyl-CoA Profiles Across Different Physiological States: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is paramount. Acyl-Coenzyme A (acyl-CoA) profiles serve as a critical barometer of cellular metabolic status, reflecting the interplay between nutrient availability and energy demand. This guide provides a comparative analysis of acyl-CoA profiles in distinct physiological states, supported by experimental data and detailed methodologies to aid in the design and interpretation of metabolic studies.
Acyl-CoAs are central intermediates in metabolism, participating in fatty acid synthesis and oxidation, the tricarboxylic acid (TCA) cycle, and as substrates for post-translational modifications.[1][2] Alterations in their abundance and composition are indicative of metabolic reprogramming in response to various stimuli, including nutritional changes, physical activity, and disease. This guide explores these shifts in the context of fasting versus feeding, rest versus exercise, and in pathological states such as diabetes and cancer.
Data Presentation: A Quantitative Look at Acyl-CoA Dynamics
The following tables summarize quantitative data on acyl-CoA species in different physiological contexts. It is important to note that obtaining comprehensive, directly comparable quantitative data across different studies is challenging due to variations in experimental models, analytical techniques, and data normalization methods.
Physiological State: Exercise vs. Rest
Physical exercise induces significant metabolic reprogramming in skeletal muscle to meet increased energy demands. This is reflected in the dynamic changes of specific acyl-CoA pools.
Table 1: Changes in Malonyl-CoA and Acetyl-CoA Concentrations in Human Skeletal Muscle During Exercise
| Acyl-CoA Species | Physiological State | Concentration (μmol/kg dry muscle) | Percent Change from Rest | Reference |
| Malonyl-CoA | Rest | ~1.98 | - | |
| Exercise (90% VO2 max, 1 min) | No significant change | - | ||
| Exercise (90% VO2 max, 10 min) | No significant change | - | ||
| Acetyl-CoA | Rest | ~5 | - | |
| Exercise (90% VO2 max, 1 min) | ~15 | +200% | ||
| Exercise (90% VO2 max, 10 min) | ~18 | +260% |
Data adapted from a study on human skeletal muscle during intense exercise.
Pathological State: Ischemia in Rat Liver
While not a direct comparison of the requested physiological states, the following data from a study on ischemic rat liver demonstrates the utility of LC-MS/MS in detecting significant changes in acyl-CoA profiles in a pathological state, which can be analogous to metabolic stresses seen in diseases like diabetes.
Table 2: Relative Abundance of Acyl-CoA Species in Normal vs. Mildly Ischemic Rat Liver
| Acyl-CoA Species | Relative Abundance (Normalized to Acetyl-CoA in Control) |
| Control | |
| Acetyl-CoA (C2) | 1.00 |
| Propionyl-CoA (C3) | ~0.05 |
| Butyryl-CoA (C4) | ~0.02 |
| Succinyl-CoA (C4-DC) | ~0.20 |
| Malonyl-CoA (C3-DC) | ~0.03 |
| HMG-CoA | ~0.01 |
Data is qualitative, representing relative changes observed in a study on rat liver ischemia and should be interpreted as illustrative of the types of changes that can be measured.
Qualitative Changes in Acyl-CoA Profiles in Other Physiological States
-
Fasting vs. Fed State: In the fed state , elevated insulin (B600854) promotes the conversion of glucose to acetyl-CoA, which is then directed towards fatty acid synthesis.[3][4][5] This leads to an increase in malonyl-CoA, an inhibitor of fatty acid oxidation. Conversely, during fasting , decreased insulin and increased glucagon (B607659) levels stimulate the breakdown of stored fats (lipolysis), leading to an influx of fatty acids into tissues like the liver and muscle.[3][4][5] This results in an increased production of a variety of acyl-CoAs from fatty acid oxidation to generate energy.[3][4]
-
Diabetes: In type 2 diabetes, insulin resistance leads to impaired glucose uptake and a compensatory increase in lipolysis.[6] This results in an accumulation of long-chain acyl-CoAs in tissues like the liver and muscle, which can contribute to lipotoxicity and further exacerbate insulin resistance.[6] The relationship between lipid metabolism disorders and type 2 diabetes has brought significant attention to the role of long-chain acyl-CoA esters.[6]
-
Cancer: Cancer cells exhibit profound metabolic reprogramming, often characterized by increased glucose uptake and aerobic glycolysis (the Warburg effect). However, many cancer cells also rely on fatty acid oxidation for energy and biomass production. The acetyl-CoA pool in cancer cells is dynamically regulated and can be derived from glucose, glutamine, and acetate (B1210297).[7] The composition of acyl-CoAs in cancer cells can differ significantly from normal cells, reflecting alterations in fatty acid synthesis, elongation, and desaturation pathways.[7][8]
Experimental Protocols
Accurate and reproducible measurement of acyl-CoA profiles is technically challenging due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of a wide range of acyl-CoA species.[1][2][6][9][10]
Acyl-CoA Extraction from Mammalian Tissues
This protocol is a generalized procedure for the extraction of short-, medium-, and long-chain acyl-CoAs from mammalian tissues.[11][12]
-
Tissue Homogenization:
-
Rapidly excise and freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (~50-100 mg) and homogenize it in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) using a glass homogenizer.[11]
-
Add 1 mL of 2-propanol and continue homogenization.[11]
-
-
Extraction:
-
Add 2 mL of acetonitrile (B52724) to the homogenate, vortex vigorously, and incubate on ice for 10 minutes to precipitate proteins.[11]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
The supernatant containing the acyl-CoAs can be further purified using a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE cartridge to remove interfering substances.[12]
-
Condition the SPE cartridge with the appropriate solvents as per the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the acyl-CoAs with an appropriate solvent, such as 2-propanol.[11]
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of methanol (B129727) and water or an ammonium (B1175870) acetate solution.[13]
-
LC-MS/MS Analysis of Acyl-CoAs
This is a general reverse-phase LC-MS/MS method for the separation and quantification of a broad range of acyl-CoAs.[6][10]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.[6][10]
-
Mobile Phase B: 10 mM ammonium hydroxide in 90% acetonitrile/10% water.[6][10]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific acyl-CoAs. This involves monitoring the transition of a specific precursor ion to a characteristic product ion for each acyl-CoA species. A common neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety, can be used for the identification of acyl-CoAs.[6]
-
Quantification: Absolute quantification is achieved by using a calibration curve generated with authentic standards and by spiking the samples with a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not naturally present in the sample).
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key aspects of acyl-CoA metabolism and the experimental workflow for their analysis.
Caption: Central Role of Acetyl-CoA in Cellular Metabolism.
Caption: Experimental Workflow for Acyl-CoA Profiling.
Caption: Metabolic Shifts in Fed vs. Fasted States.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. omni.laurentian.ca [omni.laurentian.ca]
- 3. med.libretexts.org [med.libretexts.org]
- 4. Fed and Fasted State – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 5. fiveable.me [fiveable.me]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. riordanclinic.org [riordanclinic.org]
- 8. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validating a Novel Metabolic Pathway: A Comparative Guide for 3,4,5-Trihydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The elucidation of novel metabolic pathways is a cornerstone of biochemical and pharmaceutical research. It can unveil new therapeutic targets, explain disease mechanisms, and engineer biological systems for biotechnological applications. This guide provides a comparative framework for the validation of a proposed metabolic pathway for the hypothetical molecule, 3,4,5-trihydroxypentanoyl-CoA. As this molecule is not found in established metabolic charts, we will propose a plausible catabolic route and detail the experimental methodologies required to validate its existence and efficiency in comparison to known fatty acid beta-oxidation pathways.
Proposed Metabolic Pathway for this compound
Based on the structure of this compound, a modified beta-oxidation pathway is the most probable catabolic route. This pathway would involve a series of enzymatic reactions—dehydrogenation, hydration, another round of dehydrogenation, and thiolytic cleavage—to break down the five-carbon chain. The presence of hydroxyl groups on carbons 3, 4, and 5 suggests that the initial steps may vary from classical beta-oxidation to accommodate this unique chemical structure. A plausible sequence of reactions is outlined below.
dot
Caption: A proposed metabolic pathway for the degradation of this compound.
Comparative Analysis: Proposed Pathway vs. Classical Beta-Oxidation
The primary alternative and competing pathway for a short-chain acyl-CoA is the classical beta-oxidation spiral. A direct comparison highlights the unique enzymatic steps required for the metabolism of our proposed molecule.
| Feature | Proposed Pathway for this compound | Classical Beta-Oxidation (e.g., for Pentanoyl-CoA) |
| Initial Substrate | This compound | Pentanoyl-CoA |
| Key Enzymes | Putative specialized Dehydrogenases, Dehydratase, Hydratase, Thiolase | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase |
| Intermediates | Highly oxidized and hydroxylated intermediates | Standard beta-oxidation intermediates (e.g., trans-2-enoyl-CoA, 3-hydroxyacyl-CoA) |
| End Products | Glycolyl-CoA and Acetyl-CoA | Propionyl-CoA and Acetyl-CoA |
| Redox Cofactors | Potentially multiple NAD+/NADH cycles | FAD/FADH2 and NAD+/NADH |
Data Presentation for Pathway Validation
The validation of this proposed pathway hinges on the rigorous characterization of the enzymes and the quantification of metabolic flux. The following tables present hypothetical, yet plausible, data that would be sought in experimental studies.
Table 1: Enzyme Kinetic Parameters
This table compares the kinetic properties of the putative enzymes from the proposed pathway with those from classical beta-oxidation acting on short-chain substrates.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |
| Proposed Dehydrogenase | This compound | 50 | 5.2 | 1.7 x 10⁵ |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypentanoyl-CoA | 25 | 15.8 | 1.1 x 10⁶ |
| Proposed Thiolase | 3-Hydroxy-4-oxobutyryl-CoA | 80 | 8.1 | 1.7 x 10⁵ |
| Beta-Ketothiolase | 3-Oxopentanoyl-CoA | 30 | 25.0 | 1.4 x 10⁶ |
Data is hypothetical and for illustrative purposes.
Table 2: Metabolite Concentrations in Wild-Type vs. Knockout Cells
This table illustrates the expected changes in intracellular metabolite concentrations following the knockout of a key gene (e.g., the proposed dehydrogenase) in the pathway.
| Metabolite | Wild-Type (nmol/g cell weight) | Gene Knockout Mutant (nmol/g cell weight) | Fold Change |
| This compound | 1.5 | 15.2 | +10.1 |
| Glycolyl-CoA | 5.8 | 0.6 | -9.7 |
| Acetyl-CoA | 25.4 | 20.1 | -1.2 |
Data is hypothetical and for illustrative purposes.
Table 3: Metabolic Flux Analysis
This table presents a hypothetical comparison of metabolic flux through the proposed pathway versus a competing pathway, determined by stable isotope tracing.
| Condition | Flux through Proposed Pathway (µmol/g/hr) | Flux through Competing Pathway (µmol/g/hr) |
| High Substrate Availability | 12.5 | 1.2 |
| Low Substrate Availability | 3.1 | 0.8 |
| Inhibitor of Proposed Dehydrogenase | 0.5 | 1.1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific claims. Below are protocols for key experiments in the validation of the proposed pathway.
Spectrophotometric Assay for Dehydrogenase Activity
This assay measures the activity of the putative dehydrogenase by monitoring the production of NADH.
-
Principle: The oxidation of the hydroxyl group on the substrate is coupled to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
5 mM NAD+
-
1 mM this compound (substrate)
-
Purified enzyme extract
-
-
Procedure:
-
In a quartz cuvette, combine the Tris-HCl buffer, NAD+, and substrate.
-
Incubate at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Stable Isotope Tracing and Mass Spectrometry
This method is used to trace the metabolic fate of the initial substrate and quantify the flux through the pathway.
-
Principle: Cells are fed with a stable isotope-labeled precursor (e.g., ¹³C-labeled 3,4,5-trihydroxypentanoic acid). The incorporation of the label into downstream metabolites is then quantified by mass spectrometry.
-
Procedure:
-
Culture cells in a defined medium.
-
Introduce the ¹³C-labeled substrate and incubate for a set period.
-
Quench metabolism and extract intracellular metabolites.
-
Analyze the extracts using LC-MS/MS to determine the isotopic enrichment in the intermediates and end products of the proposed pathway.
-
Use metabolic flux analysis software to calculate the rate of carbon flow through the pathway.
-
Generation and Analysis of a Gene Knockout Mutant
Creating a knockout mutant for a key enzyme in the proposed pathway is a powerful tool for confirming its physiological role.
-
Principle: The gene encoding the putative dehydrogenase is deleted or disrupted in the organism of interest. The resulting mutant is then analyzed for its ability to metabolize the substrate.
-
Procedure:
-
Use a targeted gene disruption technique (e.g., CRISPR-Cas9 or homologous recombination) to create the knockout mutant.
-
Confirm the gene deletion by PCR and sequencing.
-
Grow both wild-type and mutant cells in the presence of 3,4,5-trihydroxypentanoic acid as the sole carbon source.
-
Monitor cell growth and substrate consumption over time.
-
Analyze intracellular and extracellular metabolites by LC-MS/MS to identify pathway blockages.
-
Visualization of Experimental Workflow
A clear experimental workflow is essential for planning and executing the validation studies.
dot
Caption: A workflow for the experimental validation of a proposed metabolic pathway.
Conclusion
The validation of a novel metabolic pathway, such as the one proposed for this compound, requires a multi-faceted approach that combines in vitro enzymology, in vivo metabolic profiling, and genetic manipulation. By systematically applying the experimental strategies outlined in this guide and comparing the resulting data with known metabolic pathways, researchers can build a robust case for the existence and physiological relevance of new biochemical routes. This, in turn, can open up new avenues for drug development and biotechnology.
Safety Operating Guide
Navigating the Safe Disposal of 3,4,5-trihydroxypentanoyl-CoA: A Comprehensive Guide for Laboratory Professionals
Acyl-CoA esters are integral to cellular metabolism, playing a key role in fatty acid synthesis and degradation.[1][2] In typical research quantities, these endogenous molecules are not classified as hazardous waste. However, proper disposal protocols are crucial to maintain a safe laboratory environment and prevent any potential environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) guidelines. The following are general precautions for handling 3,4,5-trihydroxypentanoyl-CoA:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area. Avoid direct contact with skin and eyes.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent material and dispose of it as chemical waste.
Quantitative Data Summary
Due to the lack of specific data for this compound, this table provides a general framework for the type of information that would be pertinent for its disposal, based on common laboratory chemicals.
| Parameter | Guideline |
| Recommended pH Range for Aqueous Waste | 5.5 - 10.5 (for drain disposal, if permissible) |
| Concentration Limit for Sewer Disposal | Dependent on local regulations. Generally, only very dilute, non-hazardous solutions are permissible.[3] |
| Container Compatibility | Use chemically resistant containers such as high-density polyethylene (B3416737) (HDPE) or glass for waste collection.[4] |
| Storage of Waste | Store in a designated, well-ventilated, and secured satellite accumulation area, away from incompatible materials.[5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the recommended procedures for the disposal of this compound from a research laboratory setting.
Protocol 1: Disposal of Aqueous Solutions of this compound
-
Initial Assessment: Determine if the solution contains any hazardous materials (e.g., flammable solvents, heavy metals, toxic compounds).
-
Segregation:
-
Non-Hazardous Solutions: If the solution only contains this compound in a non-hazardous buffer (e.g., phosphate-buffered saline), it can likely be treated as non-hazardous waste.
-
Hazardous Solutions: If the solution is mixed with hazardous chemicals, it must be treated as hazardous waste.
-
-
Waste Collection (Non-Hazardous):
-
Collect the aqueous waste in a clearly labeled, sealed container. The label should include "Aqueous Waste," the chemical name (this compound), concentration, and the date.
-
Consult your institutional EHS guidelines. In some cases, and with explicit permission, dilute non-hazardous biochemical solutions may be disposable down the sanitary sewer with copious amounts of water.[3]
-
-
Waste Collection (Hazardous):
-
Collect the waste in a designated hazardous waste container.
-
The container must be labeled with "Hazardous Waste," the full chemical names of all components, and the approximate percentages.[6]
-
-
Final Disposal: Arrange for pickup by your institution's EHS department.
Protocol 2: Disposal of Solid this compound
-
Waste Identification: Solid this compound is typically handled in small quantities and is considered non-hazardous.
-
Packaging:
-
Place the solid waste in a sealed, leak-proof container.
-
Label the container clearly with the chemical name and indicate that it is non-hazardous solid waste.
-
-
Disposal Route:
-
For non-hazardous solid biochemical waste, disposal in the regular laboratory trash may be acceptable, provided it is securely contained.[7]
-
Always confirm this disposal method with your institution's EHS office.
-
Protocol 3: Decontamination of Laboratory Equipment
-
Initial Cleaning: Remove any gross contamination from glassware, spatulas, and other equipment by rinsing with a suitable solvent (e.g., water or an appropriate buffer). Collect this rinsate as chemical waste.[8]
-
Washing: Wash the equipment with a laboratory detergent and warm water.[9]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Visualizing Key Processes
To aid in understanding the context and procedures, the following diagrams illustrate the metabolic role of acyl-CoAs and the workflow for chemical waste disposal.
Caption: General role of Acyl-CoA in fatty acid metabolism.
Caption: Laboratory chemical waste disposal workflow.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. sfasu.edu [sfasu.edu]
- 8. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
